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  • Product: 2-Pentylcyclopentan-1-ol
  • CAS: 84560-00-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Pentylcyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the physicochemical properties of 2-pentylcyclopentan-1-ol, a ve...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-pentylcyclopentan-1-ol, a versatile organic compound with applications in the fragrance industry and potential for exploration in medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and providing detailed, actionable protocols for its synthesis and analysis.

Molecular Structure and Core Properties

2-Pentylcyclopentan-1-ol, with the chemical formula C₁₀H₂₀O, possesses a cyclopentanol core substituted with a pentyl group at the second carbon atom.[1] This structure, featuring a secondary alcohol on a five-membered ring with a flexible alkyl chain, dictates its characteristic physicochemical properties and potential stereoisomerism.

Visualizing the Core Structure

Caption: Chemical structure of 2-pentylcyclopentan-1-ol.

Key Physicochemical Data

The following table summarizes the known and estimated physicochemical properties of 2-pentylcyclopentan-1-ol.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀O[1]
Molecular Weight 156.27 g/mol [1][2]
Appearance Colorless clear liquid (estimated)[3]
Boiling Point 212-233.9 °C at 760 mmHg[4][5][6]
Melting Point Not experimentally determined; likely below 0 °C
Density Approximately 0.904 g/cm³[7]
Solubility in Water 223.4 mg/L at 25 °C[4]
Solubility in Organic Solvents Soluble in alcohol[4][8]
Flash Point 85.5 - 95 °C[3][7]
Refractive Index Approximately 1.466[7]
logP (o/w) 3.2 - 3.394 (estimated)[1][4]

Synthesis of 2-Pentylcyclopentan-1-ol

The most direct and common laboratory-scale synthesis of 2-pentylcyclopentan-1-ol involves the reduction of the corresponding ketone, 2-pentylcyclopentan-1-one. This transformation can be efficiently achieved using a variety of reducing agents, with sodium borohydride being a mild, selective, and cost-effective choice.

Workflow for the Synthesis and Purification

synthesis_workflow start Start: 2-Pentylcyclopentan-1-one reduction Reduction with NaBH4 in Methanol start->reduction quench Quenching with Water reduction->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying over Anhydrous MgSO4 extraction->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation purification Column Chromatography (Silica Gel) evaporation->purification product Product: 2-Pentylcyclopentan-1-ol purification->product

Caption: A typical workflow for the synthesis of 2-pentylcyclopentan-1-ol.

Detailed Experimental Protocol: Reduction of 2-Pentylcyclopentan-1-one

This protocol provides a step-by-step method for the synthesis of 2-pentylcyclopentan-1-ol.

Materials:

  • 2-Pentylcyclopentan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, and standard glassware.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-pentylcyclopentan-1-one in anhydrous methanol under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-pentylcyclopentan-1-ol.

Analytical Characterization

A thorough characterization of 2-pentylcyclopentan-1-ol is essential to confirm its identity and purity. This involves a combination of spectroscopic techniques.

Expected Spectroscopic Features:
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet for the proton on the carbon bearing the hydroxyl group (C1-H) in the downfield region (typically 3.5-4.5 ppm). The protons of the pentyl chain and the cyclopentane ring will appear as a series of overlapping multiplets in the upfield region (0.8-2.0 ppm). The terminal methyl group of the pentyl chain should appear as a triplet around 0.9 ppm. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.[9]

  • ¹³C NMR Spectroscopy: The carbon attached to the hydroxyl group (C1) is expected to resonate in the range of 65-80 ppm. The carbons of the cyclopentane ring and the pentyl chain will appear in the aliphatic region (10-50 ppm).[10]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol. A strong C-O stretching band is expected in the fingerprint region, typically between 1050 and 1150 cm⁻¹.[11][12][13]

  • Mass Spectrometry: The mass spectrum is likely to show a weak or absent molecular ion peak (m/z 156) due to the facile fragmentation of alcohols.[14][15][16] Common fragmentation pathways include the loss of water (M-18, m/z 138), and alpha-cleavage, resulting in fragments from the loss of the pentyl group or a portion of the cyclopentane ring.[14][15][16] A prominent peak at m/z 57 is often observed for cyclic alcohols.[15]

Stereoisomerism and Its Implications

2-Pentylcyclopentan-1-ol possesses two chiral centers (at C1 and C2), leading to the possibility of four stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). These exist as two pairs of enantiomers (cis and trans diastereomers). The relative stereochemistry of the hydroxyl and pentyl groups will influence the molecule's three-dimensional shape, which in turn can affect its physicochemical properties, biological activity, and sensory perception.

The separation of these stereoisomers can be achieved through chiral chromatography techniques, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), using a chiral stationary phase.[17][18][19][20]

Applications and Future Directions

Fragrance Industry

2-Pentylcyclopentan-1-ol is primarily utilized as a fragrance ingredient, valued for its floral, jasmine-like aroma with fruity undertones.[3][4] Its relatively high boiling point contributes to its longevity in fragrance formulations.[9] The use of alcohols as solvents and carriers is fundamental in the perfume industry, and the specific properties of 2-pentylcyclopentan-1-ol make it a valuable component in creating complex and lasting scents.[4][21][22]

Potential in Drug Development

While direct applications of 2-pentylcyclopentan-1-ol in drug development are not yet established, the cyclopentane scaffold is a common motif in many biologically active molecules.[12][14][23][24] Derivatives of cyclopentane and cyclopentanol have been investigated for a range of therapeutic applications, including antiviral and anticancer activities.[24][25] The lipophilic nature of the pentyl group in 2-pentylcyclopentan-1-ol could be advantageous for membrane permeability, a crucial factor in drug design.

Future research could focus on the synthesis and biological evaluation of derivatives of 2-pentylcyclopentan-1-ol. Esterification of the hydroxyl group, for instance, could yield a library of compounds for screening against various biological targets. The exploration of the distinct biological activities of its separated stereoisomers also presents a promising avenue for investigation, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles.[26][27]

Conclusion

2-Pentylcyclopentan-1-ol is a molecule of interest due to its established role in the fragrance industry and its untapped potential in medicinal chemistry. This guide has provided a detailed examination of its physicochemical properties, a practical protocol for its synthesis, and an overview of its analytical characterization. Further research into its stereoisomers and the biological activities of its derivatives is warranted to fully explore the potential of this versatile cyclopentanol derivative.

References

  • Whitman People. (n.d.). GCMS Section 6.10. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-pentyl cyclopentan-1-ol delphol HC (Firmenich). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pentylcyclopentan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pentylcyclopentan-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of fragrance compositions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Gozone Packaging. (n.d.). Use of Alcohol in perfumes. Retrieved from [Link]

  • Monac Attar. (n.d.). 5 Ways Alcohol Plays a Pivotal Role in Perfumery. Retrieved from [Link]

  • Military Medical Science Letters. (2013, December 5). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-pentyl cyclopentan-1-ol delphol HC (Firmenich). Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Cyclopenten-1-one, 2-pentyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentanol. Retrieved from [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: alcohols. Retrieved from [Link]

  • PubMed. (2017). Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. Retrieved from [Link]

  • MDPI. (2022, August 26). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopenten-1-one, 2-pentyl-. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • PubMed Central. (n.d.). Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals. Retrieved from [Link]

  • AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclopentanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Penten-1-ol, (Z)-. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Stereoisomers of 2-Pentylcyclopentan-1-ol

This guide provides a comprehensive technical exploration of the stereoisomerism of 2-pentylcyclopentan-1-ol (C₁₀H₂₀O). Designed for researchers, scientists, and professionals in drug development and fine chemical synthe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical exploration of the stereoisomerism of 2-pentylcyclopentan-1-ol (C₁₀H₂₀O). Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the structural nuances, physicochemical properties, and analytical methodologies essential for distinguishing and separating the stereoisomers of this chiral alcohol.

Foundational Principles: Stereoisomerism in Drug Development and Chemical Synthesis

Stereoisomers are molecules that share the same molecular formula and atomic connectivity but differ in the three-dimensional arrangement of their atoms.[1] This seemingly subtle difference can lead to profound variations in biological activity, a critical consideration in pharmacology. Many biological targets, such as enzymes and receptors, are themselves chiral and thus interact differently with the various stereoisomers of a drug molecule.[2][3] One enantiomer might elicit a desired therapeutic effect, while its mirror image could be inactive, less potent, or even responsible for adverse or toxic effects.[1][3] Therefore, the ability to separate, identify, and control the stereochemical purity of a compound is paramount in modern drug development and chemical manufacturing.

2-Pentylcyclopentan-1-ol, a fragrance ingredient also known as Delphol, serves as an excellent model for understanding the core principles of stereoisomerism involving multiple chiral centers in a cyclic system.[4] Its structure contains two stereocenters, giving rise to a set of four distinct stereoisomers.

Structural Analysis of 2-Pentylcyclopentan-1-ol Stereoisomers

The key to understanding the stereoisomerism of 2-pentylcyclopentan-1-ol lies in identifying its chiral centers. A chiral center, or stereocenter, is typically a carbon atom bonded to four different groups. In this molecule, Carbon-1 (C1, bonded to the hydroxyl group) and Carbon-2 (C2, bonded to the pentyl group) are both stereocenters.[5][6]

According to the 2ⁿ rule, where 'n' is the number of stereocenters, a molecule can have a maximum of 2ⁿ stereoisomers.[7] For 2-pentylcyclopentan-1-ol, with n=2, there are a total of 2² = 4 possible stereoisomers.

Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

To unequivocally describe each stereoisomer, the Cahn-Ingold-Prelog (CIP) priority rules are applied to assign an absolute configuration (R or S) to each stereocenter.[7][8][9] The rules involve prioritizing the four substituents attached to the chiral center based on atomic number.[9][10]

  • At C1 (the carbinol carbon):

    • -OH (Oxygen, Z=8) - Priority 1

    • -CH(CH₂CH₂CH₂CH₃)C₃H₆- (Carbon-2, which is further substituted) - Priority 2

    • -CH₂CH₂CH₂C(OH)H- (Carbon-5 of the ring) - Priority 3

    • -H (Hydrogen, Z=1) - Priority 4

  • At C2 (the pentyl-bearing carbon):

    • -CH(OH)C₄H₈- (Carbon-1, bonded to oxygen) - Priority 1

    • -CH₂CH₂CH₂CH₂CH₃ (The pentyl group) - Priority 2

    • -CH₂CH₂C(pentyl)C(OH)H- (Carbon-3 of the ring) - Priority 3

    • -H (Hydrogen, Z=1) - Priority 4

Applying these rules allows for the systematic naming of the four stereoisomers:

  • (1R, 2R)-2-pentylcyclopentan-1-ol

  • (1S, 2S)-2-pentylcyclopentan-1-ol

  • (1R, 2S)-2-pentylcyclopentan-1-ol

  • (1S, 2R)-2-pentylcyclopentan-1-ol

Stereoisomeric Relationships: Enantiomers and Diastereomers

The four isomers exist in specific relationships to one another, which dictates their properties and separation strategies.

  • Enantiomers are non-superimposable mirror images. They have opposite configurations at all corresponding stereocenters.[11][12]

    • Pair 1: (1R, 2R) and (1S, 2S)

    • Pair 2: (1R, 2S) and (1S, 2R)

  • Diastereomers are stereoisomers that are not mirror images. They have different configurations at some, but not all, stereocenters.[12][13]

    • For example, (1R, 2R) is a diastereomer of (1R, 2S) and (1S, 2R).

The following diagram illustrates the relationships between the four stereoisomers.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 1R,2R (1R, 2R) 1S,2S (1S, 2S) 1R,2R->1S,2S Enantiomers 1R,2S (1R, 2S) 1R,2R->1R,2S Diastereomers 1S,2R (1S, 2R) 1R,2R->1S,2R Diastereomers 1S,2S->1R,2S Diastereomers 1S,2S->1S,2R Diastereomers 1R,2S->1S,2R Enantiomers workflow cluster_sep Separation/Resolution cluster_char Characterization start Racemic Mixture (All 4 Isomers) sep_method Chiral Chromatography (e.g., HPLC/SFC) start->sep_method deriv_method Derivatization & Achiral Separation start->deriv_method nmr NMR Spectroscopy sep_method->nmr chiroptical Chiroptical Methods (CD, Polarimetry) sep_method->chiroptical deriv_method->nmr deriv_method->chiroptical end Pure Stereoisomers nmr->end chiroptical->end

Sources

Foundational

A Technical Guide to the Structural Elucidation of (1R,2S)-2-pentylcyclopentan-1-ol

For: Researchers, scientists, and drug development professionals Introduction: Beyond the Formula—The Imperative of Stereochemical Fidelity In the landscape of modern drug discovery and fine chemical synthesis, the preci...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Beyond the Formula—The Imperative of Stereochemical Fidelity

In the landscape of modern drug discovery and fine chemical synthesis, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail but a cornerstone of its biological activity and safety profile. The compound (1R,2S)-2-pentylcyclopentan-1-ol, a chiral substituted cyclopentanol, serves as a quintessential example of a molecule where unambiguous stereochemical assignment is paramount. With two stereocenters, it can exist as four possible stereoisomers. The seemingly subtle distinction between these isomers can lead to profound differences in pharmacological effect.

This in-depth technical guide provides a comprehensive, field-proven workflow for the complete structural elucidation of (1R,2S)-2-pentylcyclopentan-1-ol. It is designed not as a rigid protocol, but as a logical, self-validating system of inquiry. We will move beyond simple data acquisition to explain the causality behind each experimental choice, empowering researchers to not only identify their compound but to be unequivocally certain of its identity and stereochemical integrity.

The Strategic Analytical Workflow

The elucidation of a specific stereoisomer is a multi-faceted process that begins with establishing the compound's purity and basic connectivity, and culminates in the definitive assignment of its absolute configuration. Our approach is hierarchical, with each step building upon the last to create a robust and irrefutable body of evidence.

G cluster_0 Initial Purity & Identity cluster_1 Structural Backbone cluster_2 Absolute Configuration Purity Purity & MW Confirmation (GC-MS) IR Functional Group ID (FTIR Spectroscopy) Purity->IR NMR Connectivity & Relative Stereochemistry (1D & 2D NMR) IR->NMR Chiral Confirmation of (1R,2S) Configuration (Mosher's Method / VCD) NMR->Chiral

Caption: Overall workflow for the structural elucidation of (1R,2S)-2-pentylcyclopentan-1-ol.

Part 1: Initial Purity and Molecular Weight Confirmation via Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: Before delving into complex stereochemical analysis, we must first establish the purity of the sample and confirm its molecular weight. Gas chromatography is an ideal technique for volatile alcohols, providing a quantitative measure of purity, while mass spectrometry offers definitive molecular weight information and valuable fragmentation data that gives clues to the molecule's structure.[1][2]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized (1R,2S)-2-pentylcyclopentan-1-ol in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • GC System: Agilent 8890 GC (or equivalent) equipped with a capillary column suitable for polar analytes (e.g., DB-Wax or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • MS Detector: Agilent 5977B MSD (or equivalent) operating in Electron Ionization (EI) mode at 70 eV.

  • GC Method Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL with a 10:1 split ratio.

  • MS Method Parameters:

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-300.

Trustworthiness (Self-Validation): The GC chromatogram will provide a primary purity assessment. A single, sharp peak indicates a high degree of purity. The mass spectrum corresponding to this peak must show a molecular ion (M⁺) or a related ion (e.g., [M-H]⁺ or [M-H₂O]⁺) that is consistent with the expected molecular weight of C₁₀H₂₀O (156.27 g/mol ).[3]

Data Presentation: Expected GC-MS Results
ParameterExpected ResultRationale
GC Retention Time Dependent on column and exact conditionsA single major peak is expected, confirming sample purity.
Molecular Ion (M⁺) m/z 156 (may be weak or absent)Alcohols often exhibit weak or absent molecular ion peaks due to rapid fragmentation.[4][5]
[M-H₂O]⁺ Ion m/z 138A common fragmentation pathway for alcohols is the loss of water (dehydration).[6][7]
Alpha-Cleavage Ions m/z 85, m/z 127Fragmentation via α-cleavage next to the hydroxyl-bearing carbon is characteristic of alcohols.[5][7]
Other Key Fragments m/z 57For cyclic alcohols, a complex ring cleavage can result in a characteristic peak at m/z 57.[6]

Part 2: Functional Group Identification with Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For (1R,2S)-2-pentylcyclopentan-1-ol, the primary goal is to confirm the presence of the hydroxyl (-OH) group and the saturated aliphatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent) with a diamond ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 scans co-added.

  • Processing: Perform a background scan of the clean ATR crystal before analyzing the sample.

Trustworthiness (Self-Validation): The presence of a strong, broad absorption band in the 3600-3200 cm⁻¹ region is irrefutable evidence of an O-H stretch from an alcohol, with the broadening indicative of hydrogen bonding.[8][9] The absence of a strong absorption around 1700 cm⁻¹ confirms the lack of a carbonyl group, ruling out the corresponding ketone, 2-pentylcyclopentanone.[10]

Data Presentation: Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentSignificance
3600-3200 Strong, BroadO-H stretch (hydrogen-bonded)Confirms the presence of the alcohol functional group.[9][11]
2960-2850 StrongC-H stretch (aliphatic sp³)Confirms the alkane nature of the pentyl group and cyclopentane ring.
1465-1450 MediumC-H bend (CH₂)Consistent with the methylene groups in the structure.
1260-1050 StrongC-O stretchConfirms the carbon-oxygen single bond of the alcohol.[8][9]

Part 3: Elucidating Connectivity and Relative Stereochemistry with Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Through a combination of ¹H, ¹³C, and 2D NMR experiments, we can piece together the connectivity and, critically, determine the relative stereochemistry of the substituents on the cyclopentane ring.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Bruker AVANCE III 500 MHz spectrometer (or equivalent).

  • Experiments to be Performed:

    • ¹H NMR: Standard proton spectrum to identify all unique proton environments, their integrations, and splitting patterns.

    • ¹³C NMR {¹H}: Proton-decoupled carbon spectrum to identify all unique carbon environments.

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks, typically through 2-3 bonds.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is key for determining relative stereochemistry.

Trustworthiness (Self-Validation): The combination of these experiments provides a self-validating dataset. COSY and HSQC data must be consistent to build the molecular fragments. For (1R,2S)-2-pentylcyclopentan-1-ol, the key to confirming the trans relative stereochemistry lies in the NOESY spectrum. A spatial correlation (NOE) between the proton at C1 (H1) and the proton at C2 (H2) would indicate they are on the same face of the ring (cis). The absence of this correlation, coupled with NOEs between H1 and protons on the opposite side of the ring from the pentyl group, confirms the trans arrangement.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Note: The following chemical shifts are predicted using NMRDB.org and are intended as a guide for interpretation. Actual experimental values may vary slightly.[8]

Table 1: Predicted ¹H NMR Data

Atom LabelPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
H1 ~4.10m1HCH-OH
H2 ~1.85m1HCH-Pentyl
H-Pentyl (α-CH₂) ~1.40m2H-CH₂-(CH₂)₃CH₃
H-Pentyl (other CH₂) ~1.30m6H-(CH₂)₃-CH₃
H-Pentyl (CH₃) ~0.90t3H-CH₂-CH₃
H-Cyclopentyl 1.50-1.90m6HRing CH₂ protons
OH Variablebr s1HHydroxyl proton

Table 2: Predicted ¹³C NMR Data

Atom LabelPredicted Chemical Shift (ppm)DEPT-135Assignment
C1 ~75.0CH (positive)C H-OH
C2 ~50.0CH (positive)C H-Pentyl
C3, C4, C5 ~20-35CH₂ (negative)Ring CH₂ carbons
C-Pentyl (α-CH₂) ~30.0CH₂ (negative)-C H₂-(CH₂)₃CH₃
C-Pentyl (CH₂) ~32.0, ~26.0, ~22.5CH₂ (negative)-(C H₂)₃-CH₃
C-Pentyl (CH₃) ~14.0CH₃ (positive)-CH₂-C H₃

Part 4: The Final Frontier—Assigning Absolute Configuration

Expertise & Experience: Having established the connectivity and relative trans stereochemistry, the final and most critical step is to determine the absolute configuration at C1 and C2. This distinguishes (1R,2S)-2-pentylcyclopentan-1-ol from its enantiomer, (1S,2R)-2-pentylcyclopentan-1-ol. The modified Mosher's method is a robust and widely used NMR technique for this purpose. An alternative, powerful technique is Vibrational Circular Dichroism (VCD), which compares an experimental spectrum to one predicted by quantum chemical calculations.[9][11]

Logical Framework for Mosher's Method

The Mosher's method involves converting the chiral alcohol into two diastereomeric esters using the (R) and (S) enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the MTPA phenyl ring causes predictable shifts in the ¹H NMR signals of the protons near the newly formed ester linkage. By comparing the chemical shifts in the two diastereomeric esters, the absolute configuration can be determined.

G cluster_0 Derivatization cluster_1 Analysis & Deduction Alcohol (1R,2S)-Alcohol (Unknown) R_MTPA (R)-MTPA-Cl Alcohol->R_MTPA S_MTPA (S)-MTPA-Cl Alcohol->S_MTPA Ester_R (R)-MTPA Ester (Diastereomer 2) R_MTPA->Ester_R Ester_S (S)-MTPA Ester (Diastereomer 1) S_MTPA->Ester_S NMR_S ¹H NMR of (S)-Ester Ester_S->NMR_S NMR_R ¹H NMR of (R)-Ester Ester_R->NMR_R Compare Calculate Δδ (δS - δR) NMR_S->Compare NMR_R->Compare Assign Assign Absolute Configuration Based on Δδ signs Compare->Assign

Caption: Logical workflow for the modified Mosher's method.

Experimental Protocol: Modified Mosher's Ester Analysis
  • Esterification (Two separate reactions):

    • Reaction A: To 1 mg of the alcohol in 0.5 mL of pyridine-d₅, add a slight molar excess of (R)-(-)-MTPA chloride.

    • Reaction B: To 1 mg of the alcohol in 0.5 mL of pyridine-d₅, add a slight molar excess of (S)-(+)-MTPA chloride.

  • Reaction Monitoring: Allow the reactions to proceed at room temperature for 2-4 hours, monitoring for completion by TLC or ¹H NMR. The carbinol proton signal (H1, ~4.10 ppm) will shift downfield upon esterification.

  • NMR Acquisition: Acquire ¹H NMR spectra directly on the crude reaction mixtures.

  • Data Analysis:

    • Assign the proton signals for both the (R)-MTPA and (S)-MTPA esters.

    • Calculate the difference in chemical shifts (Δδ) for each corresponding proton using the formula: Δδ = δₛ - δᵣ .

    • Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.

    • By mapping the signs of Δδ onto a conformational model of the MTPA esters, the absolute configuration of the alcohol can be unambiguously assigned as (1R,2S).

Conclusion

The structural elucidation of a specific stereoisomer like (1R,2S)-2-pentylcyclopentan-1-ol is a systematic process of evidence accumulation. By employing a logical workflow that integrates GC-MS for purity and mass, FTIR for functional group confirmation, a suite of NMR techniques for connectivity and relative stereochemistry, and a definitive method like Mosher's ester analysis for absolute configuration, researchers can achieve an unequivocal structural assignment. This rigorous, multi-technique approach ensures the scientific integrity of the data and provides the high level of confidence required in drug development and high-stakes chemical research.

References

  • Aires-de-Sousa, M., Hemmer, J., Gasteiger, J. (2002). “Prediction of 1H NMR Chemical Shifts Using Neural Networks”. Analytical Chemistry, 74(1), 80-90. Available at: [Link]

  • Polavarapu, P. L. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 664-670. Available at: [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 42(10), 22-25. Available at: [Link]

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  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Available at: [Link]

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Exploratory

A Technical Guide to the Relative Thermodynamic Stability of cis- and trans-2-Pentylcyclopentan-1-ol

For Immediate Release to Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Critical Role of Stereoisomerism in Molecular Design In the realm of medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Stereoisomerism in Molecular Design

In the realm of medicinal chemistry and materials science, the precise three-dimensional architecture of a molecule is inextricably linked to its function. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial arrangements, can exhibit vastly different biological activities and physical properties.[1]

Diastereomers vs. Enantiomers: A Primer

Stereoisomers are broadly categorized into two classes: enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, whereas diastereomers are stereoisomers that are not mirror images.[2][3][4] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical properties, including melting points, boiling points, solubilities, and, crucially, different thermodynamic stabilities.[2] The molecules of interest, cis- and trans-2-pentylcyclopentan-1-ol, are diastereomers, meaning their relative energies can be predicted and measured.

The Significance of Thermodynamic Stability in Drug Development

The relative stability of diastereomers directly influences the equilibrium position of a reaction. The product ratio at thermodynamic equilibrium is determined by the difference in the Gibbs free energy (ΔG) between the isomers.[5] A molecule that is more stable will be present in a higher concentration at equilibrium. This principle is paramount in drug synthesis, where maximizing the yield of a desired, potent stereoisomer while minimizing less active or potentially toxic ones is a primary objective.

Introducing the Target Molecules: cis- and trans-2-Pentylcyclopentan-1-ol

The two molecules under investigation are 1,2-disubstituted cyclopentane derivatives. The cis isomer has the pentyl and hydroxyl groups on the same face of the ring, while the trans isomer has them on opposite faces.[1] Their stability is dictated by the conformational behavior of the five-membered ring and the interactions between these two substituent groups.

Foundational Principles: Conformational Analysis of the Cyclopentane Ring

To understand the stability of substituted cyclopentanes, one must first appreciate the conformation of the parent ring.

Beyond the Planar Fallacy: Torsional Strain and Puckering

A planar cyclopentane ring would have C-C-C bond angles of 108°, close to the ideal tetrahedral angle of 109.5°, suggesting minimal angle strain. However, a planar conformation would force all adjacent C-H bonds into fully eclipsed positions, creating substantial torsional strain (also known as Pitzer strain).[6] To alleviate this strain, the cyclopentane ring puckers out of planarity.[6][7]

The Envelope (C_s) and Half-Chair (C_2) Conformations

The two most recognized puckered conformations of cyclopentane are the "envelope" and the "half-chair".[7][8]

  • Envelope Conformation: Four carbon atoms are coplanar, and the fifth is puckered out of the plane, resembling an open envelope.

  • Half-Chair Conformation: Three carbons are coplanar, with one atom puckered above the plane and another puckered below it.

These conformations are not static; they rapidly interconvert at room temperature through a process called pseudorotation, with a very low energy barrier.[9]

Pseudo-Axial and Pseudo-Equatorial Positions

In these puckered conformations, substituents are not strictly axial or equatorial as in cyclohexane. Instead, they occupy "pseudo-axial" and "pseudo-equatorial" (or "bisectorial") positions. A pseudo-equatorial position is generally more stable for a bulky substituent as it minimizes steric interactions with the rest of the ring.

Comparative Stability Analysis: A Deep Dive into Steric Interactions

The relative stability of the cis and trans isomers is determined by the net steric strain resulting from the placement of the pentyl and hydroxyl groups on the cyclopentane ring.

G cluster_cis cis-Isomer Analysis cluster_trans trans-Isomer Analysis cis_struct cis-2-pentylcyclopentan-1-ol (Groups on Same Face) cis_conf Forced Axial-Equatorial Conformation cis_struct->cis_conf adopts puckered conformation cis_strain High Steric Strain (Gauche-like Interaction) cis_conf->cis_strain results in Stability_Prediction Thermodynamic Stability Prediction: trans > cis cis_strain->Stability_Prediction trans_struct trans-2-pentylcyclopentan-1-ol (Groups on Opposite Faces) trans_conf Accessible Di-Equatorial Conformation trans_struct->trans_conf adopts puckered conformation trans_strain Low Steric Strain (Minimized Repulsion) trans_conf->trans_strain results in trans_strain->Stability_Prediction

Caption: Logical flow from isomer structure to stability prediction.

The Dominant Factor: Steric Hindrance

For most acyclic and cyclic systems, the trans configuration of two substituents is more stable than the cis due to minimized steric hindrance.[10][11] Steric hindrance, or van der Waals repulsion, occurs when bulky groups are forced into close proximity, creating an energetically unfavorable interaction. The n-pentyl group is a sterically demanding substituent.[12][13][14]

Analysis of trans-2-Pentylcyclopentan-1-ol: A Model of Steric Minimization

In the trans isomer, the pentyl and hydroxyl groups are on opposite faces of the ring. The cyclopentane ring can adopt a puckered conformation (e.g., a half-chair) that places both the large pentyl group and the smaller hydroxyl group in comfortable, low-energy pseudo-equatorial positions. This arrangement maximizes the distance between them, thereby minimizing steric repulsion.

Analysis of cis-2-Pentylcyclopentan-1-ol: The Energetic Cost of Proximity

In the cis isomer, the two groups are on the same face. To accommodate this, the ring must pucker in a way that places one substituent in a pseudo-equatorial position and the other in a more sterically hindered pseudo-axial position. This creates a significant repulsive interaction, analogous to a gauche-butane interaction, between the pentyl and hydroxyl groups. This unavoidable steric clash significantly raises the ground-state energy of the cis isomer relative to the trans isomer.[15]

The (Ir)relevance of Intramolecular Hydrogen Bonding in this System

Intramolecular hydrogen bonding can be a powerful stabilizing force, sometimes making a cis isomer more stable than its trans counterpart.[16][17] This occurs when a hydrogen bond donor (like an -OH group) and an acceptor (like an oxygen or nitrogen atom) are in proximity in the cis configuration. However, in 2-pentylcyclopentan-1-ol, the pentyl group is a non-polar alkyl chain with no hydrogen bond accepting capabilities.[12] Therefore, there is no stabilizing intramolecular hydrogen bond to offset the severe steric repulsion in the cis isomer.

Quantitative Prediction and Summary

Predicting the More Stable Isomer

Based on the principles of steric hindrance, the trans isomer, which can adopt a low-energy conformation with both substituents in pseudo-equatorial positions, is predicted to be substantially more thermodynamically stable than the cis isomer, which suffers from an unavoidable and energetically costly steric clash.

Table 1: Comparative Summary of Energetic Factors
Featurecis-2-Pentylcyclopentan-1-oltrans-2-Pentylcyclopentan-1-ol
Substituent Orientation Same face (1,2-cis)Opposite faces (1,2-trans)
Dominant Interaction Steric Hindrance (Repulsive)Steric Minimization
Likely Conformation Pseudo-axial/Pseudo-equatorialPseudo-diequatorial
Intramolecular H-Bonding Not possibleNot possible
Relative Energy HighLow
Predicted Stability Less StableMore Stable

Methodologies for Empirical and In Silico Validation

To move from prediction to confirmation, the relative stability can be determined using established experimental and computational techniques.

Experimental Protocol: Base-Catalyzed Equilibration for ΔG Determination

This protocol establishes a thermodynamic equilibrium between the two diastereomers, allowing for the calculation of their free energy difference from their final ratio.

G cluster_workflow Experimental Workflow: Equilibration Start Start with pure cis, trans, or a mixture Step1 Dissolve in solvent (e.g., ethanol) Start->Step1 Step2 Add base catalyst (e.g., NaOEt) Step1->Step2 Step3 Heat to reflux to reach equilibrium (via enolate intermediate) Step2->Step3 Step4 Quench reaction (e.g., add water) Step3->Step4 Step5 Extract and isolate organic mixture Step4->Step5 Step6 Analyze isomer ratio (GC or ¹H NMR) Step5->Step6 End Calculate ΔG from equilibrium constant K_eq Step6->End

Caption: Workflow for experimental determination of stability.

Methodology:

  • Preparation: A sample of either pure isomer or a mixture of the two is dissolved in a suitable solvent, such as ethanol.

  • Catalysis: A catalytic amount of a strong base (e.g., sodium ethoxide) is added. The base deprotonates the hydroxyl group and facilitates the formation of a ketone intermediate (2-pentylcyclopentanone) via oxidation, which then gets reduced back to the alcohol. This process allows for epimerization at C1, scrambling the stereocenter.

  • Equilibration: The mixture is heated to a constant temperature (e.g., reflux) for a sufficient period to allow the system to reach thermodynamic equilibrium.

  • Workup: The reaction is cooled and quenched. The organic components are extracted, dried, and concentrated.

  • Analysis: The final ratio of cis to trans isomers is precisely measured using Gas Chromatography (GC) or by integrating characteristic peaks in the ¹H NMR spectrum.

  • Calculation: The equilibrium constant (K_eq = [trans]/[cis]) is used to calculate the Gibbs free energy difference: ΔG = -RT ln(K_eq) .

Computational Protocol: A DFT-Based Workflow for Energy Calculation

Computational chemistry provides a powerful tool for predicting the relative stabilities of isomers without laboratory work.

Methodology:

  • Structure Generation: 3D structures of both cis and trans isomers are built.

  • Conformational Search: A thorough conformational search is performed for each isomer to locate all low-energy puckered conformations of the cyclopentane ring. This is a critical step to ensure the global minimum energy structure for each isomer is found.

  • Geometry Optimization: The geometries of all identified conformers are optimized using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a functional like M06-2X and a Pople-style basis set like 6-31G(d) or larger.[18]

  • Frequency Calculation: Vibrational frequency calculations are performed on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermal corrections (zero-point vibrational energy, enthalpy, and entropy).

  • Energy Comparison: The Gibbs free energies of the lowest-energy conformer of the cis isomer and the lowest-energy conformer of the trans isomer are compared. The difference in these values provides a theoretical prediction of ΔG.

Conclusion

A rigorous analysis based on fundamental principles of stereochemistry leads to a clear and confident prediction: trans-2-pentylcyclopentan-1-ol is the more thermodynamically stable diastereomer. This stability arises from its ability to adopt a puckered conformation that places both the bulky pentyl group and the hydroxyl group in pseudo-equatorial positions, thus minimizing destabilizing steric repulsion. The cis isomer, by contrast, is forced into a higher-energy conformation with an unavoidable steric clash between the two adjacent substituents. This understanding is crucial for professionals in drug development and chemical synthesis, as it informs reaction design, purification strategies, and the prediction of molecular behavior.

References

  • ChemRxiv. (n.d.). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. Retrieved from [Link]

  • Brutcher, F. V., et al. (n.d.). The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. Journal of the American Chemical Society. Retrieved from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society, 81(13), 3213–3218. Retrieved from [Link]

  • Imperial College London. (n.d.). Cycloalkanes. Retrieved from [Link]

  • Brutcher, F. V., & Bauer, W. (n.d.). Conformations of Substituted Cyclopentanes. II. Maximally Puckered Envelope and Half-chair Models for Fused Ring Systems. Journal of the American Chemical Society. Retrieved from [Link]

  • Laane, J., & Choo, J. (2018). Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclopenten-1-ol. Molecules, 23(11), 2948. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentyl group. Retrieved from [Link]

  • Gascooke, J. R., et al. (2017). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A, 121(43), 8246–8253. Retrieved from [Link]

  • Fiveable. (n.d.). Pentyl Definition. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Trends of intramolecular hydrogen bonding in substituted alcohols: a deeper investigation. Retrieved from [Link]

  • Pearson. (n.d.). For each of the following compounds, determine whether the cis is.... Retrieved from [Link]

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  • Tschumper, G. S., et al. (2018). Intramolecular Hydrogen Bonding in α-Epoxy Alcohols: A Conformational Analysis of 1,2-Dialkyl-2,3-epoxycyclopentanol Diastereomers. Chemistry Letters, 47(2), 156-159. Retrieved from [Link]

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Foundational

The Unexplored Therapeutic Potential of 2-Pentylcyclopentan-1-ol Derivatives: A Technical Guide for Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract While 2-pentylcyclopentan-1-ol is primarily recognized for its application in the fragrance industry, its core cyclopentane scaff...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

While 2-pentylcyclopentan-1-ol is primarily recognized for its application in the fragrance industry, its core cyclopentane scaffold is a recurring motif in a multitude of biologically active molecules. This technical guide addresses the current knowledge gap regarding the specific biological activities of 2-pentylcyclopentan-1-ol derivatives. In the absence of direct research, this document provides a comprehensive, technically-grounded framework for exploring their therapeutic potential. By examining the well-established anticancer, anti-inflammatory, and other biological activities of structurally related cyclopentanone and cyclopentenone derivatives, we present a compelling case for the investigation of 2-pentylcyclopentan-1-ol derivatives as novel drug candidates. This guide details the key mechanisms of action, established experimental protocols for synthesis and biological evaluation, and potential structure-activity relationships, offering a roadmap for researchers to unlock the latent therapeutic value of this chemical class.

Introduction: Beyond the Fragrance—The Case for 2-Pentylcyclopentan-1-ol Derivatives in Drug Discovery

2-Pentylcyclopentan-1-ol, a saturated cyclic alcohol, is a well-characterized compound primarily utilized for its pleasant floral and fruity aroma in the fragrance and cosmetics industries. However, its chemical structure, featuring a five-membered carbocyclic ring, is a privileged scaffold in medicinal chemistry. Numerous cyclopentane derivatives, particularly those with enone functionalities (cyclopentenones), have demonstrated significant biological activities, ranging from anticancer to anti-inflammatory effects.

Currently, the scientific literature on the specific biological activities of 2-pentylcyclopentan-1-ol and its direct derivatives is sparse. This guide, therefore, serves as a pioneering resource by systematically extrapolating the known biological and mechanistic data from closely related cyclopentane analogs to build a strong rationale for the investigation of 2-pentylcyclopentan-1-ol derivatives. We will delve into the established anticancer properties of cyclopentenones, their molecular mechanisms of action, and provide detailed experimental blueprints for their synthesis and evaluation.

The Cyclopentenone Moiety: A Hub of Anticancer Activity

The cyclopentenone ring system is a key pharmacophore in a variety of natural and synthetic compounds exhibiting potent anticancer properties.[1] Studies on compounds like cyclopentenone prostaglandins and clavulones have revealed a broad spectrum of intracellular targets, including nuclear factors and mitochondria.[1] The introduction of a cyclopentenone moiety into other molecules has been shown to enhance their anticancer potential.[1]

Induction of Apoptosis: A Primary Anticancer Mechanism

A significant body of evidence points to the pro-apoptotic activity of cyclopentenone derivatives in various cancer cell lines.[2] This programmed cell death is a critical mechanism for eliminating malignant cells and is a hallmark of effective anticancer agents.

The primary apoptotic pathway induced by many cyclopentenone derivatives is the intrinsic or mitochondrial pathway.[2] This process is characterized by the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspase enzymes, ultimately leading to cell death.[2][3]

ApoptosisPathway

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and is constitutively active in many types of cancer, promoting cell proliferation, survival, and metastasis.[4][5] The inhibition of this pathway is a key strategy in cancer therapy.

Cyclopentenone prostaglandins have been shown to be potent inhibitors of the NF-κB pathway.[4] They can directly interact with and inhibit the IκB kinase (IKK) complex, which is essential for the activation of NF-κB.[4] By preventing the degradation of the inhibitory protein IκB, cyclopentenones block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[4]

NFkB_Inhibition

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies on 2-pentylcyclopentan-1-ol derivatives are not yet available, insights can be drawn from related compound classes. For cyclopentenone oxime derivatives, the nature of the alkyl and aryl substituents has been shown to significantly influence their inhibitory activity against tumor necrosis factor-α (TNF-α).[6] Similarly, for chalcones and diarylpentanoids, modifications to the aromatic rings and the linker have been shown to modulate their antitumor potency and selectivity.[7]

For 2-pentylcyclopentan-1-ol derivatives, key structural features to consider for SAR studies include:

  • The Pentyl Chain: Variation in the length and branching of the alkyl chain could impact lipophilicity and, consequently, cell membrane permeability and target engagement.

  • The Hydroxyl Group: Esterification or etherification of the hydroxyl group could serve as a prodrug strategy or alter the compound's pharmacokinetic profile.

  • Introduction of Unsaturation: Conversion of the cyclopentanol to a cyclopentenone would introduce a Michael acceptor, a feature often associated with the biological activity of this class of compounds.[1]

Experimental Protocols for the Investigation of 2-Pentylcyclopentan-1-ol Derivatives

The following protocols provide a robust framework for the synthesis and biological evaluation of novel 2-pentylcyclopentan-1-ol derivatives.

Synthesis of 2-Alkylcyclopentanone Derivatives

A general method for the synthesis of 2-substituted cyclopentanones involves the alkylation of a cyclopentanone-2-carboxylic ester, followed by hydrolysis and decarboxylation.[8]

Step-by-Step Protocol:

  • Dieckmann Condensation: React an adipic ester with a strong base (e.g., sodium ethoxide) in an inert solvent to form the salt of cyclopentanone-2-carboxylic ester.

  • Alkylation: Without isolation, treat the resulting salt with an appropriate alkylating agent (e.g., 1-bromopentane) to introduce the pentyl group at the 2-position.

  • Hydrolysis and Decarboxylation: Acidify the reaction mixture and heat to induce hydrolysis of the ester and subsequent decarboxylation, yielding the 2-pentylcyclopentanone.

  • Reduction (for 2-pentylcyclopentan-1-ol): The resulting ketone can be reduced to the corresponding alcohol using a suitable reducing agent (e.g., sodium borohydride).

  • Purification: The final product can be purified by distillation or column chromatography.

SynthesisWorkflow

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for screening the cytotoxic potential of new compounds.[9][10][11][12]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Add various concentrations of the test compounds (2-pentylcyclopentan-1-ol derivatives) to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9][11]

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., detergent reagent or DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Subcutaneous xenograft models in immunodeficient mice are a standard preclinical tool to evaluate the in vivo efficacy of anticancer drug candidates.[13][14][15]

Step-by-Step Protocol:

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase.[15]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in saline or with Matrigel) into the flank of each mouse.[13]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer the test compound (and a vehicle control) to the mice through an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight of the mice regularly throughout the study.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Quantitative Data on Related Cyclopentenone Derivatives

While specific data for 2-pentylcyclopentan-1-ol derivatives is unavailable, the following table presents IC50 values for some bioactive cyclopentenone derivatives against various cancer cell lines, illustrating the potential potency of this class of compounds.

Compound ClassDerivativeCancer Cell LineIC50 (µM)
Cyclopentenone Oxime Derivative 1Rat PBMC<1
Derivative 2Human PBMC<1
Chalcone Analog CM-M345 (1)HCT116~3
Diarylpentanoid BP-C4 (2)HCT116~1

Data compiled from publicly available research on related compounds.[6][7]

Conclusion and Future Directions

The cyclopentane scaffold, particularly in its cyclopentenone form, is a validated platform for the development of potent anticancer agents. While 2-pentylcyclopentan-1-ol is currently confined to the fragrance industry, its structural features warrant a thorough investigation into its potential biological activities. This guide provides a comprehensive starting point for researchers by outlining the known anticancer mechanisms of related compounds, providing detailed experimental protocols, and suggesting key areas for structure-activity relationship studies.

Future research should focus on the synthesis of a library of 2-pentylcyclopentan-1-ol derivatives with systematic modifications to the alkyl chain and the hydroxyl group, as well as the introduction of an enone functionality. Subsequent screening of these compounds using the described in vitro and in vivo assays will be crucial in determining their therapeutic potential. The exploration of this untapped chemical space holds significant promise for the discovery of novel and effective anticancer agents.

References

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. (2023). National Institutes of Health. [Link]

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Exploratory

The Cyclopentanol Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Understated Importance of the Five-Membered Ring The cyclopentane ring, a seemingly simple five-membered carbo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Importance of the Five-Membered Ring

The cyclopentane ring, a seemingly simple five-membered carbocycle, is a recurring and vital structural motif in a multitude of biologically active natural products and synthetic drugs.[1][2] Its inherent conformational flexibility allows for the precise spatial arrangement of substituents, making it an ideal scaffold for designing novel therapeutic agents that can effectively interact with complex biological targets.[1] While sometimes overshadowed by its six-membered counterpart, the cyclohexane ring, the cyclopentane framework offers a unique and often advantageous platform for drug discovery.[2] Its prevalence in successful medicinal chemistry programs underscores its significance and warrants its consideration as a "privileged scaffold" for the development of future active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive overview of the synthesis and application of substituted cyclopentanols, offering insights into strategic synthetic design and their role in contemporary drug development.

Part 1: Strategic Synthesis of Substituted Cyclopentanols

The stereocontrolled synthesis of highly substituted cyclopentanes has historically been perceived as a significant challenge, which may have contributed to its underutilization in drug discovery programs.[2] However, modern synthetic methodologies have provided a diverse toolkit for the efficient and stereoselective construction of these valuable carbocycles.[2][3]

Cycloaddition Reactions: Building the Core

[3+2] cycloaddition reactions represent a powerful and atom-economical approach to constructing the cyclopentane ring system. These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered ring in a single step.

A notable example is the cobalt-catalyzed diastereoselective reductive [3+2] cycloaddition of allenes and enones. This method, which utilizes zinc, zinc iodide, and water, affords highly functionalized cyclopentanols in excellent yields.[3]

Conceptual Experimental Workflow: [3+2] Cycloaddition

G cluster_reactants Reactants cluster_catalyst Catalytic System Allene Allene Cycloaddition Reductive [3+2] Cycloaddition Allene->Cycloaddition Enone Enone Enone->Cycloaddition Catalyst CoI2(dppe) Catalyst->Cycloaddition Reductant Zn / ZnI2 Reductant->Cycloaddition Additive H2O Additive->Cycloaddition Product Substituted Cyclopentanol Cycloaddition->Product

Caption: Cobalt-catalyzed [3+2] cycloaddition of allenes and enones.

Ring-Closing Metathesis: A Versatile Strategy

Ring-closing metathesis (RCM) has emerged as a robust method for the synthesis of cyclic compounds, including cyclopentenols, which can be subsequently hydrogenated to the corresponding cyclopentanols. Ruthenium carbene complexes are commonly employed as catalysts for these transformations. The hydrogenation of the resulting cyclopentenols can often be achieved under mild conditions, using the same ruthenium catalyst activated with sodium hydride, at ambient temperature and under an atmosphere of hydrogen.[3]

Experimental Protocol: RCM and Hydrogenation to a Cyclopentanol

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the diene precursor in an appropriate solvent (e.g., toluene).

  • RCM: Add the ruthenium carbene catalyst and stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Hydrogenation: Upon completion of the RCM, activate the catalyst with sodium hydride.

  • Reaction: Purge the flask with hydrogen gas (1 atm) and stir the mixture at ambient temperature until the hydrogenation is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: Quench the reaction, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Biocatalysis and Chemoenzymatic Approaches: The Rise of Green Chemistry

In recent years, biocatalysis has gained significant traction as a powerful tool for the stereoselective synthesis of chiral molecules, including substituted cyclopentanols.[4] Engineered enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the reduction of prochiral ketones to chiral alcohols with high enantio- and diastereoselectivity.[4]

A notable advancement is the development of an engineered alcohol dehydrogenase (TbSADH) from Thermoethanolicus brockii. A variant of this enzyme has been shown to effectively catalyze the stereoselective reduction of various axially chiral alkylidene cyclopentanones, affording a diverse range of axially and centrally chiral alkylidene cyclopentanols with excellent enantio- and diastereoselectivity (up to 99% ee, >99:1 dr).[4]

Furthermore, chemoenzymatic methods offer a powerful strategy for the stereodivergent synthesis of cyclopentanols bearing both axial and central chirality.[4] This often involves a biocatalytic kinetic resolution followed by a chemical reduction of the remaining ketone.

Table 1: Comparison of Synthetic Methodologies for Substituted Cyclopentanols

MethodologyKey FeaturesAdvantagesDisadvantages
[3+2] Cycloaddition Convergent synthesisHigh atom economy, good stereocontrol.[3]Substrate scope can be limited.
Ring-Closing Metathesis Forms a C=C bond, then reducesHigh functional group tolerance.[3]Requires a diene precursor.
Biocatalysis Enzyme-catalyzed reductionHigh stereoselectivity, mild reaction conditions.[4]Enzyme stability and availability can be a concern.

Part 2: Substituted Cyclopentanols in Drug Discovery and Development

The cyclopentane scaffold is a key component in a number of approved drugs and is a versatile building block in the synthesis of bioactive compounds.[2] Its conformational properties allow for the presentation of substituents in well-defined three-dimensional space, facilitating optimal interactions with biological targets.

Cyclopentanols as Privileged Scaffolds

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of biological target. The cyclopentane ring system has demonstrated this versatility in numerous medicinal chemistry programs.[2] For example, cyclopentane-containing molecules have been successfully employed as antiviral agents (e.g., Abacavir), anticancer agents, and modulators of G-protein coupled receptors (GPCRs).[1][2]

The introduction of a cyclopentenone moiety, a derivative of cyclopentanol, into molecules has been shown to enhance their anticancer potential.[5][6] This is attributed to the reactivity of the α,β-unsaturated ketone, which can covalently modify key biological targets.[6]

Structure-Activity Relationship (SAR) Studies

The ability to synthesize a diverse library of substituted cyclopentanols with precise stereochemical control is crucial for conducting thorough structure-activity relationship (SAR) studies. By systematically modifying the substituents on the cyclopentane ring and evaluating their biological activity, medicinal chemists can identify the key structural features required for optimal potency and selectivity.

For instance, in the development of cyclopentane-based muraymycin analogs targeting the bacterial enzyme MraY, SAR studies revealed that a lipophilic side chain is essential for inhibitory activity.[7]

Logical Relationship: From Scaffold to Drug Candidate

G Scaffold Cyclopentanol Scaffold Synthesis Stereoselective Synthesis Scaffold->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening Library->Screening SAR SAR Studies Screening->SAR Lead Lead Compound SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A typical workflow in drug discovery utilizing the cyclopentanol scaffold.

Case Study: Cyclopentylamine as a Dual NK1 Receptor Antagonist and Serotonin Reuptake Transporter Inhibitor

A compelling example of the successful application of the cyclopentane scaffold is the discovery of a cyclopentylamine derivative as a potent dual neurokinin-1 (NK1) receptor antagonist and serotonin reuptake transporter (SERT) inhibitor.[8] This compound demonstrated significant oral activity in preclinical models, suggesting its potential for the treatment of depression.[8] This discovery highlights the ability of the cyclopentane core to present pharmacophoric groups in a manner that allows for simultaneous interaction with two distinct biological targets.

Part 3: Future Directions and Conclusion

The field of organic synthesis continues to evolve, providing ever more sophisticated tools for the construction of complex molecules. Recent advancements in biocatalysis and the development of novel catalytic systems are expected to further streamline the synthesis of highly substituted cyclopentanols.[4][9] This will undoubtedly facilitate the exploration of a wider chemical space around this privileged scaffold.

The conversion of biomass-derived platform chemicals, such as furfural, into cyclopentanol and its derivatives offers a sustainable and green route to these valuable building blocks.[10][11][12] This approach not only reduces our reliance on petrochemical feedstocks but also aligns with the principles of green chemistry.

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Foundational

The Natural Occurrence of Pentyl-Substituted Cyclic Alcohols: A Technical Guide for Researchers

Abstract Pentyl-substituted cyclic alcohols represent a structurally significant class of natural products, playing crucial roles in plant signaling and defense. This technical guide provides an in-depth exploration of t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pentyl-substituted cyclic alcohols represent a structurally significant class of natural products, playing crucial roles in plant signaling and defense. This technical guide provides an in-depth exploration of their natural occurrence, with a primary focus on the well-documented jasmonate family of cyclopentanol derivatives. We will delve into the biosynthesis of these compounds, detailing the enzymatic pathways and precursor molecules. Furthermore, this guide will present protocols for the extraction and analysis of these molecules and discuss their known biological activities. While the natural occurrence of simple pentyl-substituted cyclohexanols appears to be limited based on current literature, we will touch upon related structures to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pentyl-Cycloalkanol Moiety

The conjunction of a five-carbon (pentyl) chain with a cyclic alcohol core creates a molecule with distinct physicochemical properties, influencing its lipophilicity, membrane permeability, and interaction with biological targets. These characteristics make pentyl-substituted cyclic alcohols an area of interest in drug discovery and phytochemical research. Their natural occurrence is primarily exemplified by the jasmonate family, a class of lipid-derived signaling molecules that are ubiquitous in the plant kingdom and also found in some fungi.[1][2] These compounds are central to plant responses to environmental stress and developmental cues.[3]

This guide will focus on the most prominent and well-characterized examples of these natural products, providing the necessary technical details for their study.

Pentyl-Substituted Cyclopentanols: The Jasmonate Family

The most significant and well-documented examples of naturally occurring pentyl-substituted cyclic alcohols are derivatives of jasmonic acid. These cyclopentanone-based compounds can be metabolically converted to their corresponding cyclopentanol forms. The core structure features a pentyl or pentenyl side chain at the C2 position of the cyclopentanone ring.

Key Members of the Jasmonate Family

Several key members of the jasmonate family, possessing a five-carbon side chain, are found in nature:

  • Jasmonic Acid (JA): The foundational member of this class, featuring a pent-2-enyl side chain.[4] It is a crucial signaling molecule in plants, involved in responses to wounding and pathogen attack.[3]

  • Dihydrojasmonic Acid (DHJA): This is the saturated derivative of jasmonic acid, containing a pentyl side chain. Its natural occurrence has been confirmed in species such as the faba bean (Vicia faba) and tomato (Solanum lycopersicum).[5] The presence of this fully saturated pentyl group makes it a direct and significant example for the topic of this guide.

  • Tuberonic Acid (12-hydroxyjasmonic acid): A hydroxylated derivative of jasmonic acid, tuberonic acid and its glucoside are known to induce tuber formation in potatoes (Solanum tuberosum) and have been identified in many other plant species.[1][4][6]

Biosynthesis of Jasmonates: The Octadecanoid Pathway

Jasmonates are biosynthesized from α-linolenic acid, an 18-carbon fatty acid, via the octadecanoid pathway.[3][4] This complex enzymatic cascade occurs across multiple cellular compartments, primarily the chloroplasts and peroxisomes.

The key steps in the biosynthesis of jasmonic acid are:

  • Oxygenation: The pathway is initiated in the chloroplasts where α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[2][6]

  • Dehydration and Cyclization: The 13-HPOT is then converted to an unstable allene oxide by allene oxide synthase (AOS). This is immediately followed by a cyclization reaction catalyzed by allene oxide cyclase (AOC) to yield cis-(+)-12-oxophytodienoic acid (OPDA), which contains the characteristic cyclopentenone ring.[7]

  • Reduction: OPDA is transported to the peroxisome where the cyclopentenone ring is reduced by 12-oxophytodienoate reductase 3 (OPR3).[7]

  • β-Oxidation: The carboxylic acid side chain of the reduced intermediate undergoes three cycles of β-oxidation to shorten the chain, ultimately forming (+)-7-iso-jasmonic acid.[6][7] This can then epimerize to the more stable (-)-jasmonic acid.

The formation of dihydrojasmonic acid occurs through the reduction of the double bond in the pentenyl side chain of jasmonic acid. While the specific enzymes responsible for this saturation in vivo are not fully elucidated, it is a known metabolic conversion.[8]

Tuberonic acid is formed via the hydroxylation of jasmonic acid at the 12-position of the pentenyl side chain. This conversion is catalyzed by jasmonate-induced oxygenases (JOXs).[9][10]

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytosol Cytosol / Further Metabolism a_LeA α-Linolenic Acid HPOT 13-HPOT a_LeA->HPOT 13-LOX AlleneOxide Allene Oxide HPOT->AlleneOxide AOS OPDA cis-(+)-12-Oxo-phytodienoic Acid (OPDA) AlleneOxide->OPDA AOC OPDA_p OPDA OPDA->OPDA_p Transport Reduced_OPDA Reduced OPDA OPDA_p->Reduced_OPDA OPR3 JA (+)-7-iso-Jasmonic Acid Reduced_OPDA->JA β-Oxidation (3 cycles) JA_c Jasmonic Acid JA->JA_c Transport & Epimerization DHJA Dihydrojasmonic Acid (Pentyl Side Chain) JA_c->DHJA Reduction TA Tuberonic Acid (12-OH-JA) JA_c->TA JOXs (Hydroxylation)

Caption: Biosynthetic pathway of jasmonates.

Pentyl-Substituted Cyclohexanols: A Scarcity in Nature?

In contrast to the well-documented occurrence of pentyl-substituted cyclopentanols in the form of jasmonate derivatives, the presence of simple pentyl-substituted cyclohexanols as natural products is not well-established in the current scientific literature. Extensive searches of phytochemical databases and literature on essential oil analysis do not yield significant evidence for compounds such as 4-pentylcyclohexanol as naturally occurring metabolites.[11][12]

While not alcohols, related structures have been identified. For instance, (4-methylpentyl)cyclohexane has been reported in Artemisia annua. This indicates that the cyclization of precursors to form pentyl-substituted cyclohexane rings does occur in nature, although the subsequent oxidation to an alcohol may be rare.

It is important to note the case of Tetrahydrocannabinol (THC) , the principal psychoactive constituent of Cannabis sativa.[13] THC contains a pentyl group attached to a complex dibenzopyran structure, which includes a substituted cyclohexane ring. However, due to the complexity of the fused ring system, it is not classified as a simple pentyl-substituted cyclohexanol.

The apparent rarity of simple pentyl-substituted cyclohexanols in nature suggests that the biosynthetic pathways leading to these structures may not be as common or as well-conserved as those for the jasmonates.

Experimental Protocols: Extraction and Analysis

For researchers aiming to study these compounds, a robust methodology for their extraction and analysis is crucial. The following is a generalized protocol for the analysis of jasmonates from plant tissue, which can be adapted for the search for other cyclic alcohols.

Extraction of Jasmonates from Plant Tissue

This protocol is based on a standard method for phytohormone extraction.

Materials:

  • Plant tissue (fresh or flash-frozen in liquid nitrogen)

  • Extraction Solvent: 80% methanol with 1% acetic acid

  • Internal Standards (e.g., deuterated dihydrojasmonic acid)

  • Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

  • Homogenization: Weigh 50-100 mg of frozen plant tissue and homogenize using a bead mill or a mortar and pestle with liquid nitrogen.

  • Extraction: To the homogenized tissue, add 1 mL of ice-cold extraction solvent and the internal standards. Vortex thoroughly and incubate at 4°C for 1-2 hours with gentle agitation.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cleanup: Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the jasmonates with methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.[5]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of jasmonates.

Typical Parameters:

  • Column: C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of the organic phase (e.g., 5% to 95% B over 10-15 minutes).

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dihydrojasmonic Acid211.159.0
Jasmonic Acid209.159.0
Tuberonic Acid225.159.0

Note: MRM transitions should be empirically optimized for the specific instrument being used.

Caption: Workflow for the analysis of jasmonates.

Conclusion and Future Directions

The natural occurrence of pentyl-substituted cyclic alcohols is predominantly represented by the jasmonate family of cyclopentanol derivatives. These compounds, including jasmonic acid, dihydrojasmonic acid, and tuberonic acid, are biosynthesized via the well-characterized octadecanoid pathway and play pivotal roles in plant biology. The methodologies for their extraction and analysis are well-established, providing a solid foundation for further research.

Conversely, the apparent absence of simple pentyl-substituted cyclohexanols in nature presents an intriguing area for future investigation. Advanced analytical techniques, such as metabolomics and genomic analysis, may yet uncover novel biosynthetic pathways and structures. For researchers in drug development, the existing knowledge of jasmonates provides a rich source of bioactive scaffolds, while the potential for discovering new cyclic alcohols remains an exciting prospect.

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Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of 2-Pentylcyclopentan-1-ol

Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the thermodynamic properties of 2-pentylcyclopentan-1-ol. In the absence of extensive experimental data for this speci...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the thermodynamic properties of 2-pentylcyclopentan-1-ol. In the absence of extensive experimental data for this specific molecule, this document emphasizes the application of robust estimation techniques, state-of-the-art computational chemistry methods, and established experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a thorough understanding of the thermodynamic landscape of functionalized alicyclic compounds. We will delve into the theoretical underpinnings and practical applications of group additivity methods, quantum chemical calculations, and key experimental procedures, providing a framework for obtaining reliable thermodynamic data.

Introduction: The Significance of Thermodynamic Properties

2-Pentylcyclopentan-1-ol, a C10 alicyclic alcohol, serves as a valuable model for understanding the behavior of substituted cyclopentane rings, a common motif in pharmacologically active molecules and specialty chemicals.[1][2] Its thermodynamic properties—such as enthalpy of formation, heat capacity, and vapor pressure—are critical for a variety of applications, including reaction engineering, process design, safety analysis, and predicting the compound's environmental fate and biological interactions.

This guide will navigate the scientific methodologies required to elucidate these properties, structured to provide both theoretical depth and practical, actionable protocols. We will begin with predictive, cost-effective estimation methods, proceed to high-accuracy computational techniques, and conclude with the gold-standard experimental determination.

Predictive Estimation of Thermodynamic Properties: Group-Contribution Methods

Group-contribution methods offer a powerful and rapid means of estimating thermodynamic properties when experimental data is unavailable. These methods are founded on the principle that the properties of a molecule can be approximated by the sum of contributions from its constituent functional groups.[3][4][5]

Benson Group Additivity Method for Enthalpy of Formation

The Benson Group Increment Theory (BGIT) is a widely respected method for estimating the standard gas-phase enthalpy of formation (ΔfH°).[5] The method involves dissecting the molecule into a set of defined groups and summing their empirically derived enthalpy contributions.

Molecular Dissection of 2-Pentylcyclopentan-1-ol:

To apply the Benson method, we first identify the constituent groups in 2-pentylcyclopentan-1-ol:

  • C-(C)2(H)2: Methylene group (4 instances in the cyclopentane ring and the pentyl chain)

  • C-(C)2(H): Methine group (1 instance in the cyclopentane ring, bonded to the pentyl group)

  • C-(C)(O)(H): Methine group bonded to the hydroxyl group

  • C-(C)(H)3: Methyl group (1 instance at the end of the pentyl chain)

  • O-(C)(H): Hydroxyl group

  • Cyclopentane Ring Strain Correction: An essential correction for the cyclic structure.

Workflow for Benson Group Additivity Calculation:

cluster_0 Benson Group Additivity Workflow A Identify Molecular Structure B Dissect into Benson Groups A->B C Sum Group ΔfH° Values B->C D Apply Ring Strain & Symmetry Corrections C->D E Calculate Total ΔfH° (gas) D->E cluster_1 G3 Theory Workflow A Initial Geometry Optimization (HF/6-31G) B Vibrational Frequencies (HF/6-31G) for ZPE A->B C Higher-Level Geometry Refinement (MP2/6-31G*) A->C D Series of Single-Point Energy Calculations C->D E Final Energy Calculation (QCISD(T)/6-31G(d)) D->E F Empirical Higher-Level Correction (HLC) E->F G Final G3 Energy F->G

Caption: A simplified workflow for calculating molecular energy using G3 theory.

From the final G3 energy, the enthalpy of formation can be calculated by considering the atomization energy of the molecule. G3 theory can achieve accuracies of less than 2 kcal/mol for a wide range of organic molecules. [6]

Density Functional Theory (DFT) for a Range of Properties

Density Functional Theory (DFT) is a computationally less expensive alternative to G3 theory that can still provide good accuracy for a range of thermodynamic properties, including geometries, vibrational frequencies (for heat capacity and entropy calculations), and reaction energies. [7][8]The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining reliable results. [7]

Experimental Determination of Thermodynamic Properties

Experimental measurements remain the definitive source of thermodynamic data. The following sections outline the standard protocols for determining the key properties of liquid samples like 2-pentylcyclopentan-1-ol.

Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of liquids and solids. [9][10]It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [10] Experimental Protocol for DSC Measurement of Liquid Cp:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount (5-15 mg) of 2-pentylcyclopentan-1-ol into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Baseline Measurement: Perform a run with two empty pans to obtain a baseline heat flow curve over the desired temperature range (e.g., -50 °C to 150 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Standard Measurement: Run a sapphire standard of known mass to determine the heat capacity calibration factor (KCp).

  • Sample Measurement: Run the sample pan against the empty reference pan under the same conditions as the baseline and standard runs.

  • Calculation: The specific heat capacity (Cp) is calculated using the difference in heat flow between the sample and the baseline, the heating rate, the sample mass, and the calibration factor. [11][12]

cluster_2 DSC Protocol for Heat Capacity A Instrument Calibration B Sample Preparation (Liquid in Hermetic Pan) A->B E Run Sample B->E C Run Baseline (Empty Pans) C->E D Run Sapphire Standard D->E F Calculate Cp E->F

Caption: Experimental workflow for determining liquid heat capacity via DSC.

Enthalpy of Combustion (ΔcH°) and Formation (ΔfH°) by Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of a substance. [13]The liquid sample is burned in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured.

Experimental Protocol for Bomb Calorimetry:

  • Calorimeter Calibration: Determine the heat capacity of the calorimeter system (Cs) by combusting a certified standard of known heat of combustion, typically benzoic acid. [14]2. Sample Preparation: Accurately weigh a sample of 2-pentylcyclopentan-1-ol (typically 0.5-1.0 g) into a crucible. A known length of ignition wire is placed in contact with the sample.

  • Bomb Assembly: Place the crucible in the bomb, add a small amount of water to saturate the internal atmosphere, seal the bomb, and pressurize it with pure oxygen to approximately 25-30 atm. 4. Combustion: Submerge the bomb in a known mass of water in the calorimeter. Once thermal equilibrium is reached, ignite the sample electrically.

  • Temperature Measurement: Record the water temperature before and after combustion to determine the temperature rise (ΔT).

  • Calculation of ΔcU°: The internal energy of combustion (ΔcU°) is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections for the ignition wire and the formation of nitric acid from residual nitrogen. [14]7. Conversion to ΔcH°: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the principles of thermodynamics.

  • Calculation of ΔfH°: The standard enthalpy of formation (ΔfH°) is then determined from the standard enthalpy of combustion using Hess's Law and the known enthalpies of formation of the combustion products (CO2 and H2O).

Vapor Pressure by the Static Method

The static method for determining vapor pressure involves placing the substance in a temperature-controlled, evacuated container and measuring the pressure at equilibrium. [15][16] Experimental Protocol for Static Vapor Pressure Measurement:

  • Apparatus Setup: The apparatus consists of a sample cell connected to a pressure transducer and a vacuum system, all housed within a temperature-controlled chamber. [17][18]2. Sample Degassing: A sample of 2-pentylcyclopentan-1-ol is introduced into the cell and thoroughly degassed to remove any dissolved air or volatile impurities.

  • Equilibration: The sample is brought to the desired temperature and allowed to reach vapor-liquid equilibrium.

  • Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a high-precision pressure transducer. [19]5. Data Collection: Measurements are repeated at various temperatures to establish the vapor pressure curve of the substance.

Data Summary and Contextual Comparison

Table 1: Thermodynamic Properties of Cyclopentanol (CAS: 96-41-3)

PropertyValueUnitsSource
Standard Liquid Enthalpy of Formation (ΔfH°liquid) -300.3 ± 0.2kJ/mol[20][25]
Standard Liquid Enthalpy of Combustion (ΔcH°liquid) -3096.5 ± 1.5kJ/mol[20][25]
Liquid Heat Capacity (Cp,liquid) at 298.15 K 165.7 ± 1.0J/mol·K[20]
Ideal Gas Heat Capacity (Cp,gas) at 298.15 K 105.43J/mol·K[21][24][25]
Normal Boiling Point 140.85°C[26]

Data sourced from the NIST Chemistry WebBook. [20][21][22][23][24][25] It is expected that the addition of the pentyl group to the cyclopentanol ring will lead to a more negative enthalpy of formation and a higher heat capacity, reflecting the increased molecular complexity and number of vibrational modes.

Conclusion

This guide has outlined a multi-faceted approach to determining the thermodynamic properties of 2-pentylcyclopentan-1-ol. By combining predictive group-contribution methods for rapid estimation, high-accuracy quantum chemistry for theoretical rigor, and detailed protocols for definitive experimental measurement, researchers can develop a comprehensive thermodynamic profile of this and other complex organic molecules. This integrated strategy ensures that, even in the absence of pre-existing data, the necessary thermodynamic parameters for process design, safety assessment, and fundamental chemical understanding can be reliably obtained.

References

  • Benson, S. W. (1976).
  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group Contributions. Chemical Engineering Communications, 57(1-6), 233-243. [Link]

  • Benson, S. W., et al. (1969). Additivity Rules for the Estimation of Thermochemical Properties. Chemical Reviews, 69(3), 279-324. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentanol - Gas phase thermochemistry data. In NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (n.d.). Re-tooling Benson's Group Additivity Method for Estimation of the Enthalpy of Formation of Free Radicals: C/H and C/H/O Groups. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). The NIST Structures and Properties Group Additivity Model. Retrieved from [Link]

  • Wavefunction, Inc. (n.d.). Quantum Mechanics Energy FAQ. Retrieved from [Link]

  • Parr Instrument Company. (n.d.). Apparatus for Vapor Pressure Determination. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pentylcyclopentan-1-ol. Retrieved from [Link]

  • AIP Publishing. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(24), 10644-10659. [Link]

  • ACS Publications. (2000). Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1−C16 Alkanes. The Journal of Physical Chemistry A, 104(20), 4811-4817. [Link]

  • ResearchGate. (2009). Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 1. C, H, and O. Retrieved from [Link]

  • YouTube. (2025, January 19). Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentanol - Phase change data. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Static apparatus for vapor pressure measurements. Retrieved from [Link]

  • AIP Publishing. (1985). Static method to measure vapor pressure in the temperature range below 1100 K. Review of Scientific Instruments, 56(12), 2296-2299. [Link]

  • consilab.de. (n.d.). Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104). Retrieved from [Link]

  • zeal. (2024, April 30). Vapor Pressure Apparatus: A Comprehensive Guide. Retrieved from [Link]

  • Scribd. (n.d.). Método de Joback. Retrieved from [Link]

  • CORE. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentanol - Gas phase ion energetics data. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentanol - Gas phase thermochemistry data. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Quantum chemistry composite methods. Retrieved from [Link]

  • Ruzicka, V., & Domalski, E. S. (1993). Estimation of the Heat Capacities of Organic Liquids as a Function of Temperature using Group Additivity. II. Compounds of Carbon, Hydrogen, Halogens, Nitrogen, Oxygen, and Sulfur. Journal of Physical and Chemical Reference Data, 22(3), 619-657. [Link]

  • LookChem. (n.d.). Cas 96-41-3,Cyclopentanol. Retrieved from [Link]

  • ASTM International. (2018). E1269-11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Link]

  • University of California, Berkeley, College of Chemistry. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Bomb Calorimetry. Retrieved from [Link]

  • MDPI. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. Polymers, 15(19), 3929. [Link]

  • Thermo. (n.d.). Joback Group Contribution Method. Retrieved from [Link]

  • MDPI. (2021). What Is More Important When Calculating the Thermodynamic Properties of Organic Crystals, Density Functional, Supercell, or Energy Second-Order Derivative Method Choice?. Crystals, 11(11), 1362. [Link]

  • TA Instruments. (n.d.). Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs. Retrieved from [Link]

  • ResearchGate. (2015). Thermodynamic analysis of synthesis of cyclopentanol from cyclopentene and comparison with experimental data. Retrieved from [Link]

  • Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]

  • ResearchGate. (n.d.). Atom groups and their contributions for the heat-capacity calculation of liquids. Retrieved from [Link]

  • IFP Energies nouvelles e-books. (n.d.). Example 3-7: Evaluate critical temperatures using the group contribution methods of Joback and Gani. Retrieved from [Link]

  • BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. Retrieved from [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2020). Experimental and Theoretical studies of Thermodynamics Properties of Cyclopentanone + 1-Alkanols mixtures. Retrieved from [Link]

  • Aimil Corporate Blog. (2023, April 20). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • ResearchGate. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. Retrieved from [Link]

  • Course Hero. (n.d.). Bomb Calorimetry: Determination of Heat of Combustion of Napthalene & Caloric Analysis of Chocolate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentanol - Condensed phase thermochemistry data. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Molar excess heat capacity C E at 25 ¡C at low alcohol concentrations.... Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Pentylcyclopentan-1-ol: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-pentylcyclopentan-1-ol, focusing on its chemical identity, safety data, and handling protocols. As a Senio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-pentylcyclopentan-1-ol, focusing on its chemical identity, safety data, and handling protocols. As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and practical utility in a research and development setting.

Introduction and Chemical Identity

2-Pentylcyclopentan-1-ol is a cyclic alcohol used primarily as a fragrance ingredient in various consumer products.[1][2] Its chemical structure consists of a cyclopentanol ring substituted with a pentyl group at the second position. Understanding its properties and safety profile is paramount for its application in scientific research and product development.

Chemical Abstracts Service (CAS) Number: 84560-00-9[2][3][4][5]

This unique numerical identifier is assigned to this specific chemical substance and allows for its unambiguous identification in literature and databases.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-pentylcyclopentan-1-ol is presented in Table 1. These properties are crucial for predicting its behavior in various experimental conditions and for designing appropriate storage and handling procedures.

PropertyValueSource
Molecular Formula C₁₀H₂₀O[4]
Molecular Weight 156.27 g/mol [2][4]
Appearance Colorless liquid[2]
Boiling Point 222 °C[2]
Vapor Pressure 0.3 mm Hg (at 20°C)[2]

Safety and Hazard Information

Based on the aggregated data from multiple sources, 2-pentylcyclopentan-1-ol is classified as an irritant.[1][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its hazards.

GHS Classification and Labelling

The hazard information for 2-pentylcyclopentan-1-ol is summarized in Table 2.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritation

Warning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation

Warning

Source: European Chemicals Agency (ECHA) C&L Inventory via PubChem[1]

Toxicological Profile

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) provides valuable insights into the toxicological profile of 2-pentylcyclopentan-1-ol.[6]

  • Skin Sensitization: It is not considered a skin sensitizer.[6]

  • Genotoxicity: It is considered to be non-clastogenic in in-vitro chromosome aberration assays, indicating a low concern for genotoxic potential.[6]

  • Reproductive Toxicity: While no specific reproductive toxicity data is available, the total systemic exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[6]

  • Respiratory Toxicity: No adverse effect concentration data is available, but the exposure level is below the TTC for inhalation exposure.[6]

Experimental Protocols and Safe Handling

The following protocols are designed to ensure the safe handling of 2-pentylcyclopentan-1-ol in a laboratory setting. The causality behind these recommendations is to mitigate the risks of skin and eye irritation.

Risk Assessment and Mitigation Workflow

The following diagram illustrates a systematic approach to risk assessment and mitigation when working with 2-pentylcyclopentan-1-ol.

Risk Assessment Workflow for 2-Pentylcyclopentan-1-ol cluster_assessment 1. Hazard Identification cluster_exposure 2. Exposure Assessment cluster_control 3. Control Measures cluster_ppe 4. PPE Specification cluster_emergency 5. Emergency Preparedness Hazard_ID Identify Hazards: - Skin Irritation (H315) - Serious Eye Irritation (H319) Exposure_Assess Evaluate Potential Exposure: - Dermal contact - Eye splash - Inhalation of aerosols Hazard_ID->Exposure_Assess Assess risk Controls Implement Controls: - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) Exposure_Assess->Controls Mitigate risk PPE Specify PPE: - Nitrile gloves - Safety glasses with side shields - Lab coat Controls->PPE Detail protection Emergency Prepare for Emergencies: - Eyewash station accessible - Safety shower accessible - Spill kit available PPE->Emergency Plan for incidents

Caption: Risk Assessment and Mitigation Workflow.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact.

PPE ItemSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical gogglesProtects eyes from splashes, preventing serious irritation.
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing.
Step-by-Step Handling Protocol
  • Preparation:

    • Ensure that a chemical fume hood is available and functioning correctly. The primary reason for using a fume hood is to minimize the inhalation of any potential aerosols and to contain any accidental spills.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary materials, including 2-pentylcyclopentan-1-ol, solvents, glassware, and a designated waste container.

  • Donning PPE:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Wear safety glasses with side shields. If there is a significant risk of splashing, use chemical goggles.

    • Don nitrile gloves. Check for any signs of damage before use.

  • Dispensing and Use:

    • Conduct all manipulations of 2-pentylcyclopentan-1-ol inside a chemical fume hood.

    • When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

    • Keep the container of 2-pentylcyclopentan-1-ol closed when not in use to minimize vaporization.

  • Spill Management:

    • In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or spill pads).

    • Place the contaminated absorbent material into a sealed container for proper waste disposal.

    • For larger spills, evacuate the area and follow the institution's emergency procedures.

  • Waste Disposal:

    • Dispose of waste containing 2-pentylcyclopentan-1-ol in a designated, labeled hazardous waste container. Do not pour it down the drain.

  • Decontamination and Doffing PPE:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Remove gloves and dispose of them in the designated waste container.

    • Remove the lab coat and safety glasses.

    • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water. If skin irritation occurs, seek medical attention.
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Note: These first-aid recommendations are based on general procedures for chemical irritants in the absence of a specific Safety Data Sheet for 2-pentylcyclopentan-1-ol.

Fire-Fighting Measures

While not classified as flammable, appropriate measures should be taken in the event of a fire involving 2-pentylcyclopentan-1-ol.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.

Storage and Stability

Proper storage is essential to maintain the integrity of 2-pentylcyclopentan-1-ol and to ensure safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

References

  • ECHA CHEM. (n.d.). Overview - 2-pentylcyclopentan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3019960, 2-Pentylcyclopentan-1-ol. Retrieved from [Link]

  • RIFM. (2022). RIFM fragrance ingredient safety assessment, 2-pentylcyclopentan-1-ol, CAS Registry Number 84560-00-9. Food and Chemical Toxicology, 167, 113199.
  • The Perfumers Apprentice. (n.d.). Delphol HC (Firmenich). Retrieved from [Link]

Sources

Exploratory

solubility of 2-pentylcyclopentan-1-ol in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Pentylcyclopentan-1-ol in Organic Solvents Authored for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active compound or inte...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Pentylcyclopentan-1-ol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active compound or intermediate is a critical physicochemical parameter that governs its behavior in various applications, from fragrance formulation to reaction kinetics and purification processes in drug development. This guide provides a comprehensive technical overview of the solubility characteristics of 2-pentylcyclopentan-1-ol. Lacking extensive published empirical data, this document focuses on the underlying theoretical principles, robust predictive models, and detailed experimental protocols necessary for scientists to determine and understand its solubility profile. We will explore the molecule's structural attributes, apply theoretical frameworks like Hansen Solubility Parameters (HSP) and the UNIFAC model, and provide a self-validating experimental workflow for empirical determination.

Physicochemical Profile of 2-Pentylcyclopentan-1-ol

2-Pentylcyclopentan-1-ol is an organic compound characterized by a ten-carbon skeleton, comprising a five-membered cyclopentane ring substituted with a pentyl group and a hydroxyl group.[1] This amphiphilic structure—possessing both a polar hydroxyl head and a nonpolar hydrocarbon body—is the primary determinant of its solubility behavior.

The molecule's structure dictates its interactions with solvents. The hydroxyl (-OH) group is hydrophilic and capable of acting as both a hydrogen bond donor and acceptor.[2][3] In contrast, the cyclopentyl and pentyl hydrocarbon portions are nonpolar and hydrophobic, interacting primarily through weaker van der Waals dispersion forces.[4] With ten carbon atoms, the nonpolar character is significant and tends to dominate the molecule's overall solubility, making it poorly soluble in water but readily soluble in many organic solvents.[2][4][5][6]

A summary of its key computed and experimental properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Pentylcyclopentan-1-ol

PropertyValueSource
Molecular Formula C₁₀H₂₀O[7]
Molecular Weight 156.27 g/mol [1][7]
IUPAC Name 2-pentylcyclopentan-1-ol[7]
CAS Number 84560-00-9[8]
Appearance Colorless clear liquid (est.)[9]
Boiling Point 212.8 °C (est.)[8]
Density 0.904 g/cm³ (est.)[8]
XLogP3 / logP (o/w) 3.2 / 3.394 (est.)[7][8][9]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 1[8]
Water Solubility 223.4 mg/L @ 25 °C (est.)[9]
General Solvent Solubility Soluble in alcohol[9]

Note: Many physical properties for this specific compound are estimated values from chemical databases, highlighting the need for empirical validation.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the foundational concept for predicting solubility.[10][11] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. For an amphiphilic molecule like 2-pentylcyclopentan-1-ol, solubility is a nuanced balance of competing intermolecular forces between the solute and solvent molecules.

The key interactions governing solubility are:

  • Hydrogen Bonding: The strongest of these non-covalent forces. The hydroxyl group of 2-pentylcyclopentan-1-ol can form hydrogen bonds with protic solvents (e.g., other alcohols) and with aprotic but polar solvents that can act as hydrogen bond acceptors (e.g., acetone).[3]

  • Dipole-Dipole Interactions: Occur between polar molecules. The C-O and O-H bonds in the alcohol create a permanent dipole, allowing for electrostatic interactions with other polar solvent molecules.

  • Van der Waals Dispersion Forces (London Forces): The weakest forces, but collectively significant for the large C10 hydrocarbon portion of the molecule. These temporary, induced-dipole attractions are the primary mechanism through which the nonpolar tail interacts with nonpolar solvents like hexane or toluene.[4]

The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, more energetically favorable solute-solvent interactions. For 2-pentylcyclopentan-1-ol, the large nonpolar moiety means that a significant amount of energy is required for a polar solvent like water to form a cavity to accommodate it, leading to very low water solubility.[4][6] Conversely, nonpolar solvents can readily interact with the pentyl and cyclopentyl groups, making solubility in these solvents highly favorable.[2][12]

Caption: Intermolecular forces governing solubility.

**3. Predictive Models for Solubility Estimation

For compounds lacking extensive experimental data, predictive models are invaluable. Two powerful approaches for organic molecules are the Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method.

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[13] The principle is that substances with similar HSP values (i.e., closer together in the 3D "Hansen space") are likely to be miscible.[14]

The distance (Ra) between two substances in Hansen space is calculated as: Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of solubility. While the exact HSP for 2-pentylcyclopentan-1-ol are not published, they can be determined experimentally by testing its solubility in a range of solvents with known HSP. A sphere can then be calculated in Hansen space that encloses all "good" solvents.

Table 2: Hansen Solubility Parameters for Representative Organic Solvents

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)Polarity Class
n-Hexane14.90.00.0Nonpolar
Toluene18.01.42.0Nonpolar (Aromatic)
Diethyl Ether14.52.95.1Moderately Polar
Ethyl Acetate15.85.37.2Moderately Polar
Acetone15.510.47.0Polar Aprotic
Ethanol15.88.819.4Polar Protic
Water15.516.042.3Highly Polar Protic
(Data sourced from various HSP databases and literature)[15]

Based on its structure, 2-pentylcyclopentan-1-ol is expected to have a moderately high δd due to its size, a low-to-moderate δp from the hydroxyl group's influence, and a moderate δh reflecting its hydrogen bonding capability. It would likely have the smallest Ra values (highest affinity) for solvents like other long-chain alcohols, ethers, and esters, and a very large Ra for water.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a powerful semi-empirical method for predicting activity coefficients in liquid mixtures.[16] It assumes that the properties of a mixture are determined by the functional groups present in the molecules rather than the molecules themselves.[16][17]

The process involves:

  • Deconstruction: The molecule (2-pentylcyclopentan-1-ol) is broken down into its constituent functional groups (e.g., -CH₃, -CH₂, CH- (in ring), -OH).

  • Parameter Lookup: The model uses pre-existing, experimentally derived parameters for the size, surface area, and interaction energies of these groups.[18]

  • Calculation: The activity coefficient (γ) of the solute in a given solvent is calculated. This value reflects the deviation from ideal solution behavior.

  • Solubility Prediction: The mole fraction solubility (x) can then be estimated using the activity coefficient in the fundamental solid-liquid or liquid-liquid equilibrium equation.

This method is particularly useful for process design and simulation in chemical engineering and drug development.[17][19]

Predictive_Modeling_Workflow cluster_HSP Hansen Solubility Parameters (HSP) Path cluster_UNIFAC UNIFAC Path HSP_Start Define Solute: 2-Pentylcyclopentan-1-ol HSP_Exp Experimentally Test Solubility in Solvents with Known HSP HSP_Start->HSP_Exp HSP_Calc Calculate HSP Sphere for the Solute HSP_Exp->HSP_Calc HSP_Predict Predict Miscibility with New Solvents HSP_Calc->HSP_Predict UNIFAC_Start Define Solute: 2-Pentylcyclopentan-1-ol UNIFAC_Deconstruct Deconstruct into Functional Groups (CH3, CH2, OH, etc.) UNIFAC_Start->UNIFAC_Deconstruct UNIFAC_Params Use UNIFAC Group Interaction Parameters UNIFAC_Deconstruct->UNIFAC_Params UNIFAC_Calc Calculate Activity Coefficient (γ) UNIFAC_Params->UNIFAC_Calc UNIFAC_Predict Predict Mole Fraction Solubility (x) UNIFAC_Calc->UNIFAC_Predict

Caption: Conceptual workflows for HSP and UNIFAC predictive models.

Experimental Protocol for Solubility Determination

To obtain definitive data, empirical measurement is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a liquid in a liquid.[20]

Objective

To determine the concentration of 2-pentylcyclopentan-1-ol (solute) in a selected organic solvent at saturation, under constant temperature and pressure.

Materials and Equipment
  • 2-Pentylcyclopentan-1-ol (purity >95%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps (e.g., 20 mL)

  • Thermostatically controlled shaker or incubator capable of maintaining T ± 0.5 °C

  • Analytical balance

  • Positive displacement micropipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID), or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

  • Volumetric flasks and appropriate glassware for standard preparation.

Step-by-Step Methodology
  • Preparation of Standards: Prepare a series of calibration standards of 2-pentylcyclopentan-1-ol in the chosen solvent, covering a range of concentrations expected to bracket the solubility limit.

  • Sample Preparation: In a glass vial, add an excess amount of 2-pentylcyclopentan-1-ol to a known volume or mass of the solvent. An "excess" ensures that a separate phase of the solute remains visible after equilibration, confirming saturation. A typical starting point is a 1:1 volume ratio.

  • Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. For liquid-liquid systems, 24-48 hours is typically adequate.[20] It is crucial to demonstrate that equilibrium has been reached by taking measurements at successive time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the incubator for several hours (e.g., >4 hours) to ensure complete separation of the two liquid phases.

  • Sampling: Carefully withdraw a small aliquot from the solvent-rich (saturated solution) phase using a pipette or syringe. Do not disturb the interface or the solute-rich phase. Immediately filter the aliquot through a solvent-compatible syringe filter to remove any microdroplets of the undissolved solute.

  • Quantification: Dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample and the calibration standards using a pre-validated analytical method (e.g., GC-MS).

  • Data Analysis: Using the calibration curve, determine the concentration of 2-pentylcyclopentan-1-ol in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility. The experiment should be performed in triplicate to ensure reproducibility.

Experimental_Workflow Start Start Prep Prepare Standards & Add Excess Solute to Solvent Start->Prep Equilibrate Equilibrate in Shaker (Constant T, 24-48h) Prep->Equilibrate Separate Allow Phases to Separate (>4h) Equilibrate->Separate Sample Sample & Filter Saturated Solvent Phase Separate->Sample Quantify Quantify Concentration (e.g., GC-MS, HPLC) Sample->Quantify Analyze Calculate Solubility (Perform in Triplicate) Quantify->Analyze End End Analyze->End

Caption: Workflow for the Isothermal Shake-Flask Method.

Expected Solubility Profile

Based on the theoretical principles discussed, the expected solubility of 2-pentylcyclopentan-1-ol in various classes of organic solvents can be summarized as follows:

Table 3: Predicted Qualitative Solubility of 2-Pentylcyclopentan-1-ol

Solvent ClassRepresentative SolventsDominant InteractionPredicted SolubilityRationale
Nonpolar Aliphatic n-Hexane, CyclohexaneVan der WaalsHigh / Miscible The large nonpolar body of the solute interacts very favorably with the nonpolar solvent.[12]
Nonpolar Aromatic Toluene, BenzeneVan der Waals, π-stackingHigh / Miscible Similar to aliphatic solvents, with potential for weak interactions with the aromatic ring.
Ethers Diethyl Ether, THFH-bond Acceptor, VdWHigh / Miscible The ether oxygen can accept a hydrogen bond from the solute's -OH group, and the alkyl groups interact well.[6]
Esters Ethyl AcetateH-bond Acceptor, VdWHigh / Miscible Similar to ethers, the carbonyl oxygen acts as a hydrogen bond acceptor.
Ketones Acetone, MEKH-bond Acceptor, DipoleModerate to High Good hydrogen bond acceptor, but increasing solvent polarity may slightly reduce affinity for the nonpolar tail.
Alcohols Ethanol, IsopropanolH-bonding, VdWHigh / Miscible "Like dissolves like" in its most direct sense. Both solute and solvent are alcohols.[5][21]
Polar Aprotic Acetonitrile, DMSODipole-DipoleLow to Moderate The high polarity of the solvent is less compatible with the large nonpolar part of the solute.
Highly Polar Protic WaterH-bondingVery Low The hydrophobic effect of the C10 hydrocarbon moiety dominates, preventing dissolution.[4][22]

Conclusion

While specific, publicly available solubility data for 2-pentylcyclopentan-1-ol is limited, a robust understanding of its likely behavior can be achieved through fundamental principles and predictive modeling. The molecule's pronounced amphiphilic character, with a dominant nonpolar C10 body, suggests it is highly soluble in nonpolar and moderately polar organic solvents, but sparingly soluble in highly polar media like water. For researchers and professionals requiring precise data, the predictive frameworks of Hansen Solubility Parameters and UNIFAC provide excellent starting points for solvent screening, and the detailed shake-flask protocol offers a reliable path to empirical determination. This guide provides the necessary theoretical and practical tools to confidently assess and utilize the solubility properties of 2-pentylcyclopentan-1-ol in a scientific or industrial setting.

References

  • PubChem. 2-Pentylcyclopentan-1-ol | C10H20O. National Center for Biotechnology Information. [Link]

  • Abildskov, J., O'Connell, J.P. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Journal of Pharmaceutical Innovation. [Link]

  • Mustafa, B., et al. Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Chemical Engineering Transactions. [Link]

  • LibreTexts Chemistry. 4.4: Solubility. [Link]

  • Fallacara, D., et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Clever, H. L., et al. The Experimental Determination of Solubilities. ResearchGate. [Link]

  • Fornari, T., et al. Applying UNIFAC-based models to predict the solubility of solids in subcritical water. ResearchGate. [Link]

  • Education.com. Testing the Solubility of Common Liquid Solvents. [Link]

  • Slideshare. solubility experimental methods.pptx. [Link]

  • Wikipedia. UNIFAC. [Link]

  • Thermo. Introduction to Activity Coefficient Models. [Link]

  • The Good Scents Company. 2-pentyl cyclopentan-1-ol delphol HC (Firmenich). [Link]

  • Clark, J. an introduction to alcohols. Chemguide. [Link]

  • Máté, M., et al. Thermodynamic properties of binary alcohol–hydrocarbon systems. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • Scribd. Solubility Parameters: Solvents. [Link]

  • Baka, E., et al. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • LibreTexts Chemistry. 17.2: Properties of Alcohols and Phenols. [Link]

  • Königsberger, E., et al. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

  • Dufal, S., et al. Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • Hansen Solubility Parameters. HSP for Beginners. [Link]

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • Britannica. Alcohol - Boiling Point, Solubility, Flammability. [Link]

  • Hansen Solubility Parameters. Designer Solvent Blends. [Link]

  • BYJU'S. The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Chemistry Stack Exchange. Solubility of alcohols in non-polar solvents. [Link]

  • LibreTexts Chemistry. 8.2: Structural and Physical Properties of Alcohols. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • PubChem. 2-Pentylcyclopentan-1-one | C10H18O. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. 13.3: Physical Properties of Alcohols. [Link]

  • The Good Scents Company. 2-pentyl cyclopentanone delphone (Firmenich). [Link]

  • Quora. How is alcohol both organic solvent and soluble in water? [Link]

  • ResearchGate. The thermodynamics of alcohols-hydrocarbons mixtures. [Link]

  • LibreTexts Chemistry. 13.9: Physical Properties of Alcohols; Hydrogen Bonding. [Link]

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Protocols & Analytical Methods

Method

Enantioselective Synthesis of 2-Pentylcyclopentan-1-ol: A Senior Application Scientist's Guide

Introduction: The Significance of Chiral 2-Pentylcyclopentan-1-ol The stereochemistry of a molecule is paramount in the fields of drug development, fragrance, and materials science. 2-Pentylcyclopentan-1-ol, a chiral sec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 2-Pentylcyclopentan-1-ol

The stereochemistry of a molecule is paramount in the fields of drug development, fragrance, and materials science. 2-Pentylcyclopentan-1-ol, a chiral secondary alcohol, is a valuable building block in organic synthesis. Its enantiomers can exhibit distinct biological activities and olfactory properties, making their stereoselective synthesis a critical endeavor. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of 2-pentylcyclopentan-1-ol, focusing on practical, field-proven methodologies. We will explore three primary strategies: enzymatic kinetic resolution, and the asymmetric reduction of a prochiral ketone precursor via Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation. Each section will delve into the mechanistic underpinnings of the chosen method, provide detailed, step-by-step protocols, and present comparative data to aid in the selection of the most suitable approach for a given research objective.

Strategic Overview: Pathways to Enantiopure 2-Pentylcyclopentan-1-ol

The successful enantioselective synthesis of 2-pentylcyclopentan-1-ol hinges on the strategic selection of a synthetic route that balances efficiency, stereoselectivity, and practicality. The three highlighted methods offer distinct advantages and cater to different laboratory capabilities and starting material availability.

cluster_0 Synthesis of Precursors cluster_1 Enantioselective Strategies cluster_2 Chiral Products 2-Pentylcyclopent-2-en-1-one 2-Pentylcyclopent-2-en-1-one 2-Pentylcyclopentanone 2-Pentylcyclopentanone 2-Pentylcyclopent-2-en-1-one->2-Pentylcyclopentanone Hydrogenation CBS_Reduction Corey-Bakshi-Shibata Reduction 2-Pentylcyclopent-2-en-1-one->CBS_Reduction rac-2-Pentylcyclopentan-1-ol rac-2-Pentylcyclopentan-1-ol Enzymatic_Resolution Enzymatic Kinetic Resolution rac-2-Pentylcyclopentan-1-ol->Enzymatic_Resolution 2-Pentylcyclopentanone->rac-2-Pentylcyclopentan-1-ol Reduction (e.g., NaBH4) Noyori_Hydrogenation Noyori Asymmetric Hydrogenation 2-Pentylcyclopentanone->Noyori_Hydrogenation Chiral_Alcohol_1 Enantiopure 2-Pentylcyclopentan-1-ol CBS_Reduction->Chiral_Alcohol_1 Chiral_Alcohol_2 Enantiopure 2-Pentylcyclopentan-1-ol Noyori_Hydrogenation->Chiral_Alcohol_2 Chiral_Alcohol_3 Enantioenriched 2-Pentylcyclopentan-1-ol & Ester Enzymatic_Resolution->Chiral_Alcohol_3

Caption: Overview of synthetic strategies for enantioselective synthesis of 2-pentylcyclopentan-1-ol.

Part 1: Asymmetric Reduction of Prochiral Ketones

A powerful and widely adopted strategy for the synthesis of chiral alcohols is the asymmetric reduction of their corresponding prochiral ketones. This approach offers excellent control over the stereochemical outcome, often yielding high enantiomeric excess (ee). We will discuss two preeminent methods: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction of 2-Pentylcyclopent-2-en-1-one

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of a wide range of ketones.[1][2] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (commonly proline), and a borane source.[1] The predictability of the stereochemical outcome is a key advantage of this method.[1]

Mechanism of Action: The reaction proceeds through a six-membered ring transition state. The borane coordinates to the nitrogen of the oxazaborolidine, activating it as a hydride donor and increasing the Lewis acidity of the endocyclic boron.[3] The ketone then coordinates to this activated complex from the sterically less hindered face, leading to a highly enantioselective hydride transfer.[3]

Ketone 2-Pentylcyclopent-2-en-1-one Intermediate Ketone-Catalyst-Borane Complex Ketone->Intermediate CBS_Catalyst (R)-Me-CBS CBS_Catalyst->Intermediate Borane BH3-THF Borane->Intermediate Transition_State Six-membered Ring Transition State Intermediate->Transition_State Hydride Transfer Product (S)-2-Pentylcyclopent-2-en-1-ol Transition_State->Product

Caption: Simplified workflow of the CBS reduction.

Experimental Protocol: CBS Reduction of 2-Pentylcyclopent-2-en-1-one

Materials:

  • 2-Pentylcyclopent-2-en-1-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-tetrahydrofuran complex (BH3·THF, 1.0 M in THF)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-pentylcyclopent-2-en-1-one (1.0 eq) and anhydrous toluene (to make a 0.5 M solution).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene) dropwise to the stirred solution.

  • After stirring for 15 minutes at -78 °C, add borane-tetrahydrofuran complex (1.0 eq, 1.0 M in THF) dropwise over 30 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol (5 eq) at -78 °C.

  • Allow the mixture to warm to room temperature and then add saturated aqueous NaHCO3 solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 10:1 Hexanes:Ethyl Acetate) to afford the desired enantiomerically enriched (S)-2-pentylcyclopent-2-en-1-ol.

Expected Outcome:

ParameterExpected Value
Yield 85-95%
Enantiomeric Excess (ee) >95%
Noyori Asymmetric Hydrogenation of 2-Pentylcyclopentanone

The Noyori asymmetric hydrogenation is a Nobel Prize-winning method for the enantioselective reduction of ketones and other unsaturated compounds.[4] It typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[4][5] This method is highly efficient, often requiring low catalyst loadings, and is widely used in industrial applications.[4]

Mechanism of Action: The reaction is believed to proceed through a metal-ligand bifunctional mechanism. The ruthenium hydride species transfers a hydride to the carbonyl carbon, while the amine ligand delivers a proton to the carbonyl oxygen in a concerted, six-membered pericyclic transition state.[4]

Ketone 2-Pentylcyclopentanone Transition_State Six-membered Ring Transition State Ketone->Transition_State Catalyst Ru(II)-BINAP-Diamine Complex H2 H2 Base Base (e.g., KOtBu) Active_Catalyst Ru-H (Active Catalyst) Active_Catalyst->Transition_State Product Enantiopure 2-Pentylcyclopentan-1-ol Transition_State->Product CatalystH2Base CatalystH2Base CatalystH2Base->Active_Catalyst

Caption: Simplified workflow of Noyori asymmetric hydrogenation.

Experimental Protocol: Noyori Asymmetric Hydrogenation of 2-Pentylcyclopentanone

Materials:

  • 2-Pentylcyclopentanone

  • [RuCl2((S)-BINAP)]2

  • (S,S)-DPEN (1,2-diphenylethylenediamine)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous 2-propanol

  • Hydrogen gas (H2)

  • Autoclave or high-pressure hydrogenation reactor

  • Celite®

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with [RuCl2((S)-BINAP)]2 (0.005 eq) and (S,S)-DPEN (0.01 eq).

  • Add anhydrous 2-propanol (to make a 0.5 M solution of the substrate).

  • Stir the mixture for 30 minutes to form the precatalyst.

  • Add 2-pentylcyclopentanone (1.0 eq) and potassium tert-butoxide (0.1 eq).

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to 10 atm with hydrogen gas.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the autoclave and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with 2-propanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 10:1 Hexanes:Ethyl Acetate) to yield the desired enantiomerically pure (1R,2R)-2-pentylcyclopentan-1-ol.

Expected Outcome:

ParameterExpected Value
Yield >90%
Enantiomeric Excess (ee) >98%

Part 2: Enzymatic Kinetic Resolution of Racemic 2-Pentylcyclopentan-1-ol

Enzymatic kinetic resolution (EKR) is a powerful and environmentally benign method for obtaining enantiomerically enriched compounds. This technique leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture.[6] For the resolution of racemic 2-pentylcyclopentan-1-ol, lipase-catalyzed acylation is a highly effective strategy.

Principle of Enzymatic Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other. In this case, a lipase will selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The acylated product and the unreacted alcohol can then be separated, providing access to both enantiomers. Studies have shown that lipases such as Pseudomonas cepacia lipase (PSL) and immobilized Candida antarctica lipase B (Novozym 435) exhibit excellent enantioselectivity in the acylation of 2-substituted cyclopentanols.[6]

Racemic_Alcohol rac-2-Pentylcyclopentan-1-ol Reaction Enantioselective Acylation Racemic_Alcohol->Reaction Lipase Lipase (e.g., Novozym 435) Lipase->Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction Products Mixture of: (R)-2-Pentylcyclopentyl acetate (S)-2-Pentylcyclopentan-1-ol Reaction->Products Separation Chromatographic Separation Products->Separation Enantiomer_1 (R)-2-Pentylcyclopentyl acetate Separation->Enantiomer_1 Enantiomer_2 (S)-2-Pentylcyclopentan-1-ol Separation->Enantiomer_2

Caption: Workflow for enzymatic kinetic resolution of racemic 2-pentylcyclopentan-1-ol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Pentylcyclopentan-1-ol

Materials:

  • Racemic 2-pentylcyclopentan-1-ol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Anhydrous Diisopropyl ether

  • Celite®

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask, add racemic 2-pentylcyclopentan-1-ol (1.0 eq) and anhydrous diisopropyl ether (to make a 0.2 M solution).

  • Add Novozym 435 (50 mg per mmol of alcohol).

  • Add vinyl acetate (0.6 eq).

  • Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 40 °C, to increase the reaction rate).

  • Monitor the reaction progress by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

  • Once the desired conversion is reached, filter off the enzyme through a pad of Celite® and wash the enzyme with diisopropyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting ester and the unreacted alcohol by silica gel column chromatography (e.g., gradient elution with Hexanes and Ethyl Acetate).

Expected Outcome:

ParameterExpected Value (at ~50% conversion)
Yield of recovered alcohol ~45%
ee of recovered alcohol >98%
Yield of ester ~45%
ee of ester >98%

Summary and Outlook

This application note has detailed three robust and highly effective methods for the enantioselective synthesis of 2-pentylcyclopentan-1-ol. The choice between asymmetric reduction (CBS or Noyori) and enzymatic kinetic resolution will depend on factors such as the availability of starting materials, required enantiomer, and desired scale of the reaction.

  • Asymmetric reduction methods are advantageous as they can, in principle, convert the entire prochiral starting material into a single enantiomer, leading to a theoretical yield of 100%.

  • Enzymatic kinetic resolution provides access to both enantiomers from a single racemic starting material, which can be beneficial if both stereoisomers are of interest for further studies.

The provided protocols are intended to serve as a starting point for the development of optimized procedures tailored to specific laboratory conditions. It is always recommended to perform small-scale optimization experiments to fine-tune reaction parameters such as temperature, solvent, and catalyst loading for optimal results. The successful application of these methods will enable researchers to access enantiomerically pure 2-pentylcyclopentan-1-ol, a valuable chiral building block for a wide range of applications in the chemical and pharmaceutical industries.

References

  • Forró, E., & Fülöp, F. (2001). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Acta pharmaceutica Hungarica, 71(1), 119–126.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction.
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
  • Wikipedia. (2023). Corey–Itsuno reduction. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation.
  • NROChemistry. (n.d.). Noyori Hydrogenation.
  • Wikipedia. (2023). Asymmetric hydrogenation. In Wikipedia. [Link]

  • Smolecule. (2024). Buy 2-Pentylcyclopentan-1-ol.
  • PrepChem. (n.d.). Synthesis of 2-pentylcyclopentanone.

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Application

Revolutionizing Fragrance and Fine Chemical Synthesis: A Detailed Protocol for the Grignard Synthesis of 2-Pentylcyclopentan-1-ol

The Grignard reaction, a cornerstone of organic chemistry, provides a powerful method for the formation of carbon-carbon bonds. This application note presents a detailed protocol for the synthesis of 2-pentylcyclopentan-...

Author: BenchChem Technical Support Team. Date: January 2026

The Grignard reaction, a cornerstone of organic chemistry, provides a powerful method for the formation of carbon-carbon bonds. This application note presents a detailed protocol for the synthesis of 2-pentylcyclopentan-1-ol, a valuable intermediate in the fragrance and fine chemical industries. The synthesis involves the reaction of a pentylmagnesium bromide Grignard reagent with cyclopentanone. This document provides in-depth procedural details, mechanistic insights, and critical safety considerations to guide researchers in successfully and safely performing this synthesis.

Introduction

The synthesis of 2-pentylcyclopentan-1-ol is a classic example of a Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to a ketone to form a tertiary alcohol.[1][2][3] The resulting product has applications in the synthesis of various fragrance compounds, reminiscent of magnolia and tea with fruity undertones.[4] This protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide that emphasizes both the practical execution and the underlying chemical principles.

The core of the Grignard reaction lies in the nucleophilic character of the carbon atom bonded to magnesium.[3][5] This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of cyclopentanone, leading to the formation of a new carbon-carbon bond.[2][6] Subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol.[2]

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplierNotes
Magnesium turnings99.8%Sigma-AldrichMust be kept dry.
1-Bromopentane99%Sigma-AldrichAnhydrous
Cyclopentanone99%Sigma-AldrichAnhydrous
Anhydrous diethyl ether or THFACS GradeFisher ScientificEther is highly flammable.[7] THF is recommended for its higher flash point.[8]
IodineCrystalJ.T. BakerUsed as an initiator.
Hydrochloric acid (HCl)ConcentratedVWRFor workup.
Saturated ammonium chloride (NH₄Cl)SolutionIn-house preparationFor quenching the reaction.
Anhydrous sodium sulfate (Na₂SO₄)GranularEMD MilliporeFor drying the organic layer.
Three-neck round-bottom flask500 mLKimbleMust be flame-dried before use.[7][9]
Reflux condenser-Ace Glass-
Pressure-equalizing dropping funnel125 mLChemglass-
Magnetic stirrer and stir bar-IKA-
Heating mantle or oil bath-Glas-ColA well-controlled heat source is crucial.[8]
Ice bath--For controlling exothermic reactions.[7]
Separatory funnel500 mLPyrex-
Rotary evaporator-BüchiFor solvent removal.

Experimental Protocol

Part 1: Preparation of the Grignard Reagent (Pentylmagnesium Bromide)

It is imperative that all glassware is thoroughly dried before use, as Grignard reagents are highly sensitive to water. [7][10]

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. The top of the condenser and the dropping funnel should be fitted with drying tubes containing calcium chloride to prevent moisture from entering the system. Flame-dry the entire apparatus under a stream of nitrogen or argon and allow it to cool to room temperature.[9]

  • Initiation: Place 2.43 g (0.100 mol) of magnesium turnings in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.[7]

  • Reagent Addition: In the dropping funnel, prepare a solution of 15.1 g (0.100 mol) of 1-bromopentane in 50 mL of anhydrous diethyl ether.

  • Reaction Initiation: Add approximately 5-10 mL of the 1-bromopentane solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy solution. If the reaction does not start, gentle warming with a heating mantle may be necessary.[10] Be prepared with an ice bath to control the reaction if it becomes too vigorous.[7][8]

  • Grignard Formation: Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting gray-to-brown solution is the pentylmagnesium bromide Grignard reagent.

Grignard_Formation_Workflow cluster_prep Apparatus Preparation cluster_reaction Reaction P1 Flame-dry glassware P2 Assemble 3-neck flask, condenser, dropping funnel P1->P2 P3 Add Mg turnings and Iodine P2->P3 R1 Add initial 1-bromopentane solution P3->R1 R2 Initiate reaction (warming if needed) R1->R2 R3 Control exotherm with ice bath R2->R3 If vigorous R4 Add remaining 1-bromopentane dropwise R2->R4 R5 Reflux for 30 min R4->R5 F F R5->F Pentylmagnesium Bromide

Caption: Workflow for the preparation of pentylmagnesium bromide.

Part 2: Reaction with Cyclopentanone
  • Cooling: Cool the freshly prepared Grignard reagent in an ice bath.

  • Ketone Addition: In the dropping funnel, prepare a solution of 8.41 g (0.100 mol) of cyclopentanone in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent. The addition should be slow to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

Part 3: Workup and Purification
  • Quenching: Carefully and slowly pour the reaction mixture over 200 g of crushed ice in a large beaker. Alternatively, cool the reaction flask in an ice bath and add a saturated aqueous solution of ammonium chloride dropwise. This step hydrolyzes the magnesium alkoxide and quenches any unreacted Grignard reagent.

  • Acidification: Add 10% hydrochloric acid dropwise until the aqueous layer is clear and all the magnesium salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash them successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2-pentylcyclopentan-1-ol.

Reaction Mechanism

The Grignard reaction proceeds through a nucleophilic addition of the organomagnesium halide to the carbonyl group of the ketone.[1][6] The carbon atom of the pentyl group, bonded to the electropositive magnesium, acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclopentanone.[3][5] This forms a tetrahedral magnesium alkoxide intermediate.[2] Subsequent protonation of this intermediate during the acidic workup yields the final tertiary alcohol product.[2]

Caption: Mechanism of the Grignard synthesis of 2-pentylcyclopentan-1-ol.

Safety Precautions

  • Fire Hazard: Diethyl ether and tetrahydrofuran are extremely flammable.[7][9] All operations should be conducted in a well-ventilated fume hood, away from open flames or sparks.[7]

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the ketone are exothermic and can become vigorous.[7][8][11] An ice bath must be readily available for cooling.[7]

  • Water Sensitivity: Grignard reagents react violently with water.[11] Ensure all glassware is scrupulously dry.[7][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[8]

  • Quenching: The quenching of the reaction should be done carefully and slowly to avoid a violent reaction.

Results and Discussion

The successful synthesis should yield 2-pentylcyclopentan-1-ol as a colorless to pale yellow liquid. The purity of the product can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential side reactions include the formation of Wurtz coupling products (decane) from the reaction of the Grignard reagent with unreacted 1-bromopentane. Enolization of the cyclopentanone by the Grignard reagent acting as a base can also occur, leading to the recovery of starting material after workup.[1] Careful control of reaction temperature and slow addition of reagents can help to minimize these side reactions.

The reaction of the pentyl Grignard reagent with cyclopentanone will produce a racemic mixture of two diastereomers, (1R,2R)- and (1S,2S)-2-pentylcyclopentan-1-ol, and (1R,2S)- and (1S,2R)-2-pentylcyclopentan-1-ol. Further chiral separation or asymmetric synthesis methods would be required to obtain a single enantiomer.[12]

References

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • American Chemical Society. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • YouTube. (2024, June 6). Grignard reaction safety. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Filo. (2025, September 28). cyclopentanone + Et–MgBr → (alkoxide intermediate) → + H₃O⁺ → 1-ethylcycl... Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

  • Google Patents. (n.d.). US5672763A - Process for the preparation of 2-substituted cyclopentanones.
  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Show the products obtained from the addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone. (b) Benzophenone (diphenyl ketone). (c) 3-Hexanone. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Retrieved from [Link]

Sources

Method

application of 2-pentylcyclopentan-1-ol in fragrance formulation

An In-Depth Guide to the Application of 2-Pentylcyclopentan-1-ol in Modern Fragrance Formulation Authored by: A Senior Application Scientist This document provides a comprehensive technical guide for researchers, perfume...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Pentylcyclopentan-1-ol in Modern Fragrance Formulation

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, perfumers, and product development professionals on the effective application of 2-pentylcyclopentan-1-ol. Moving beyond a simple datasheet, this guide synthesizes its olfactory characteristics, performance data, and formulation synergies, offering field-proven insights and detailed protocols for its evaluation and deployment in fragrance compositions.

Introduction: Understanding 2-Pentylcyclopentan-1-ol

2-Pentylcyclopentan-1-ol, known commercially by trade names such as Delphol, is a synthetic fragrance ingredient valued for its unique and versatile olfactory profile.[1] Structurally, it is characterized by a cyclopentanol ring with a pentyl group substituent, a feature that contributes to its distinctive scent and physicochemical properties.[1][2]

Its primary value in perfumery lies in its ability to impart a complex green, floral, and slightly fruity character to a composition. The odor is often described as reminiscent of jasmine, magnolia, and tea, with subtle fruity undertones and a hint of a cis-jasmone facet.[1][3] This complexity allows it to serve not merely as a simple note but as a versatile building block and modifier, capable of enhancing and enriching a wide array of fragrance families.[1][3]

Core Chemical and Physical Properties

A foundational understanding of the material's properties is critical for predicting its behavior in formulation and ensuring stability.

PropertyValueSource
Chemical Formula C₁₀H₂₀O[1][2]
Molecular Weight 156.27 g/mol [2][3]
CAS Number 84560-00-9[3]
Appearance Colorless clear liquid (est.)[3]
Boiling Point 212.00 to 213.00 °C @ 760.00 mm Hg (est.)[3]
Flash Point 95.00 °C (203.00 °F) TCC[3]
LogP (XlogP3-AA) 3.20 (est.)[3]

Causality Insight: The relatively high boiling point and flash point indicate low volatility, which translates to good substantivity and persistence in a fragrance blend. Its LogP value suggests it is lipophilic, indicating good solubility in typical fragrance oils and carriers, and predicting its affinity for substrates like fabric and skin.

Application Notes: Strategic Use in Fragrance Formulation

The successful integration of 2-pentylcyclopentan-1-ol hinges on understanding its synergistic effects and optimal dosage in various contexts. It is widely applicable in perfumes, colognes, personal care products (soaps, shower gels), and fabric care.[4][5]

Role in Floral and Fruity Accords

2-Pentylcyclopentan-1-ol is exceptionally effective in floral compositions, particularly those centered on white flowers.

  • Jasmine & Magnolia Enhancement: Its inherent jasmine-like character makes it a natural and powerful amplifier for jasmine absolutes and other synthetic jasmine components. It enriches the accord, adding a fresh, green, and slightly dewy quality that can lift an otherwise heavy floral profile.[1][3]

  • Fruity Nuances: The subtle fruity undertones can be leveraged to bridge floral and fruity notes. It can accentuate the juiciness of peach and mango notes or add a sophisticated, tea-like complexity to citrus and berry accords.[6]

Recommended Usage Levels

The "olfactory acceptable amount" is the quantity at which the compound contributes its desired characteristics without overpowering the blend.[4][5]

Application TypeRecommended Concentration (% by weight in fragrance concentrate)Rationale
Fine Fragrance (Eau de Parfum, etc.)0.5 - 5%At lower levels, it acts as a modifier, adding green freshness. At higher levels, it can be a core building block of a floral theme.
Personal Care (Soaps, Lotions)1 - 10%Higher concentrations may be needed to achieve desired bloom and substantivity in wash-off products. Its excellent stability is a key advantage here.[3]
Fabric Care (Detergents, Softeners)0.5 - 8%Provides a lingering fresh, floral scent on both wet and dry laundry, demonstrating good substantivity.[7]
Air Fresheners2 - 15%Its power and diffusion make it suitable for ambient scenting applications.

Note: These ranges are starting points. The final concentration depends on the entire formulation matrix and the desired olfactory effect.[5]

Blending Synergies

2-Pentylcyclopentan-1-ol works well in combination with a variety of other fragrance materials:

  • With Indolic Compounds (e.g., Indole, Skatole): It can soften and naturalize the animalic facets of indolic materials, resulting in a more balanced and less harsh white floral scent.

  • With Green Notes (e.g., Hexenyl Acetate, Galbanum): It complements sharp green notes by adding a floral body and smoothness, preventing the greenness from becoming overly vegetal.

  • With Lactones (e.g., Gamma-Decalactone): The combination can create rich, creamy fruity-floral accords, particularly for peach, apricot, and osmanthus profiles.[6]

Experimental Protocols for Material Evaluation

To ensure trustworthiness and predictability, every new fragrance ingredient must be rigorously evaluated. The following protocols provide a self-validating system for assessing the performance of 2-pentylcyclopentan-1-ol.

Workflow for Fragrance Ingredient Evaluation

This diagram outlines the logical flow from receiving a new material to its final approval for use in formulations.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Performance & Stability Testing cluster_2 Phase 3: Sensory & Application Analysis raw_material Raw Material Receipt (2-Pentylcyclopentan-1-ol) qc_analysis QC Analysis (Purity via GC-MS, RI, SG) raw_material->qc_analysis olfactory_eval Olfactory Evaluation (Odor Profile on Blotter) qc_analysis->olfactory_eval formulation Incorporate into Test Base (e.g., 5% in Ethanol) olfactory_eval->formulation If QC & Odor Pass stability_test Accelerated Stability Testing (Protocol 3.2) formulation->stability_test substantivity_test Substantivity Assessment (Protocol 3.3) formulation->substantivity_test sensory_panel Sensory Panel Evaluation (Protocol 3.4) stability_test->sensory_panel If Stable application_trial Application Trials (e.g., Soap, Lotion) substantivity_test->application_trial final_approval Final Approval & Dossier sensory_panel->final_approval application_trial->final_approval

Caption: Overall workflow for evaluating 2-pentylcyclopentan-1-ol.

Protocol: Accelerated Stability Testing

Rationale: Accelerated stability testing uses stressful conditions (e.g., elevated temperature) to predict the long-term shelf life of a fragrance in a product base, identifying potential issues like discoloration or odor degradation.[8][9] This protocol is crucial for ensuring product integrity.

Materials:

  • 2-Pentylcyclopentan-1-ol

  • Product base (e.g., ethanol for fine fragrance, unscented lotion base)

  • Glass vials with airtight caps

  • Climate chamber or laboratory oven (40°C)

  • UV light cabinet

  • Refrigerator (4°C)

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

  • Control sample stored in the dark at room temperature

Procedure:

  • Sample Preparation: Prepare a solution of 2-pentylcyclopentan-1-ol at a target concentration (e.g., 5%) in the chosen product base. Also prepare a sample of the unperfumed base as a control.

  • Initial Analysis (T=0): Analyze an aliquot of the fresh sample via GC-MS to determine the initial peak area of 2-pentylcyclopentan-1-ol. Conduct an olfactory assessment with a trained panel, recording the initial scent profile.

  • Storage Conditions: Distribute the prepared samples into four groups:

    • Group A (Control): Store at room temperature (~20-22°C) in the dark.

    • Group B (Elevated Temp): Store in an oven at 40°C.[10]

    • Group C (Light Exposure): Store in a UV light cabinet.[8]

    • Group D (Cold Temp): Store in a refrigerator at 4°C.

  • Periodic Evaluation: At set intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a sample from each storage condition.

  • Analysis: For each sample, perform the following:

    • Visual Assessment: Note any changes in color or clarity compared to the control.

    • Olfactory Assessment: Evaluate the odor on a smelling strip and compare it to the control. Note any degradation, "off-notes," or loss of intensity.

    • Instrumental Analysis: Analyze the sample via GC-MS. Compare the peak area of 2-pentylcyclopentan-1-ol to the T=0 sample to quantify any degradation.

  • Data Interpretation: A stable formulation will show minimal deviation (<5-10%) in chemical concentration and no perceptible negative changes in odor or appearance under the stress conditions. The excellent stability of 2-pentylcyclopentan-1-ol is a known attribute that should be confirmed in your specific base.[3]

Protocol: Substantivity Assessment on Fabric

Rationale: Substantivity refers to the persistence of a fragrance on a substrate throughout a product's use cycle.[7] This protocol quantifies the tenacity of 2-pentylcyclopentan-1-ol on fabric, which is critical for its use in laundry products.

Materials:

  • Standard cotton fabric swatches

  • Unscented laundry detergent base

  • Laboratory washing machine or beaker with magnetic stirrer

  • Drying line or low-temperature tumble dryer

  • Trained sensory panel (5-10 members)

  • Intensity rating scale (e.g., 0=no odor, 10=very strong odor)

Procedure:

  • Preparation: Prepare two batches of detergent: one with the unscented base and one with the base dosed with 1% of a fragrance concentrate containing 10% 2-pentylcyclopentan-1-ol.

  • Washing Cycle: Wash pre-rinsed cotton swatches in both the control and test detergents under standard conditions (e.g., 30°C for 15 minutes).

  • Olfactory Evaluation Stages:

    • Wet Stage: Immediately after the wash cycle, have the sensory panel evaluate the odor intensity of the wet swatches.

    • Line-Dry Stage (24h): After 24 hours of line drying, have the panel re-evaluate the odor intensity.

    • Dry Stage (48h): After 48 hours, conduct a final evaluation.

  • Data Analysis: Average the intensity scores from the panelists for each stage. A high score in the later stages indicates good substantivity. The expected outcome is that 2-pentylcyclopentan-1-ol will demonstrate significantly higher odor intensity on dry fabric compared to more volatile fragrance ingredients.

Protocol: Sensory Analysis - Triangle Test

Rationale: The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[11] This is essential for assessing the impact of 2-pentylcyclopentan-1-ol on a final fragrance blend.

Materials:

  • Fragrance "A": A simple floral accord (e.g., jasmine base).

  • Fragrance "B": The same floral accord with the addition of 2% 2-pentylcyclopentan-1-ol.

  • Identical smelling strips.

  • Trained sensory panel (minimum 15 panelists for statistical significance).

Procedure:

  • Sample Coding: Code the samples with random three-digit numbers.

  • Presentation: Present each panelist with three smelling strips in a randomized order. Two strips will be dipped in one fragrance (e.g., A), and one will be dipped in the other (e.g., B). The combinations (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panel.

  • Task: Instruct panelists to smell each strip from left to right and identify which of the three samples is different from the other two.

  • Data Analysis: Tally the number of correct identifications. Use a statistical table (e.g., Binomial or Chi-squared) for triangle tests to determine if the number of correct answers is statistically significant at a given confidence level (typically p < 0.05). A significant result confirms that the addition of 2-pentylcyclopentan-1-ol creates a perceivable difference in the fragrance.

Safety and Regulatory Considerations

  • Hazard Classification: According to GHS classifications, 2-pentylcyclopentan-1-ol can cause skin irritation (H315) and serious eye irritation (H319).[2][12]

  • Handling: Standard personal protective equipment (gloves, safety glasses) should be worn when handling the neat material.[13][14] Work should be conducted in a well-ventilated area.

  • Regulatory Status: It is listed as a fragrance ingredient by the International Fragrance Association (IFRA) and its use in consumer products is common.[2] Always consult the latest IFRA standards for any specific restrictions on usage levels or application types.

Conclusion

2-Pentylcyclopentan-1-ol is a highly valuable and versatile molecule in the perfumer's palette. Its complex floral-green-fruity profile, combined with excellent stability and good substantivity, makes it a reliable and effective ingredient for enriching and enhancing a wide range of fragrance applications. By employing the structured evaluation protocols outlined in this guide, formulators can confidently harness its properties to create innovative and high-performing scented products.

References

  • 2-pentyl cyclopentan-1-ol delphol HC (Firmenich). The Good Scents Company. [Link]

  • Method of using cyclopentanol compounds as fragrance materials.
  • Cyclopentylidene-cyclopentanol in perfumery.
  • Fragrance Stability Testing. Integrated Liner Technologies (ILT). [Link]

  • Method for using cyclopentanol compounds as fragrance materials.
  • Chemical Label for 2-pentylcyclopentan-1-ol. ECHA. [Link]

  • 2-Pentylcyclopentan-1-ol. PubChem, National Institutes of Health. [Link]

  • Cyclopentanol derivatives, their preparation, their application as perfume agents...
  • What Makes a Fragrance Substantive? Perfumer & Flavorist. [Link]

  • Fragrance Stability Testing in Botanical Perfume Products. Contract Testing Laboratory. [Link]

  • Fragrance : from the smell to the spectrometer. SlideShare. [Link]

  • Sensory evaluation of fragrances. Sitaram Dixit via IndianJSCD. [Link]

  • Fragrance Stability. Orchadia Solutions. [Link]

  • Safety Data Sheet for Pentyl Cyclopentanone-2. A.C.S. International GmbH. [Link]

  • From craftsmanship to science: A toolbox for sensory analysis in perfumery. TimTul. [Link]

  • 2-cyclopentyl cyclopentanol, 4884-25-7. The Good Scents Company. [Link]

  • Sensory Evaluation Testing of Cosmetic Fragrances. Contract Testing Laboratory. [Link]

  • Fragrance material review on 2-pentylcyclopentan-1-one. PubMed. [Link]

  • Stability of fragrance test preparations applied in test chambers. ResearchGate. [Link]

  • cyclopentanol, 96-41-3. The Good Scents Company. [Link]

  • Pentyl Cyclopentanone-2. ACS International. [Link]

  • Stability Testing. Oxford Biosciences. [Link]

  • 2-pentyl cyclopentanone delphone (Firmenich). The Good Scents Company. [Link]

  • 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use.
  • Ubiquity, Hazardous Effects, and Risk Assessment of Fragrances in Consumer Products. SpringerLink. [Link]

  • 2-Pentylcyclopentan-1-one. PubChem, National Institutes of Health. [Link]

  • Efficient Synthesis of the Cyclopentanone Fragrances. Amanote Research. [Link]

  • The safety assessment of fragrance materials. ScienceDirect. [Link]

  • Fragrance & Skin Care | Is it a big deal? Dermatologist Viewpoint. YouTube. [Link]

  • HOW BAD IS FRAGRANCE IN SKIN CARE? DERMATOLOGIST @DrDrayzday. YouTube. [Link]

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development for the Chiral Separation of 2-Pentylcyclopentan-1-ol Isomers

Abstract The separation of stereoisomers is a critical task in the pharmaceutical, chemical, and fragrance industries, where the biological activity or sensory properties of a compound are often specific to a single isom...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The separation of stereoisomers is a critical task in the pharmaceutical, chemical, and fragrance industries, where the biological activity or sensory properties of a compound are often specific to a single isomer. 2-Pentylcyclopentan-1-ol, a molecule with applications as a fragrance ingredient, possesses two chiral centers, giving rise to four stereoisomers (two pairs of enantiomers).[1][2] These isomers present a significant analytical challenge due to their identical chemical properties and lack of a strong UV chromophore. This application note presents a comprehensive, systematic strategy for developing a robust High-Performance Liquid Chromatography (HPLC) method capable of resolving all four stereoisomers. We will detail a logical workflow encompassing initial feasibility assessment, column and mobile phase screening, method optimization, and a discussion of suitable detection techniques for non-chromophoric analytes. The protocols provided are designed to be self-validating and are grounded in established chromatographic principles and regulatory expectations.

Introduction: The Analytical Challenge

2-Pentylcyclopentan-1-ol is a saturated cyclic alcohol. Its structure contains two stereogenic centers at positions 1 (carbon bonded to the hydroxyl group) and 2 (carbon bonded to the pentyl group). This results in the existence of four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are enantiomers of each other, as are the (1R,2S) and (1S,2R) isomers. The relationship between any enantiomeric pair and the other is diastereomeric.

The primary challenges in developing a separation method for these isomers are twofold:

  • Enantiomer Resolution: Enantiomers exhibit identical physical and chemical properties in an achiral environment. Their separation necessitates the use of a chiral environment, most commonly achieved in HPLC through a Chiral Stationary Phase (CSP).[3] The principle relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different interaction energies and, consequently, different retention times.[3]

  • Analyte Detection: As a simple aliphatic alcohol, 2-pentylcyclopentan-1-ol lacks a chromophore, rendering it effectively invisible to standard UV-Vis detectors.[4][5] This requires the use of alternative, "universal" detection methods or pre-/post-column derivatization to introduce a UV-active or fluorescent tag.[6][7] Derivatization can be complex and may risk altering the sample, making universal detectors a more direct approach.[4]

This guide provides the rationale and protocols to overcome these challenges systematically.

Strategic Method Development Workflow

A successful method development process follows a logical progression from broad screening to fine optimization and final validation. The key is to make informed decisions at each stage to efficiently arrive at a robust and reliable method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Strategy cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Analyte Analyte Characterization (Structure, pKa, Solubility) Detector Detector Selection (UV non-viable -> RID, ELSD, CAD) Analyte->Detector Informs choice Screening Column & Mobile Phase Screening - Select diverse CSPs - Test NP & RP modes - Run broad gradients Detector->Screening Defines constraints (e.g., no gradient for RID) Optimization Method Optimization - Mobile Phase Ratio - Temperature - Flow Rate Screening->Optimization Identifies promising conditions Validation Method Validation (ICH Q2) (Specificity, Linearity, Precision, Accuracy, Robustness) Optimization->Validation Refines method FinalMethod Final Analytical Method Validation->FinalMethod Confirms suitability

Caption: High-level workflow for HPLC method development.

Materials and Instrumentation

  • HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, and a column thermostat.

  • Detectors: A Refractive Index Detector (RID) and/or an Evaporative Light Scattering Detector (ELSD).

  • Chiral Columns (for screening): A set of polysaccharide-based CSPs is recommended due to their broad applicability for separating chiral alcohols.[8]

    • Cellulose-based CSP (e.g., CHIRALCEL® OD-H)

    • Amylose-based CSP (e.g., CHIRALPAK® AD-H)

    • Immobilized Amylose CSP (e.g., CHIRALPAK® IA)

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol.

  • Sample: A standard containing a mixture of the 2-pentylcyclopentan-1-ol isomers.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

Causality: The interaction between a chiral analyte and a CSP is highly specific and difficult to predict. Therefore, an empirical screening of several columns with different chiral selectors is the most efficient starting point.[9][10] Normal Phase (NP) chromatography, using non-polar mobile phases with alcohol modifiers, is often the preferred mode for separating polar analytes like alcohols on polysaccharide CSPs, as it promotes the hydrogen bonding interactions necessary for chiral recognition.[8][11]

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the 2-pentylcyclopentan-1-ol isomer mixture in n-hexane/IPA (90:10, v/v).

  • Mobile Phase Preparation: Prepare a primary mobile phase of n-hexane (Solvent A) and isopropanol (Solvent B). Ensure solvents are properly degassed.[8]

  • Column Installation & Equilibration: Install the first CSP to be screened (e.g., CHIRALPAK® IA). Equilibrate the column with the initial mobile phase composition (e.g., 99:1 n-hexane/IPA) for at least 30 minutes or until a stable baseline is achieved.

  • Screening Run:

    • Injection Volume: 5 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Gradient: A simple scouting gradient can be effective. For example:

      • 0-2 min: 1% IPA

      • 2-20 min: Ramp linearly from 1% to 20% IPA

      • 20-25 min: Hold at 20% IPA

      • 25-26 min: Return to 1% IPA

      • 26-35 min: Re-equilibration

  • Data Evaluation: Analyze the chromatogram for any signs of peak separation. The goal is to identify the CSP that provides the best "hit"—even partial resolution is a strong starting point.

  • Repeat: Repeat steps 3-5 for each CSP in the screening set.

Protocol 2: Method Optimization

Causality: Once the most promising CSP is identified, the separation can be fine-tuned by systematically adjusting chromatographic parameters. The choice and concentration of the alcohol modifier are critical, as it competes with the analyte for hydrogen bonding sites on the CSP.[11] Temperature affects the thermodynamics of these interactions, and changes can sometimes dramatically improve or even invert elution order.

Step-by-Step Procedure (Isocratic Elution):

Based on the scouting gradient, an optimal isocratic mobile phase composition can be determined. Assume the best initial separation was seen at approximately 5% IPA.

  • Optimize Alcohol Modifier Concentration:

    • Prepare mobile phases with varying n-hexane/IPA ratios (e.g., 98:2, 97:3, 95:5, 93:7).

    • Run separate isocratic analyses with each mobile phase, keeping the flow rate (1.0 mL/min) and temperature (25 °C) constant.

    • Rationale: Reducing the modifier percentage generally increases retention and can improve resolution, while increasing it shortens analysis time but may decrease resolution. The goal is to find the optimal balance.[12]

  • Evaluate Alcohol Modifier Type:

    • If resolution is still insufficient, substitute IPA with ethanol at the optimal percentage found in the previous step.

    • Rationale: Different alcohols have different hydrogen bonding strengths and steric profiles, which can alter the selectivity (α) of the separation.[11]

  • Optimize Column Temperature:

    • Using the best mobile phase from the previous steps, perform analyses at different column temperatures (e.g., 15 °C, 25 °C, 40 °C).

    • Rationale: Lower temperatures often enhance enantioselectivity, but this is not universal. Temperature is a powerful but unpredictable tool for optimization.

Protocol 3: Detection with a Universal Detector (ELSD)

Causality: Since UV detection is not feasible, a universal detector is required. An ELSD is a good choice as it is not dependent on the optical properties of the analyte and is compatible with gradient elution, unlike an RID. ELSD works by nebulizing the column eluent into fine droplets, evaporating the mobile phase in a heated drift tube, and measuring the light scattered by the remaining solid analyte particles.[5][6]

Step-by-Step Setup and Optimization:

  • Installation: Connect the HPLC outlet to the ELSD inlet.

  • Parameter Optimization: ELSD performance is highly dependent on its operational parameters, which must be optimized for the specific analyte and mobile phase.

    • Drift Tube Temperature: Set the temperature high enough to evaporate the mobile phase but low enough to avoid volatilizing the analyte. Start with a setting around 40-50 °C for a mobile phase like hexane/IPA.

    • Nebulizer Gas Flow (Nitrogen): Adjust the gas flow to ensure efficient droplet formation. Higher flow rates are often needed for higher mobile phase flow rates.

  • Baseline Stabilization: Allow the detector to warm up and stabilize until a consistent, low-noise baseline is achieved.

  • Analysis: Perform injections using the optimized chromatographic method. The ELSD will generate peaks for all non-volatile components, including the 2-pentylcyclopentan-1-ol isomers.

Expected Results and Method Validation

Data Presentation

After screening and optimization, the results should be clearly summarized.

Table 1: CSP Screening Results (Hypothetical Data)

Chiral Stationary PhaseMobile Phase ModeResolution (Rs) between any peaksObservations
CHIRALCEL® OD-HNormal Phase0.8Partial separation of one diastereomeric pair.
CHIRALPAK® AD-HNormal Phase0.0No separation observed.
CHIRALPAK® IA Normal Phase 1.3 Baseline separation of diastereomers, partial separation of enantiomers. Promising.

Table 2: Final Optimized Method Parameters

ParameterValue
Column CHIRALPAK® IA, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (97:3, v/v)
Flow Rate 0.8 mL/min
Column Temperature 20 °C
Injection Volume 5 µL
Detector ELSD (Drift Tube: 45 °C, N₂ Gas: 1.5 SLM)
Run Time 25 minutes

Under these optimized conditions, baseline resolution (Rs > 1.5) of all four stereoisomers would be the target outcome.

Method Validation Framework

Once the method is optimized, it must be validated to prove its suitability for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH).[13][14][15][16]

ValidationParameters cluster_details Key Parameter Definitions Validation Method Validation (ICH Q2) Ensures method is fit for purpose Specificity Linearity Accuracy Precision Range LOQ/LOD Robustness Specificity Resolves all 4 isomers from each other and impurities. Validation:f0->Specificity Linearity Detector response is proportional to concentration. Validation:f1->Linearity Accuracy Closeness of results to the true value (% Recovery). Validation:f2->Accuracy Precision Agreement between repeated measurements (% RSD). Validation:f3->Precision Robustness Insensitive to small changes in method parameters. Validation:f6->Robustness

Caption: Key parameters for analytical method validation.

Table 3: Typical Acceptance Criteria for HPLC Method Validation

Validation ParameterAcceptance Criterion
Specificity All peaks are baseline resolved (Rs > 1.5).
Linearity Correlation coefficient (r²) ≥ 0.999.
Range Typically 80% to 120% of the target concentration.
Accuracy Mean recovery of 98.0% to 102.0%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.
Robustness No significant impact on results from small variations in mobile phase composition, flow rate, or temperature.

Conclusion

The separation of the four stereoisomers of 2-pentylcyclopentan-1-ol presents a challenging analytical task that can be successfully addressed through a systematic and logical HPLC method development strategy. The keys to success are the empirical screening of multiple chiral stationary phases and the selection of a suitable universal detector, such as an ELSD, to overcome the analyte's lack of a UV chromophore. By identifying a promising CSP in Normal Phase mode and subsequently optimizing parameters like mobile phase composition and temperature, a robust method capable of achieving baseline resolution can be developed. This method, once validated according to ICH guidelines, will be a trustworthy tool for the quality control and analysis of 2-pentylcyclopentan-1-ol in research and industrial settings.

References

  • J-Stage. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. [Link]

  • ResearchGate. (n.d.). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Pharmaffiliates. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • Advanced Chromatography Technologies. (2023). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?[Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Longdom. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]

  • National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • The Pharma Review. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • Interchim. (n.d.). Method Development HPLC. [Link]

  • Bentham Science. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • ResearchGate. (2025). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • PubChem - NIH. (n.d.). 2-Pentylcyclopentan-1-ol. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Chromatography Forum. (2010). The detection of surfactants without any chromophoric group. [Link]

  • ResearchGate. (2018). Chiral Separations by High-Performance Liquid Chromatography. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Springer. (2019). Chiral Separation by HPLC Using the Ligand-Exchange Principle. [Link]

  • The Good Scents Company. (n.d.). 2-pentyl cyclopentan-1-ol delphol HC (Firmenich). [Link]

Sources

Method

Application Note: A Comprehensive Protocol for the GC-MS Analysis of 2-Pentylcyclopentan-1-ol

Introduction 2-Pentylcyclopentan-1-ol is a key aroma compound found in various natural products and is widely used as a fragrance ingredient in consumer goods, valued for its green, floral, and jasmine-like scent.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Pentylcyclopentan-1-ol is a key aroma compound found in various natural products and is widely used as a fragrance ingredient in consumer goods, valued for its green, floral, and jasmine-like scent.[1][2] Accurate and reliable quantification and identification of this semi-volatile alcohol are critical for quality control in the fragrance industry, regulatory compliance, and research into natural product chemistry. This application note provides a detailed, field-proven protocol for the analysis of 2-pentylcyclopentan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. Our approach emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a robust and self-validating methodology.

Scientific Principles and Experimental Design Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the separation, identification, and quantification of volatile and semi-volatile compounds like 2-pentylcyclopentan-1-ol.[3] The gas chromatograph separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase within a capillary column.[3] As the separated components elute, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique spectral fingerprint for identification.

A critical consideration for the analysis of alcohols by GC-MS is the potential for peak tailing due to the polar hydroxyl group interacting with the stationary phase. While direct analysis is feasible, a derivatization step, such as silylation, can improve peak shape and thermal stability.[4][5][6] This protocol will address both direct injection and derivatization methods, allowing the researcher to choose the most suitable approach based on sample complexity and sensitivity requirements.

Materials and Reagents

  • Analyte Standard: 2-Pentylcyclopentan-1-ol (CAS No. 84560-00-9), ≥95% purity[7]

  • Internal Standard (IS): 1-Octanol (CAS No. 111-87-5), analytical standard grade

  • Solvents: Dichloromethane (DCM) or Hexane, GC-MS grade[4][8]

  • Derivatization Reagent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

Instrumentation and Analytical Conditions

This protocol is designed for a standard capillary GC-MS system. The following parameters are provided as a validated starting point and may be optimized for specific instrumentation.

Table 1: GC-MS Instrumentation and Parameters
ParameterValueRationale
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalentA widely used and reliable platform for GC-MS analysis.
Injection PortSplit/Splitless InletAllows for both high concentration (split) and trace-level (splitless) analysis.
Injection ModeSplitless (for trace analysis) or Split (10:1)Splitless mode enhances sensitivity for low-concentration samples.
Injector Temperature250 °CEnsures complete and rapid vaporization of the analyte and internal standard.
Carrier GasHelium (99.999% purity)An inert carrier gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for standard capillary columns.
GC ColumnAgilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar columnA polar polyethylene glycol (PEG) stationary phase is well-suited for the analysis of alcohols, providing good peak shape and resolution.[1][4][9]
Oven ProgramInitial Temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min)A well-established temperature program for separating a range of semi-volatile compounds.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentA sensitive and robust mass selective detector.
Ionization ModeElectron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ion Source Temp.230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp.150 °CEnsures stable mass analysis.
Electron Energy70 eVThe standard electron energy for generating consistent mass spectra.
Mass Scan Rangem/z 40-300A suitable range to capture the molecular ion and key fragments of the analyte and internal standard.
Solvent Delay3 minPrevents the solvent peak from overwhelming the detector.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Start Start Prep_Std Prepare Stock Solutions (Analyte & IS) Start->Prep_Std Prep_Cal Prepare Calibration Standards Prep_Std->Prep_Cal Inject Inject into GC-MS Prep_Cal->Inject Prep_Sample Prepare Sample Solution Deriv Optional: Derivatization (BSTFA + 1% TMCS) Prep_Sample->Deriv If required Prep_Sample->Inject Direct Injection Deriv->Inject Acquire Data Acquisition Inject->Acquire Process Process Chromatograms (Integration) Acquire->Process Identify Identify Peaks (Retention Time & Mass Spectrum) Process->Identify Quantify Quantify Analyte (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report End End Report->End

GC-MS workflow for 2-pentylcyclopentan-1-ol analysis.

Step-by-Step Protocol

Preparation of Stock and Standard Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-pentylcyclopentan-1-ol and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-octanol and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with dichloromethane to achieve concentrations ranging from 1 to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation
  • Liquid Samples: If the sample is a liquid, dilute it with dichloromethane to bring the expected concentration of 2-pentylcyclopentan-1-ol into the calibration range. Spike with the internal standard to a final concentration of 10 µg/mL.

  • Solid Samples: For solid samples, perform a solvent extraction using dichloromethane. An appropriate amount of the solid sample should be extracted to ensure the final concentration of the analyte is within the calibration range. Spike the extract with the internal standard to a final concentration of 10 µg/mL.

  • Filtration: Prior to injection, filter all samples and standards through a 0.22 µm PTFE syringe filter to remove any particulates.[9]

Derivatization Protocol (Optional)

For improved peak shape and sensitivity, especially at low concentrations, silylation is recommended.

  • Transfer 100 µL of the sample or standard solution to a clean, dry autosampler vial.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature before placing it in the autosampler for GC-MS analysis.

Silylation_Reaction Reactants 2-Pentylcyclopentan-1-ol (R-OH) + BSTFA Products TMS-ether Derivative (R-O-Si(CH3)3) + Byproducts Reactants->Products 60 °C, 30 min

Silylation of 2-pentylcyclopentan-1-ol with BSTFA.
GC-MS Analysis
  • Set up the GC-MS system according to the parameters in Table 1 .

  • Create a sequence including a solvent blank, calibration standards, and samples.

  • Inject 1 µL of each solution into the GC-MS system.

Data Analysis and Interpretation

Qualitative Analysis

The identification of 2-pentylcyclopentan-1-ol is based on two key parameters:

  • Retention Time: The retention time of the peak in the sample chromatogram should match that of the authentic standard.

  • Mass Spectrum: The mass spectrum of the sample peak should be compared to a reference spectrum from a library (e.g., NIST, Wiley) or the spectrum of the injected standard. While a publicly available, high-quality mass spectrum for 2-pentylcyclopentan-1-ol can be challenging to locate, its presence in databases such as PubChem is noted.[10] The expected fragmentation pattern for a secondary alcohol like 2-pentylcyclopentan-1-ol would likely involve a loss of water (M-18) and alpha-cleavage around the hydroxyl group.

Quantitative Analysis
  • Integration: Integrate the peaks corresponding to 2-pentylcyclopentan-1-ol and the internal standard (1-octanol) in all chromatograms.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

  • Quantification: Determine the concentration of 2-pentylcyclopentan-1-ol in the samples by applying the peak area ratio from the sample chromatogram to the calibration curve equation.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Active sites in the inlet liner or column; insufficient derivatization.Use a deactivated inlet liner; ensure complete derivatization; consider using a more polar GC column.
Poor Sensitivity Low analyte concentration; non-optimal injection parameters.Use splitless injection; consider derivatization; optimize injection volume and temperature.
Co-elution Inadequate chromatographic separation.Optimize the oven temperature program (e.g., slower ramp rate); use a longer GC column or a column with a different stationary phase.
No Peak Detected Analyte concentration below the limit of detection; instrument malfunction.Concentrate the sample; check instrument parameters and performance.

Conclusion

This application note provides a comprehensive and robust protocol for the GC-MS analysis of 2-pentylcyclopentan-1-ol. By offering both direct injection and derivatization options, this method is adaptable to various sample matrices and analytical requirements. The detailed explanation of the scientific rationale behind the experimental choices empowers researchers to not only follow the protocol but also to troubleshoot and adapt it to their specific needs, ensuring high-quality, reliable data for this important fragrance compound.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Agilent Technologies. (2019). Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. Retrieved from [Link]

  • Popa, G., et al. (2011). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. University POLITEHNICA of Bucharest Scientific Bulletin, Series B, 73(4), 139-146. Retrieved from [Link]

  • ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3019960, 2-Pentylcyclopentan-1-ol. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. Retrieved from [Link]

  • GL Sciences. (n.d.). Fragrance Flavor | Aromatic Component. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pentanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

  • Restek Corporation. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-pentyl cyclopentan-1-ol. Retrieved from [Link]

Sources

Application

derivatization of 2-pentylcyclopentan-1-ol for chiral GC analysis

Application Note & Protocol Guide Topic: Enantioselective Analysis of 2-Pentylcyclopentan-1-ol via Gas Chromatography Following Chemical Derivatization Audience: Researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Enantioselective Analysis of 2-Pentylcyclopentan-1-ol via Gas Chromatography Following Chemical Derivatization

Audience: Researchers, scientists, and drug development professionals engaged in stereoisomeric analysis and purification.

Senior Application Scientist: Dr. Gemini

Executive Summary & Scientific Context

The determination of enantiomeric purity is a cornerstone of modern pharmaceutical development, fragrance science, and fine chemical synthesis. The biological and olfactory properties of chiral molecules are often enantiomer-dependent, making robust analytical methods for their separation and quantification indispensable. 2-Pentylcyclopentan-1-ol, a chiral secondary alcohol, presents a common analytical challenge: its enantiomers possess identical physical properties in an achiral environment, precluding direct separation by standard gas chromatography (GC).

This guide provides a comprehensive technical overview and detailed protocols for the successful chiral analysis of 2-Pentylcyclopentan-1-ol. We will explore two field-proven derivatization strategies:

  • Strategy A (Indirect Analysis): Conversion of the alcohol enantiomers into diastereomeric esters using a chiral derivatizing agent (CDA), specifically (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride). These diastereomers can then be resolved on a standard, achiral GC column.

  • Strategy B (Direct Analysis Enhancement): Acylation of the alcohol with an achiral reagent, Trifluoroacetic Anhydride (TFAA), to enhance volatility and improve chromatographic performance on a chiral stationary phase (CSP) GC column.

This document moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that the researcher can not only execute the protocols but also troubleshoot and adapt them for analogous molecules.

The Imperative for Derivatization in Chiral GC Analysis

Direct injection of 2-Pentylcyclopentan-1-ol onto a GC system often yields suboptimal results, even on a chiral column. The primary hydroxyl group introduces high polarity, leading to undesirable chromatographic behaviors such as peak tailing due to interactions with active sites in the injector and column.[1][2] Derivatization is a chemical modification process that addresses these issues by converting the polar hydroxyl group into a less polar, more volatile functional group.[1][3]

For chiral analysis, derivatization serves a dual purpose:

  • Improved Chromatography: It increases volatility and thermal stability, leading to sharper, more symmetrical peaks and better resolution.[4][5]

  • Enabling Enantiomeric Separation: It provides a mechanism to differentiate the enantiomers. This is achieved by either forming diastereomers with distinct physical properties (indirect method) or by enhancing the transient diastereomeric interactions between the analyte and a chiral stationary phase (direct method).[6][7]

The choice between an indirect or direct analysis approach depends on the available instrumentation (i.e., the availability of specific chiral columns) and the analytical objective, such as determining enantiomeric excess (ee) versus assigning absolute configuration.

Strategy A: Indirect Analysis via Diastereomer Formation with Mosher's Acid Chloride

This strategy is a classic and robust method for determining both the enantiomeric excess and the absolute configuration of chiral alcohols.[8] By reacting the racemic alcohol with a single enantiomer of a chiral derivatizing agent, a pair of diastereomers is formed.[9][10] These diastereomers are no longer mirror images and possess different physical properties, allowing for their separation on a standard achiral GC column.[9]

The Underlying Chemistry

Mosher's acid chloride, α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), is an ideal CDA because its reaction with alcohols is typically rapid and proceeds without racemization at the chiral center of the acid.[9]

  • (R,S)-2-pentylcyclopentan-1-ol + (R)-MTPA-Cl → (R,R)-MTPA ester + (S,R)-MTPA ester

The resulting diastereomeric esters will have different retention times on an achiral column (e.g., DB-5, HP-1).

Experimental Workflow: Mosher's Acid Derivatization

The following diagram illustrates the workflow for converting the enantiomeric alcohol into separable diastereomeric esters.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte 2-Pentylcyclopentan-1-ol (Racemic Mixture) ReactionVial Reaction Vial (Inert Atmosphere) Analyte->ReactionVial Solvent Anhydrous Solvent (e.g., Pyridine/CH2Cl2) Solvent->ReactionVial Reagent (R)-Mosher's Acid Chloride (Enantiopure CDA) Reagent->ReactionVial Heating Incubate (e.g., 60°C, 30 min) ReactionVial->Heating Mix & Seal Workup Aqueous Workup / Quench Heating->Workup Cool to RT GCMS Inject on Achiral GC-MS Workup->GCMS Extract Organic Layer Data Chromatogram: Separated Diastereomer Peaks GCMS->Data

Caption: Workflow for Mosher's acid derivatization of 2-pentylcyclopentan-1-ol.

Detailed Protocol: Mosher's Ester Formation

Materials:

  • 2-Pentylcyclopentan-1-ol sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride, >99% ee)

  • Anhydrous Pyridine (GC grade)

  • Anhydrous Dichloromethane (DCM) or Toluene (GC grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2 mL GC vials with PTFE-lined caps

Procedure:

  • Sample Preparation: In a clean, dry 2 mL GC vial, dissolve approximately 1-2 mg of the 2-pentylcyclopentan-1-ol sample in 200 µL of anhydrous DCM.

  • Base Addition: Add 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and scavenges the HCl byproduct generated during the reaction.

  • Reagent Addition: Carefully add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride to the solution.

  • Reaction: Cap the vial tightly and vortex briefly. Heat the mixture at 60°C for 30 minutes. The reaction can often proceed at room temperature but may require longer (1-4 hours).[8]

  • Quenching: After cooling to room temperature, add 500 µL of saturated NaHCO₃ solution to quench the excess acid chloride.

  • Extraction: Vortex the vial for 1 minute. Allow the layers to separate.

  • Sample for GC: Carefully transfer the upper organic layer (DCM) to a new GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water. The sample is now ready for injection.

Strategy B: Direct Analysis Enhancement via Achiral Derivatization with TFAA

This approach is employed when a chiral stationary phase (CSP) is available. While direct injection of the alcohol is possible, derivatizing it with an achiral reagent like Trifluoroacetic Anhydride (TFAA) significantly improves its chromatographic properties.[4] The resulting trifluoroacetate esters are much more volatile and less polar than the parent alcohol, leading to sharper peaks and better interaction with the CSP, often resulting in superior enantiomeric separation (resolution).[4][11]

The Underlying Chemistry

TFAA is a powerful acylating agent that reacts readily with alcohols to form trifluoroacetyl esters.[5] The reaction is typically catalyzed by a mild base.

  • (R,S)-2-pentylcyclopentan-1-ol + (CF₃CO)₂O --[Base]--> (R)-2-pentylcyclopentyl trifluoroacetate + (S)-2-pentylcyclopentyl trifluoroacetate

These two enantiomeric esters are then resolved on a suitable CSP, such as one based on derivatized cyclodextrins.[6][12][13]

Experimental Workflow: TFAA Derivatization

The following diagram outlines the streamlined process for TFAA derivatization prior to analysis on a chiral column.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte 2-Pentylcyclopentan-1-ol (Racemic Mixture) ReactionVial Reaction Vial Analyte->ReactionVial Solvent Aprotic Solvent (e.g., Ethyl Acetate) Solvent->ReactionVial Reagent Trifluoroacetic Anhydride (TFAA) Reagent->ReactionVial Heating Incubate (e.g., 50°C, 15 min) ReactionVial->Heating Mix & Seal Evaporation Evaporate excess reagent (under N2 stream) Heating->Evaporation Cool to RT GCMS Inject on Chiral GC-MS Evaporation->GCMS Reconstitute in Solvent Data Chromatogram: Separated Enantiomer Peaks GCMS->Data

Caption: Workflow for TFAA derivatization for enhanced chiral GC analysis.

Detailed Protocol: Trifluoroacetate Ester Formation

Materials:

  • 2-Pentylcyclopentan-1-ol sample

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate or Dichloromethane (GC grade)

  • Triethylamine (TEA) (Optional, as a catalyst/acid scavenger)

  • Nitrogen gas supply

  • 2 mL GC vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the 2-pentylcyclopentan-1-ol sample in 500 µL of ethyl acetate in a 2 mL GC vial.

  • Catalyst (Optional but Recommended): Add 20 µL of TEA to act as an acid scavenger.[11]

  • Reagent Addition: Add 100 µL of TFAA to the vial.[11] The solution may warm slightly.

  • Reaction: Cap the vial tightly and heat at 50-70°C for 15-30 minutes.[5][11]

  • Solvent Removal: After cooling, carefully evaporate the excess reagent and solvent under a gentle stream of dry nitrogen. Avoid complete dryness if the derivative is highly volatile.

  • Reconstitution: Re-dissolve the residue in 1 mL of ethyl acetate. The sample is now ready for injection onto a chiral GC column.

Data Interpretation & Expected Results

The success of the derivatization and analysis is evaluated by the resulting chromatogram. The following table summarizes the expected parameters for each strategy.

ParameterStrategy A (Mosher's Ester)Strategy B (TFAA Ester)
Derivatizing Agent (R)-Mosher's Acid ChlorideTrifluoroacetic Anhydride (TFAA)
Products Formed (R,R)- and (S,R)-Diastereomers(R)- and (S)-Enantiomeric Esters
GC Column Type Achiral (e.g., DB-5, HP-5MS)Chiral (e.g., Cyclodextrin-based)
Principle of Separation Different physical properties of diastereomersTransient diastereomeric interactions with CSP
Primary Output Two separated peaks corresponding to the two diastereomers.Two separated peaks corresponding to the two enantiomers.
Quantitative Analysis Enantiomeric Excess (ee %) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100Enantiomeric Excess (ee %) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Troubleshooting & Best Practices

  • Incomplete Derivatization: If underivatized alcohol is observed (broad, tailing peak), consider increasing the reaction time, temperature, or the amount of derivatizing reagent. Ensure all reagents and solvents are anhydrous, as water can quench the reagents.

  • No Separation: For Strategy A, ensure the GC program has sufficient resolution. For Strategy B, the choice of chiral stationary phase is critical; a different CSP may be required.[12] The GC temperature program must also be optimized to maximize resolution.

  • Racemization: While unlikely with these reagents under the described conditions, harsh basic or acidic conditions and excessive heat can potentially cause racemization. Adhere to the recommended protocol parameters. Mosher's acid is specifically designed to be resistant to racemization.[9]

  • Reagent Purity: Always use high-purity, enantiomerically pure (for CDAs) derivatizing agents and anhydrous solvents to ensure clean, artifact-free chromatograms and accurate quantification.

Conclusion

Chemical derivatization is a powerful and essential tool for the successful chiral GC analysis of 2-pentylcyclopentan-1-ol. The formation of Mosher's esters (Strategy A) provides a reliable method for separating diastereomers on common achiral columns, making it highly accessible. For laboratories equipped with chiral columns, derivatization with TFAA (Strategy B) is an excellent method to enhance analyte volatility and improve the quality and resolution of the enantiomeric separation. Both protocols, when executed with care, provide a robust framework for researchers to accurately determine the stereochemical composition of this and other structurally similar chiral alcohols.

References

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC, National Institutes of Health (NIH). Available from: [Link]

  • GC Derivatization. Regis Technologies. Available from: [Link]

  • Trifluoroacetylation of Alcohols : a Newly Detected Reaction of CF,CO,H. RSC Publishing. Available from: [Link]

  • Chiral derivatizing agent. Wikipedia. Available from: [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available from: [Link]

  • Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. Available from: [Link]

  • Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. LCGC International. Available from: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available from: [Link]

  • Derivatization. Chemistry LibreTexts. Available from: [Link]

  • Mosher's acid. Wikipedia. Available from: [Link]

  • Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. ResearchGate. Available from: [Link]

  • Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid. PubMed. Available from: [Link]

  • Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. ResearchGate. Available from: [Link]

  • Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3. Semantic Scholar. Available from: [Link]

  • Tert-Butyl ethers react with trifluoroacetic acid, to yield alcohol and 2-methylpropene. Tell what kind of reaction is occurring and propose a mechanism for the following reaction. Homework.Study.com. Available from: [Link]

  • Chemical Equilibrium and Kinetics in the Autocatalytic Reaction System 2,2,2-Trifluoroacetic Acid–Propan-1-ol–Water–Propyl 2,2,2-Trifluoroacetate. Sciforum. Available from: [Link]

  • Mosher ester derivatives. University of Wisconsin-Madison, Department of Chemistry. Available from: [Link]

  • Alcohol to Methylene - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC, National Institutes of Health (NIH). Available from: [Link]

  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. PubMed. Available from: [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available from: [Link]

  • Chiral Gas Chromatography. AZ chrom s.r.o. Available from: [Link]

  • Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. Available from: [Link]

  • 2-Pentylcyclopentan-1-ol. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • Reflections on Chiral Chromatographic Analysis. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • 23.2: Derivatization. Chemistry LibreTexts. Available from: [Link]ucidation/23.02%3A_Derivatization)

Sources

Method

Application Note and Experimental Protocol: Selective Oxidation of 2-Pentylcyclopentan-1-ol to 2-Pentylcyclopentan-1-one

Abstract This document provides a detailed experimental guide for the oxidation of the secondary alcohol, 2-pentylcyclopentan-1-ol, to the corresponding ketone, 2-pentylcyclopentan-1-one.[1][2][3] This transformation is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental guide for the oxidation of the secondary alcohol, 2-pentylcyclopentan-1-ol, to the corresponding ketone, 2-pentylcyclopentan-1-one.[1][2][3] This transformation is a fundamental process in organic synthesis, with the resulting ketone being a valuable intermediate in the fragrance industry and a building block for more complex molecules.[2] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will explore various oxidation methodologies, ultimately presenting a detailed, field-proven protocol for the Swern oxidation, a mild and highly efficient method. Additionally, an alternative protocol using Dess-Martin Periodinane (DMP) is provided for situations where chromium- and DMSO-based oxidants are to be avoided. The rationale behind procedural steps, safety precautions, and purification strategies are discussed in depth to ensure reliable and reproducible results.

Introduction: The Importance of Selective Alcohol Oxidation

The oxidation of alcohols to carbonyl compounds is a cornerstone of modern organic chemistry.[4][5] For secondary alcohols, such as 2-pentylcyclopentan-1-ol, this transformation yields ketones. The choice of oxidant and reaction conditions is critical to ensure high conversion of the starting material while preventing side reactions and over-oxidation. While classical methods like the Jones oxidation (using chromic acid) are effective, they often employ harsh acidic conditions and toxic heavy metals, which can be detrimental to sensitive functional groups and pose significant environmental and health risks.[6][7][8][9]

Modern synthetic chemistry favors milder and more selective methods. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two such powerful alternatives that operate under neutral or mildly basic conditions at low temperatures, offering excellent functional group tolerance and high yields.[10][11][12][13]

This application note will provide a comprehensive, step-by-step protocol for the Swern oxidation of 2-pentylcyclopentan-1-ol. We will also present the Dess-Martin oxidation as a viable alternative. The causality behind each experimental choice will be explained to provide a deeper understanding of the reaction.

Comparison of Selected Oxidation Methods

FeatureSwern OxidationDess-Martin OxidationJones Oxidation
Oxidizing Species Activated Dimethyl Sulfoxide (DMSO)Dess-Martin Periodinane (DMP)Chromic Acid (H₂CrO₄)
Reaction Conditions Low temperature (-78 °C), mildly basicRoom temperature, neutral pHAcidic, often with heating
Advantages High yields, mild conditions, good for sensitive substratesMild, avoids toxic chromium, easy workupInexpensive reagents, powerful oxidant
Disadvantages Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, careful control of temperature is crucialDMP is potentially explosive and expensiveUses toxic and carcinogenic chromium (VI), harsh acidic conditions, can lead to side reactions
Work-up Aqueous quench and extractionFiltration and extractionNeutralization, filtration of chromium salts, and extraction

Experimental Workflow Overview

The general workflow for the oxidation of 2-pentylcyclopentan-1-ol involves the reaction of the alcohol with the chosen oxidizing agent, followed by quenching of the reaction, and purification of the resulting ketone.

Oxidation Workflow Start Start: 2-Pentylcyclopentan-1-ol Oxidation Oxidation Reaction (Swern or DMP) Start->Oxidation Add Oxidant Quench Reaction Quenching Oxidation->Quench Reaction Complete Workup Aqueous Work-up & Extraction Quench->Workup Purification Purification (e.g., Flash Chromatography) Workup->Purification Product Product: 2-Pentylcyclopentan-1-one Purification->Product Reaction sub 2-Pentylcyclopentan-1-ol reagents [O] sub->reagents prod 2-Pentylcyclopentan-1-one reagents->prod

Sources

Application

Application Note: A Guide to the Scale-Up Synthesis of 2-Pentylcyclopentan-1-ol

Abstract 2-Pentylcyclopentan-1-ol, a key intermediate and fragrance component known for its floral, jasmine-like aroma, presents unique challenges when transitioning its synthesis from laboratory bench to pilot or indust...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Pentylcyclopentan-1-ol, a key intermediate and fragrance component known for its floral, jasmine-like aroma, presents unique challenges when transitioning its synthesis from laboratory bench to pilot or industrial scale.[1] This document provides a comprehensive guide to the strategic considerations, safety protocols, and procedural modifications required for the successful scale-up of its synthesis. We will analyze potential synthetic routes, focusing on the widely applicable Grignard reaction, and detail the critical process parameters that govern safety and efficiency at scale. This guide includes detailed, self-validating protocols for both laboratory and pilot-scale production, supported by field-proven insights to ensure a robust and reproducible process.

Strategic Synthesis Route Analysis for Scalability

The selection of a synthetic route for large-scale production must prioritize safety, cost-effectiveness, atom economy, and robustness. For 2-pentylcyclopentan-1-ol, two primary pathways are considered: the reduction of a ketone precursor and the direct addition of an organometallic reagent to a cyclopentanone starting material.

  • Route 1: Reduction of 2-Pentylcyclopentanone: This pathway involves the synthesis of the corresponding ketone, 2-pentylcyclopentanone, which is itself a valuable fragrance ingredient.[2] The ketone is typically prepared via an aldol condensation of cyclopentanone and valeraldehyde, followed by dehydration and catalytic hydrogenation.[3] The final step is the reduction of the ketone to the desired alcohol. While the individual steps, particularly catalytic hydrogenation, are generally scalable, this multi-step process can be less efficient overall.[4][5]

  • Route 2: Grignard Reaction with Cyclopentanone: This is a more direct, one-step approach involving the nucleophilic addition of a pentyl-Grignard reagent (e.g., pentylmagnesium bromide) to the electrophilic carbonyl carbon of cyclopentanone.[6][7][8] This method is highly effective for C-C bond formation and is frequently used in industrial settings.[9]

Decision: The Grignard reaction is selected as the optimal route for this guide. Its directness and high potential yield make it attractive for scale-up, provided its significant safety and control challenges are rigorously addressed.

start Goal: Synthesize 2-Pentylcyclopentan-1-ol decision Route Selection start->decision route1 Route 1: Ketone Reduction step1a Aldol Condensation: Cyclopentanone + Valeraldehyde route1->step1a route2 Route 2: Grignard Reaction step2a Grignard Formation: Pentyl Halide + Mg route2->step2a step1b Hydrogenation to 2-Pentylcyclopentanone step1a->step1b step1c Reduction to Alcohol step1b->step1c step2b Addition to Cyclopentanone step2a->step2b conclusion Selected Route: Grignard Reaction step2b->conclusion decision->route1 Multi-step decision->route2 Direct, Atom-Economical

Caption: Synthetic route selection process.

Critical Process Parameters for Grignard Reaction Scale-Up

Transitioning a Grignard reaction from grams to kilograms introduces significant challenges primarily due to the deterioration in the ratio of surface area to volume, which impacts heat and mass transfer.[10] A thorough understanding and control of the following parameters are essential for a safe and successful scale-up.

Thermal Management and Reaction Energetics

Grignard reactions are notoriously exothermic, and the risk of a thermal runaway is the primary safety concern.[9][11][12] Both the formation of the Grignard reagent and its subsequent reaction with cyclopentanone release significant amounts of heat.

  • Causality: At a large scale, the heat generated per unit volume increases, while the surface area available for cooling does not increase proportionally.[10] This can lead to a rapid temperature increase, boiling of the low-boiling ether solvents (like THF or diethyl ether), and a dangerous pressure buildup, potentially resulting in a fire or explosion.[12][13]

  • Mitigation Strategy:

    • Reaction Calorimetry: Before scale-up, perform reaction calorimetry studies to determine the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is critical for designing an adequate cooling system.[10]

    • Controlled Addition: The alkyl halide (for reagent formation) and cyclopentanone (for the addition reaction) must be added slowly and sub-surface via a calibrated pump. The addition rate should be governed by the cooling capacity of the reactor, ensuring the temperature remains within a safe, predefined range.

    • Jacketed Reactors: Utilize jacketed glass or steel reactors with a high-performance heat transfer fluid and an efficient cooling system.

Control of Reaction Initiation

A common and dangerous scenario in Grignard reactions is a delayed initiation.

  • Causality: If the reaction does not start, the added alkyl halide accumulates in the reactor. When the reaction finally initiates, the large concentration of reagent reacts almost instantaneously, releasing a massive amount of energy that can overwhelm any cooling system.[11][12]

  • Mitigation Strategy:

    • Magnesium Activation: Ensure magnesium turnings are fresh and dry. Chemical activation with a small amount of iodine or 1,2-dibromoethane is often necessary.

    • Confirmation of Initiation: Add a small portion of the alkyl halide and wait for a visual cue (e.g., bubbling, gentle reflux) or an exotherm before beginning the continuous addition. Use of Process Analytical Technology (PAT), such as in-situ IR spectroscopy, can definitively confirm the formation of the Grignard reagent and consumption of the halide.[9][11]

    • Contingency Planning: Have a clear, written plan for a "stalled reaction," which may include adding more activator or safely quenching the entire batch if initiation cannot be achieved.[11]

Mixing and Mass Transfer

Inefficient mixing can lead to localized temperature and concentration gradients.

  • Causality: In the heterogeneous Grignard formation step, the alkyl halide must reach the solid magnesium surface to react.[14] Poor mixing can create "hot spots" near the addition point and unreacted zones elsewhere, leading to poor yield and unpredictable kinetics.[10]

  • Mitigation Strategy:

    • Appropriate Agitation: Use an overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure vigorous mixing that keeps the magnesium turnings suspended and promotes efficient heat transfer from the bulk liquid to the reactor walls.

    • Baffling: In larger reactors, baffles are crucial to prevent vortexing and promote turbulent, effective mixing.

Caption: Key control points in the Grignard synthesis workflow.

Experimental Protocols

Safety Precaution: All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, is mandatory. All large-scale operations should be conducted behind a blast shield.[13]

Protocol 1: Laboratory-Scale Synthesis (100 g Scale)

Equipment:

  • 1 L four-neck round-bottom flask

  • Mechanical overhead stirrer

  • 500 mL pressure-equalizing dropping funnel

  • Reflux condenser with an inert gas inlet

  • Thermocouple

Reagents:

  • Magnesium turnings: 17.2 g (0.71 mol)

  • 1-Bromopentane: 100 g (0.66 mol)

  • Anhydrous Tetrahydrofuran (THF): 400 mL

  • Cyclopentanone: 50.5 g (0.60 mol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution: 300 mL

  • Iodine: 1 crystal (as initiator)

Procedure:

  • Setup: Assemble the dry glassware. Charge the flask with magnesium turnings under a positive pressure of nitrogen.

  • Initiation: Add 100 mL of anhydrous THF and the iodine crystal. In the dropping funnel, prepare a solution of 1-bromopentane in 150 mL of anhydrous THF.

  • Grignard Formation: Add ~10 mL of the 1-bromopentane solution to the magnesium suspension. Wait for the brown color of the iodine to disappear and a gentle exotherm to be observed, confirming initiation. Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 60 minutes.

  • Ketone Addition: Cool the Grignard solution to 0-5°C using an ice bath. Add a solution of cyclopentanone in 150 mL of anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 15°C.

  • Work-up: After the addition is complete, stir for 30 minutes at room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 300 mL of ice-cold saturated NH₄Cl solution with vigorous stirring.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil by vacuum distillation to yield 2-pentylcyclopentan-1-ol.

Protocol 2: Pilot Plant Scale-Up Considerations (10 kg Scale)

This protocol outlines the critical adjustments for scaling the synthesis to a 10 kg product target in a 100 L jacketed reactor.

Reagents:

  • Magnesium turnings: 1.72 kg

  • 1-Bromopentane: 10.0 kg

  • Anhydrous THF: 40 L

  • Cyclopentanone: 5.05 kg

  • Saturated aqueous NH₄Cl solution: 30 L

Procedural Modifications and Justifications:

  • Reactor Preparation: The 100 L glass-lined steel reactor must be rigorously cleaned and dried. Perform a pressure-hold test and ensure the system is inerted with nitrogen.

  • Grignard Formation:

    • Addition: Charge the full quantity of magnesium and ~10 L of THF. Add only ~5% of the 1-bromopentane solution to initiate. Do not proceed until a sustained exotherm is confirmed by the reactor's temperature probe, indicating the reaction has started.

    • Control: Add the remaining 1-bromopentane solution via a calibrated dosing pump over 4-6 hours. The addition rate must be linked to the temperature. If the internal temperature exceeds the set point (e.g., 55°C), the pump must automatically stop. This is a critical safety interlock.

  • Ketone Addition:

    • Cooling: Cool the reactor contents to 0°C. The large thermal mass will require significant cooling time.

    • Addition: Add the cyclopentanone/THF solution via dosing pump over 3-5 hours, maintaining the internal temperature at <15°C. The temperature difference between the reactor jacket and the internal contents (ΔT) should be monitored continuously as an indicator of reaction rate and heat flow.

  • Quenching:

    • Reverse Addition: For large-scale safety, the preferred method is a reverse quench. The Grignard solution is transferred via a pump or nitrogen pressure into a separate, larger reactor containing the chilled NH₄Cl solution. This ensures the quenching solution is always in excess, which helps to control the exotherm.

    • Control: The transfer must be slow and controlled with vigorous agitation and cooling applied to the quench reactor.

  • Purification: The crude product is isolated via phase separation. Large-scale vacuum distillation with a fractionating column is required to achieve the purity necessary for fragrance applications. Collect fractions based on boiling point and analyze by GC for purity.

Data Summary and Impurity Profile

Table 1: Comparison of Lab vs. Pilot Scale Parameters

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Justification for Change
Reagents
1-Bromopentane100 g10.0 kg100x Scale-Up
Cyclopentanone50.5 g5.05 kgStoichiometric Scale-Up
Process Conditions
Alkyl Halide Addition Time~45 min4-6 hoursHeat transfer limitations require slower addition.
Ketone Addition Time~30 min3-5 hoursControl of strong exotherm.
Quench MethodForward (Reaction to Quench)Reverse (Reaction to Quench)Enhanced safety and thermal control at scale.
Equipment
Reactor1 L Round-Bottom Flask100 L Jacketed ReactorRequired for volume and thermal control.
Addition MethodDropping FunnelCalibrated Dosing PumpPrecise, automated control necessary for safety.
Expected Outcome
Expected Yield75-85%70-80%Yields may be slightly lower at scale due to handling losses.
Purity (Post-Distillation)>98%>98%Target specification for fragrance applications.

Table 2: Potential Impurities and Their Sources

ImpurityStructureSourceMitigation
Wurtz Coupling Product (Decane) C₁₀H₂₂Reaction of pentylmagnesium bromide with unreacted 1-bromopentane.Slow addition of alkyl halide to maintain low concentration.
Unreacted Cyclopentanone C₅H₈OIncomplete reaction.Ensure Grignard reagent is in slight excess; allow sufficient reaction time.
2,2'-Bicyclopentanol C₁₀H₁₈OReductive coupling of cyclopentanone by unreacted magnesium.Ensure complete formation of Grignard reagent before ketone addition.

Conclusion

The scale-up synthesis of 2-pentylcyclopentan-1-ol via the Grignard pathway is a feasible but technically demanding process. Success hinges on a profound respect for the reaction's thermodynamics and kinetics. A data-driven approach, using reaction calorimetry and PAT to understand and control the process, is paramount. By implementing stringent controls over reagent addition rates, ensuring robust thermal management, and planning for contingencies like stalled initiation, the synthesis can be transitioned from the laboratory to the pilot plant safely and efficiently, delivering a high-quality product suitable for its intended applications.

References

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
  • Mitchell, A. G., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • American Chemical Society. (2025). Grignard Reaction - A Laboratory Reaction Safety Summary.
  • Filo. (2025).
  • Gong, X., et al. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Annual Meeting Proceedings.
  • University of Nebraska-Lincoln.
  • Smolecule. (2024). 2-Pentylcyclopentan-1-ol.
  • Takahashi, R., et al. A study on the hydrogenation of 2-cyclopenten-1-one on nickel catalyst with deuterium by the use of microwave spectroscopy. SciSpace.
  • Wikipedia.
  • Google Patents. (2011). Method for producing of 2-alkyl-2-cycloalken-1-one.
  • PubChem. (n.d.). 2-Pentylcyclopentan-1-ol.
  • ChemScene. (n.d.). 2-Pentylcyclopentan-1-ol.
  • Allen. (n.d.).
  • BYJU'S. (n.d.).
  • Alfa Chemistry. (n.d.).
  • Djerassi, C. (1951).
  • ChemicalBook. (n.d.). 2-N-PENTYLCYCLOPENTANONE synthesis.
  • Chegg. (2020). Consider the mechanism for the Grignard reaction between phenylmagnesium bromide and cyclopentanone.
  • Rogers, H. R., et al. (1978). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited. Journal of the American Chemical Society.
  • ECHEMI. (n.d.). 2-Pentylcyclopentan-1-ol.
  • Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones.
  • Google Patents. (1974).
  • ChemicalBook. (n.d.). 84560-00-9 CAS Manufactory.
  • ACS International. (n.d.). Pentyl Cyclopentanone-2.
  • Science Mania. (2024).
  • Vasin, A. V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central.
  • GÄLL, M., et al. (2025).
  • Chemistry LibreTexts. (2022).
  • Reusch, W. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • DePuy, C. H., & Eilers, K. L. (n.d.). 2-cyclopentenone. Organic Syntheses Procedure.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-pentylcyclopentan-1-ol, CAS Registry Number 84560-00-9. Food and Chemical Toxicology.
  • Lavoie, R., et al. (2006). Large-Scale Preparation of (+)- p -Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Pentylcyclopentan-1-ol

Welcome to the technical support center for the purification of 2-pentylcyclopentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-pentylcyclopentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable fragrance ingredient and synthetic intermediate.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity 2-pentylcyclopentan-1-ol in your laboratory.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 2-pentylcyclopentan-1-ol, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor or No Separation of cis and trans Diastereomers

Symptoms:

  • A single broad peak in your Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis.

  • Co-elution of isomers, resulting in a final product that is a mixture of diastereomers.

Root Cause Analysis: The primary challenge in purifying 2-pentylcyclopentan-1-ol lies in the separation of its cis and trans diastereomers. These isomers possess very similar physical properties, including nearly identical boiling points, which renders fractional distillation largely ineffective.[3] The key to their separation lies in exploiting the subtle differences in their three-dimensional structures and resulting dipole moments through chromatographic techniques.[3]

Solutions:

1. High-Resolution Gas Chromatography (GC): This is the most effective method for both analytical and preparative separation of these diastereomers.[3] The choice of the stationary phase is critical.

  • Protocol:

    • Column Selection: Employ a polar capillary column (e.g., Carbowax or a similar polyethylene glycol phase) to maximize the interaction differences between the more polar cis isomer and the less polar trans isomer.[4]

    • Temperature Program: Start with a lower initial oven temperature to enhance early retention and separation, followed by a slow temperature ramp (e.g., 1-2 °C/min) through the elution range of the isomers.

    • Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., Helium or Hydrogen) to achieve the best resolution.

    • Injection Volume: Avoid column overload by injecting a small, appropriate volume of a diluted sample.[3]

2. High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC on a silica gel column can also effectively separate the diastereomers.[5]

  • Protocol:

    • Column: A standard silica gel column is often sufficient.

    • Mobile Phase: A non-polar solvent system with a small amount of a polar modifier is typically used. A good starting point is a gradient of ethyl acetate in hexane. The less polar trans isomer is expected to elute before the more polar cis isomer.[6]

    • Detection: Use a Refractive Index (RI) detector or a UV detector if the molecule has a suitable chromophore (unlikely for 2-pentylcyclopentan-1-ol itself, but derivatization could be an option for analytical purposes).

Troubleshooting Workflow for Diastereomer Separation:

start Poor Diastereomer Separation check_method Purification Method? start->check_method distillation Fractional Distillation check_method->distillation Distillation chromatography Chromatography (GC/HPLC) check_method->chromatography Chromatography switch_to_chrom Switch to GC or HPLC distillation->switch_to_chrom optimize_gc Optimize GC Conditions chromatography->optimize_gc GC optimize_hplc Optimize HPLC Conditions chromatography->optimize_hplc HPLC switch_to_chrom->optimize_gc switch_to_chrom->optimize_hplc check_gc_column Polar GC Column? optimize_gc->check_gc_column check_hplc_phase Normal Phase (Silica)? optimize_hplc->check_hplc_phase change_gc_column Use a polar column (e.g., Carbowax) check_gc_column->change_gc_column No check_temp_program Slow Temp Ramp? check_gc_column->check_temp_program Yes change_gc_column->optimize_gc adjust_temp_program Decrease ramp rate (1-2°C/min) check_temp_program->adjust_temp_program No success Successful Separation check_temp_program->success Yes adjust_temp_program->optimize_gc check_mobile_phase Optimize Mobile Phase (e.g., Hexane/EtOAc gradient) check_hplc_phase->check_mobile_phase Yes failure Consult Specialist check_hplc_phase->failure No (Consider Normal Phase) check_mobile_phase->success

Caption: Troubleshooting workflow for poor diastereomer separation.

Issue 2: Presence of Unreacted Starting Materials and Grignard By-products

Symptoms:

  • TLC analysis shows multiple spots in addition to the product.

  • GC-MS analysis identifies unreacted cyclopentanone and/or by-products from the Grignard reaction.

Root Cause Analysis: The synthesis of 2-pentylcyclopentan-1-ol typically involves the Grignard reaction between a pentylmagnesium halide and cyclopentanone. Incomplete reactions or side reactions can lead to impurities. Grignard reagents are highly reactive with water and carbon dioxide, which can lead to the formation of alkanes and carboxylic acids, respectively.[7][8]

Solutions:

1. Aqueous Work-up: A proper aqueous work-up is crucial to remove water-soluble impurities and unreacted Grignard reagent.

  • Protocol:

    • Carefully quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the alkoxide to form the desired alcohol and precipitate magnesium salts.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts and wash with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

2. Column Chromatography: Flash column chromatography is effective for removing both polar and non-polar impurities.

  • Protocol:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent like hexane to elute non-polar by-products (e.g., pentane). Gradually increase the polarity by adding ethyl acetate to elute the 2-pentylcyclopentan-1-ol. Unreacted cyclopentanone will also be separated during this process.

    • Monitoring: Monitor the fractions by TLC to identify and combine the pure product fractions.

Issue 3: Product Decomposition During Purification

Symptoms:

  • Low overall yield after purification.

  • Appearance of new, unexpected peaks in the GC trace after distillation, potentially corresponding to dehydration products like 1-pentylcyclopentene.

  • Discoloration of the product during heating.

Root Cause Analysis: Although 2-pentylcyclopentan-1-ol has a relatively high boiling point (212.8°C to 233.9°C), secondary alcohols can be susceptible to dehydration (loss of water) at elevated temperatures, especially in the presence of acidic or basic residues.[1][9]

Solutions:

1. Vacuum Distillation: If distillation is necessary, performing it under reduced pressure will lower the boiling point and minimize thermal stress on the molecule.

  • Protocol:

    • Ensure the crude product is free from acidic or basic impurities by performing a neutral wash during the work-up.

    • Use a vacuum pump and a manometer to maintain a stable, low pressure.

    • Use a well-insulated distillation apparatus to ensure efficient heating and condensation.

2. Avoid High Temperatures: Whenever possible, opt for purification techniques that do not require high temperatures.

  • Recommended Method: Column chromatography at room temperature is the preferred method to avoid thermal decomposition.

II. Frequently Asked Questions (FAQs)

Q1: What is the best all-around method for purifying 2-pentylcyclopentan-1-ol? For most applications, flash column chromatography on silica gel offers the best combination of separation efficiency for both diastereomers and other impurities, while avoiding the potential for thermal degradation.

Q2: How can I assess the purity of my final product? A combination of analytical techniques is recommended for a comprehensive purity assessment.[10]

  • GC-FID (Gas Chromatography with Flame Ionization Detection): Provides a rapid assessment of the overall purity (area percent) and can quantify the ratio of cis to trans isomers if they are well-resolved.[10]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Crucial for identifying any volatile impurities by their mass spectra.[10]

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the structure of the product and can reveal the presence of impurities.

Q3: Can I use crystallization to purify 2-pentylcyclopentan-1-ol? 2-Pentylcyclopentan-1-ol has a low melting point (below -20°C), which makes traditional crystallization from a solvent challenging.[1] While co-crystallization with another agent could be explored, it is not a standard or straightforward method for this compound.[11]

Q4: My product has a slight yellow tint after purification. What could be the cause? A yellow tint can indicate the presence of trace impurities, possibly from decomposition or residual reagents. Rerunning a column chromatography with a carefully chosen solvent system or treating the product with activated carbon followed by filtration may remove the color.

Q5: What are the expected elution orders for the cis and trans isomers in chromatography?

  • Normal Phase (GC with a polar column, or HPLC on silica): The trans isomer is generally less polar than the cis isomer. Therefore, the trans isomer will have a shorter retention time and elute first.[6]

  • Reverse Phase HPLC: The elution order would be reversed, with the more polar cis isomer eluting first.

Quantitative Data Summary:

ParameterRecommended Value/MethodRationale
Primary Purification Method Flash Column ChromatographyAvoids thermal stress, good separation of isomers and by-products.
Chromatography Stationary Phase Silica GelStandard, effective for separating compounds of differing polarity.
Chromatography Mobile Phase Hexane/Ethyl Acetate GradientAllows for the sequential elution of non-polar impurities, the product, and more polar impurities.
Alternative Purification Vacuum DistillationReduces boiling point to prevent thermal decomposition.
Purity Analysis GC-FID, GC-MS, NMRProvides orthogonal data for comprehensive purity assessment and impurity identification.[10]

Purification Workflow Overview:

start Crude 2-Pentylcyclopentan-1-ol workup Aqueous Work-up (NH4Cl quench, extraction) start->workup concentration Concentration (Rotary Evaporation) workup->concentration purification_choice Choose Purification Method concentration->purification_choice column_chrom Flash Column Chromatography purification_choice->column_chrom Preferred distillation Vacuum Distillation purification_choice->distillation Alternative fractions Collect & Analyze Fractions (TLC/GC) column_chrom->fractions distillation->fractions combine_pure Combine Pure Fractions fractions->combine_pure final_concentration Final Concentration combine_pure->final_concentration purity_analysis Purity & Identity Confirmation (GC-MS, NMR) final_concentration->purity_analysis final_product Pure 2-Pentylcyclopentan-1-ol purity_analysis->final_product

Caption: General workflow for the purification of 2-pentylcyclopentan-1-ol.

References

  • An In-depth Technical Guide to the Stereoisomers of 1,2-Dimethylcyclopentanol - Benchchem.
  • Buy 2-Pentylcyclopentan-1-ol | 84560-00-9 - Smolecule.
  • a The separation of (1) trans-2-penten-1-ol and (2) cis-2-penten-1-ol... - ResearchGate.
  • 10.5: Preparing Alkyl Halides from Alcohols - Chemistry LibreTexts.
  • A Comparative Guide to the Purity Assessment of 2-methyl-N-pentylcyclohexan-1-amine - Benchchem.
  • 2-pentyl cyclopentan-1-ol delphol HC (Firmenich) - The Good Scents Company.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI.
  • Technical Support Center: Separating Cis and Trans-1,2-Dichlorocyclopentane - Benchchem.
  • Grignard Reagents - Chemistry LibreTexts.
  • Crystallization and structural investigations of 1,2-cyclopentanediol analogues and their cocrystallization with ethylenediamine | Request PDF - ResearchGate.
  • Reactions of Grignard Reagents - Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Synthesis of 2-Pentylcyclopentan-1-ol

Welcome to the technical support guide for the synthesis of 2-pentylcyclopentan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-pentylcyclopentan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the identification of side products, the mechanistic rationale for their formation, and provide field-proven troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My final product analysis (GC-MS) shows several unexpected peaks. What are the most common impurities I should be looking for?

When synthesizing 2-pentylcyclopentan-1-ol, particularly via the common Grignard pathway involving pentylmagnesium halide and cyclopentanone, several side products can arise from different stages of the process. The most prevalent impurities include:

  • Decane: A hydrocarbon formed from the Wurtz coupling of the Grignard reagent with unreacted pentyl halide.[1][2]

  • Pentane: Results from the quenching of the pentylmagnesium halide by trace amounts of water or other protic sources.[3]

  • Cyclopentanol: Formed by the reduction of cyclopentanone by the Grignard reagent, which can act as a hydride donor.[4]

  • 1-Pentylcyclopentene: A dehydration product of the target alcohol, often formed during acidic workup.[5]

  • Unreacted Starting Materials: Residual cyclopentanone or pentyl halide may be present if the reaction is incomplete.[4]

The presence and proportion of these impurities depend heavily on reaction conditions, reagent purity, and workup procedures.

Q2: I'm observing a significant amount of unreacted cyclopentanone in my crude product. What are the likely causes?

Recovering a large fraction of your starting ketone typically points to two primary issues:

  • Inefficient Grignard Reagent Formation or Titration: The pentylmagnesium halide may not have formed in the expected yield, or its concentration was lower than assumed. This leads to a substoichiometric amount of nucleophile available to react with the ketone.

  • Competing Enolization: The Grignard reagent is not only a potent nucleophile but also a strong base.[4] It can abstract an acidic alpha-proton from cyclopentanone to form a magnesium enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting cyclopentanone.[3][4] This side reaction is competitive with the desired nucleophilic addition to the carbonyl carbon.[6]

To mitigate this, ensure your Grignard reagent is formed under strictly anhydrous conditions and consider using additives like cerium(III) chloride, which can enhance the nucleophilicity of the organometallic reagent relative to its basicity, thereby favoring addition over enolization.

Q3: My NMR spectrum shows unexpected alkene signals (δ 5.0-6.0 ppm). What is the source of this impurity?

The presence of signals in the vinylic region of your ¹H NMR spectrum is a strong indicator of 1-pentylcyclopentene , the dehydration product of 2-pentylcyclopentan-1-ol. The target compound is a tertiary alcohol, which is particularly susceptible to acid-catalyzed dehydration, especially at elevated temperatures.[5] This side reaction most commonly occurs during the aqueous workup step if strong acids (e.g., HCl, H₂SO₄) are used for neutralization.

To prevent this, it is critical to perform the workup under mild, non-acidic, or weakly acidic conditions. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperatures is a highly effective strategy to neutralize the alkoxide intermediate while minimizing dehydration.

Q4: My GC analysis shows two very closely eluting peaks that I suspect are my product. Is one of them an impurity?

This is a common and important observation. The product, 2-pentylcyclopentan-1-ol, possesses two chiral centers (at C1 and C2 of the cyclopentane ring).[7] Therefore, the synthesis from achiral precursors will inevitably produce a mixture of diastereomers: cis-2-pentylcyclopentan-1-ol and trans-2-pentylcyclopentan-1-ol. These diastereomers have distinct physical properties and will often resolve into two separate, closely eluting peaks on a gas chromatograph. This is not an impurity but rather an inherent outcome of the reaction's stereochemistry.[8][9] Verifying both peaks have the same mass spectrum will confirm their identity as diastereomers.

Troubleshooting Guides: Side Product Identification & Mitigation

Problem 1: Wurtz Coupling and Grignard Quenching

The formation of the Grignard reagent itself is a critical step where side products can form. The primary issues are the coupling of the organometallic species with the parent alkyl halide (Wurtz reaction) and reaction with adventitious water.[1][3]

cluster_0 Grignard Formation cluster_1 Side Reactions C5H11Br Pentyl Bromide C5H11MgBr Pentylmagnesium Bromide (Desired Reagent) C5H11Br->C5H11MgBr + Mg(0) / Ether Mg Mg(0) C10H22 Decane (Wurtz Product) C5H11MgBr->C10H22 + C₅H₁₁Br C5H12 Pentane (Quenched Product) C5H11MgBr->C5H12 + H₂O H2O Trace H₂O C5H11Br_2 Pentyl Bromide

Caption: Formation of Grignard reagent and common side reactions.

Side ProductIdentification (GC-MS & ¹H NMR)Root Cause & Prevention Strategy
Decane GC-MS: M⁺ = 142, characteristic hydrocarbon fragmentation. ¹H NMR: Complex aliphatic signals ~δ 0.8-1.3 ppm.Cause: Reaction of C₅H₁₁MgBr with C₅H₁₁Br.[10][11] Prevention: Add pentyl bromide slowly to the magnesium turnings to maintain a low concentration. Avoid high temperatures during Grignard formation, which accelerates coupling.[2][3]
Pentane GC-MS: M⁺ = 72, highly volatile. ¹H NMR: Simple aliphatic signals ~δ 0.9 (t) and 1.3 (m) ppm.Cause: Reaction with protic impurities (H₂O).[12] Prevention: Use flame-dried glassware. Ensure all reagents and solvents are rigorously anhydrous. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Problem 2: Competing Enolization and Reduction

Once the Grignard reagent is added to the ketone, it can act as a base or a reducing agent in competition with its role as a nucleophile.[4]

Start Cyclopentanone + C₅H₁₁MgBr Addition 1,2-Nucleophilic Addition (Desired Path) Start->Addition Enolization α-Proton Abstraction (Enolization) Start->Enolization Reduction β-Hydride Transfer (Reduction) Start->Reduction Product 2-Pentylcyclopentan-1-ol Addition->Product H₃O⁺ Workup Ketone_Recovered Cyclopentanone (Recovered) Enolization->Ketone_Recovered H₃O⁺ Workup Alcohol_Side_Product Cyclopentanol Reduction->Alcohol_Side_Product H₃O⁺ Workup

Caption: Competing reaction pathways for cyclopentanone with a Grignard reagent.

Side ProductIdentification (GC-MS & ¹H NMR)Root Cause & Prevention Strategy
Cyclopentanone (Recovered)GC-MS: M⁺ = 84. ¹H NMR: Singlet (or tight multiplet) at ~δ 2.0-2.2 ppm.Cause: Enolization via α-proton abstraction.[4] Prevention: Perform the addition at low temperatures (e.g., 0 °C or -78 °C) to favor the kinetically controlled addition pathway. Use of Lewis acids like CeCl₃ can also promote nucleophilic addition over enolization.
Cyclopentanol GC-MS: M⁺ = 86. ¹H NMR: Broad singlet for -OH, multiplet for CH-OH ~δ 4.0-4.3 ppm.Cause: Reduction of the carbonyl by a β-hydride from the Grignard reagent.[4] Prevention: Low reaction temperatures can disfavor the cyclic transition state required for hydride transfer. This is often a minor byproduct with primary Grignard reagents but should be considered.

Experimental Protocols

Protocol 1: Recommended Synthesis via Grignard Reaction

This protocol is designed to minimize common side reactions.

  • Apparatus: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a N₂/Ar inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq). In the dropping funnel, place anhydrous diethyl ether or THF and 1-bromopentane (1.1 eq). Add a small portion of the halide solution to the magnesium to initiate the reaction (initiation may be aided by a crystal of iodine or gentle warming). Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation.

  • Addition to Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of cyclopentanone (1.0 eq) in anhydrous ether/THF dropwise via the dropping funnel over 30-45 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or GC for the consumption of cyclopentanone.

Protocol 2: Optimized Workup to Prevent Dehydration
  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath.

  • Neutralization: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted Grignard reagent and neutralize the magnesium alkoxide salt. Stir until the precipitated salts are mostly dissolved or become a fine white suspension.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude oil via flash column chromatography or distillation to isolate the 2-pentylcyclopentan-1-ol.

References

  • Schmid, M. B., et al. (2018). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Available at: [Link]

  • Filo. (2025). Give reaction Wurtz and wurtz fitting with grignard reagent. Available at: [Link]

  • Wikipedia. (n.d.). Wurtz reaction. Available at: [Link]

  • Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Available at: [Link]

  • Filo. (2025). cyclopentanone + Et–MgBr → (alkoxide intermediate) → + H₃O⁺ → 1-ethylcyclopentanol. Available at: [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-pentylcyclopentan-1-ol, CAS Registry Number 84560-00-9. Food and Chemical Toxicology.
  • Chemistry Stack Exchange. (2015). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? Available at: [Link]

  • Baumann, M., & Baxendale, I. R. (2018). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. Synthesis.
  • Pan, S., et al. (2020). Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters. Angewandte Chemie International Edition. Available at: [Link]

  • Quora. (2021). Can Grignard reagent turn ketone into alkene? Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • Wikipedia. (n.d.). Grignard reaction. Available at: [Link]

  • Chegg. (2020). Consider the mechanism for the Grignard reaction between phenylmagnesium bromide and cyclopentanone.... Available at: [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. Available at: [Link]

  • Xiao, H., et al. (2020). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. Available at: [Link]

  • Chad's Prep. (2021). 12.3 Synthesis of Alcohols | Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

improving stereoselectivity in catalytic synthesis of 2-pentylcyclopentan-1-ol

An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth guidance on overcoming challenges in the stereoselective synthesis of 2-pentylcyclopentan-1-ol. As...

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth guidance on overcoming challenges in the stereoselective synthesis of 2-pentylcyclopentan-1-ol. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your catalytic systems effectively.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses high-level questions that are critical for planning and executing a successful stereoselective synthesis.

Question: How do I select the optimal catalyst system for the asymmetric reduction of 2-pentylcyclopentan-1-one?

Answer: Selecting the right catalyst is the most critical factor for achieving high stereoselectivity. The choice depends on a combination of the metal center and, more importantly, the chiral ligand. The synthesis of chiral alcohols from prochiral ketones is most commonly achieved via asymmetric hydrogenation (AH) or asymmetric transfer hydrogenation (ATH).[1][2]

  • Metal Precursors: Iridium (Ir) and Ruthenium (Ru) complexes are the most robust and widely used for this transformation.[1][3] Iridium catalysts, particularly those with tridentate ligands, are known for their extremely high activity and enantioselectivity.[1] Ruthenium catalysts, especially those based on Noyori's diphosphine/diamine systems, are also highly effective, particularly in transfer hydrogenation.[3]

  • Chiral Ligands: The ligand dictates the chiral environment around the metal center, controlling the facial selectivity of the hydride attack on the ketone.

    • Diamine Ligands: Mono-N-tosylated diamines (e.g., TsDPEN) are classic ligands for Ru-catalyzed ATH and are highly effective for a range of aromatic ketones.[3] Their efficacy with aliphatic ketones like 2-pentylcyclopentan-1-one should be experimentally verified.

    • P,N,N and P,N,O Ligands: These tridentate ligands have shown excellent performance and modularity in Ir-catalyzed hydrogenations, providing high enantioselectivities (up to 98% ee) for various ketones.[1][4] The presence of both NH and OH functionalities in the ligand can be crucial for achieving high activity and selectivity.[1]

    • N-Heterocyclic Carbenes (NHCs): Chiral NHCs are a more modern class of ligands that have proven effective in Ir-catalyzed hydrogenations, offering high stereodirection.[5][6]

Recommendation: Start by screening a small set of commercially available or readily synthesized ligands from different classes. A good starting point would be an Iridium complex with a P,N,O-type ligand and a Ruthenium complex with a tosylated diamine ligand.

Question: What are the key mechanistic differences between Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH)?

Answer: Both pathways aim to deliver a hydride to the prochiral ketone stereoselectively, but they differ in the hydrogen source and activation mechanism.

  • Asymmetric Hydrogenation (AH): Uses molecular hydrogen (H₂) as the reductant. The mechanism typically involves the oxidative addition of H₂ to the metal center, creating a metal-hydride species. The ketone then coordinates to this activated complex, and a migratory insertion of the hydride onto the carbonyl carbon occurs within the chiral ligand sphere. This method is highly atom-economical but often requires specialized high-pressure equipment.[1][7]

  • Asymmetric Transfer Hydrogenation (ATH): Uses a hydrogen donor molecule, most commonly isopropanol or formic acid.[3][8] The mechanism proceeds via a six-membered pericyclic transition state in what is known as an "outer-sphere" mechanism. The metal-ligand complex and the hydrogen donor form a reactive species that transfers a hydride to the ketone without direct coordination of the ketone to the metal. ATH is often more operationally simple as it does not require high-pressure H₂ gas.[3]

The choice between AH and ATH can depend on available equipment, substrate compatibility, and catalyst performance.

Section 2: Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to resolving specific problems encountered during the synthesis.

Issue 1: Low Enantiomeric Excess (ee)

Question: My asymmetric reduction of 2-pentylcyclopentan-1-one results in a low enantiomeric excess (<80% ee). What are the potential causes and how can I improve it?

Answer: Low ee is a frequent challenge indicating a loss of stereocontrol.[9] A systematic investigation is key to identifying the root cause.

Potential Causes & Troubleshooting Steps:

  • Non-Catalytic Background Reaction: The reducing agent (e.g., H₂ with a metal catalyst, or a hydrogen donor in ATH) may be reducing the ketone non-catalytically, forming a racemic product that dilutes the ee.[9]

    • Solution: Lower the reaction temperature. The uncatalyzed pathway often has a higher activation energy than the desired catalytic pathway and will be suppressed more significantly at lower temperatures.[9] For ATH, consider a less reactive hydrogen donor or optimize the rate of its addition.

  • Catalyst Mismatch or Deactivation: The chosen chiral ligand may not be optimal for this specific aliphatic, cyclic ketone. Alternatively, the catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent.

    • Solution:

      • Screen Ligands: Test ligands with different steric and electronic properties. For 2-pentylcyclopentan-1-one, a ligand with sufficient steric bulk is needed to effectively differentiate the two faces of the ketone.

      • Ensure Inert Conditions: Conduct all reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents and pure reagents.

  • Incorrect Reaction Conditions: Temperature, pressure (for AH), and solvent can profoundly impact stereoselectivity. Aromatic interactions between the solvent and the catalyst-substrate complex can influence the transition state geometry.[10]

    • Solution: Perform a systematic optimization of reaction parameters. Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Methanol). For AH, vary the H₂ pressure.

Troubleshooting Workflow for Low ee

G start Low ee Observed check_bg Run Control Reaction (No Chiral Ligand) start->check_bg check_purity Verify Reagent/Solvent Purity and Dryness start->check_purity optimize_temp Decrease Reaction Temperature (-20°C to 0°C) check_bg->optimize_temp If background reaction is significant check_purity->start If impurities found, purify and restart screen_solvents Screen Solvents (Toluene, THF, CH2Cl2) optimize_temp->screen_solvents screen_ligands Screen Different Chiral Ligands screen_solvents->screen_ligands end_good High ee Achieved screen_ligands->end_good

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Issue 2: Low Diastereoselectivity (dr)

Question: The reaction produces 2-pentylcyclopentan-1-ol with a poor diastereomeric ratio (e.g., close to 1:1 cis:trans). How can I favor the formation of one diastereomer?

Answer: Achieving high diastereoselectivity requires controlling the direction of hydride attack relative to the existing pentyl group. The catalyst must recognize the stereocenter at C2 to direct the reduction at C1.

Potential Causes & Troubleshooting Steps:

  • Insufficient Steric Hindrance in Ligand: The chiral pocket of the catalyst may not be sufficiently constrained to differentiate between the two diastereotopic faces presented by the prochiral ketone. The pentyl group's flexibility can further complicate this.

    • Solution: Employ ligands with greater steric bulk near the metal center. Computational studies have shown that increasing steric bulk on the ligand can enhance repulsive interactions that disfavor the formation of the minor diastereomer's transition state.[11] Consider ligands with bulky substituents like tert-butyl or naphthyl groups.

  • Reaction Temperature is Too High: At higher temperatures, the energy difference between the diastereomeric transition states becomes less significant, leading to a loss of selectivity.

    • Solution: Lower the reaction temperature. This is often the most effective way to enhance diastereoselectivity, as it amplifies the small energy differences between the competing reaction pathways.

  • Solvent Effects: The solvent can influence the conformation of the substrate within the catalyst's chiral pocket.

    • Solution: Screen a range of solvents. Non-coordinating solvents like toluene or hexane may provide a different selectivity profile compared to coordinating solvents like THF.

Comparative Catalyst Performance for Asymmetric Reduction of 2-pentylcyclopentan-1-one

Catalyst SystemLigand TypeTemp (°C)Solventee (%)dr (cis:trans)Yield (%)Reference Insight
[Ir(cod)Cl]₂ / L1 P,N,O Tridentate25Toluene>9590:10>99High activity and selectivity are characteristic of Ir-P,N,O systems.[1]
RuCl₂(p-cymene) / L2 Ts-Diamine (ATH)0iPrOH9285:1595Classic ATH catalysts are effective but may require lower temps for high dr.[3]
[Rh(cod)₂]BF₄ / L3 Chiral Diphosphine25CH₂Cl₂8870:3098Rh-diphosphine systems are versatile but may be less selective for this substrate.[12]
IrCl(NHC)(cod) / L4 N-Heterocyclic Carbene30THF>9892:8>99NHC ligands can offer excellent stereocontrol.[5]

Note: This table presents representative data based on trends reported in the literature to guide experimental design. Actual results will vary.

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for Catalyst Screening in Asymmetric Hydrogenation (AH)

This protocol outlines a parallel screening approach to efficiently identify a lead catalyst system.

  • Preparation: In a glovebox, array 8-10 vials each containing a magnetic stir bar. To each vial, add the metal precursor (e.g., [Ir(cod)Cl]₂, 0.5 mol%) and a unique chiral ligand (1.1 mol%).

  • Catalyst Activation: Add 1.0 mL of anhydrous, degassed solvent (e.g., Toluene) to each vial. Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Substrate Addition: Add 2-pentylcyclopentan-1-one (1 equivalent, e.g., 0.1 mmol) to each vial.

  • Reaction Execution: Seal the vials in a high-pressure autoclave. Purge the autoclave three times with H₂ gas, then pressurize to the desired pressure (e.g., 20 bar).

  • Incubation: Stir the reactions at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).

  • Workup & Analysis:

    • Carefully vent the autoclave.

    • Quench the reaction by filtering the mixture through a short plug of silica gel, eluting with ethyl acetate.

    • Analyze the conversion by GC or ¹H NMR.

    • Determine the ee and dr by chiral HPLC or chiral GC analysis.[13]

Visualizing the Catalytic Cycle

G A [M-L] Active Catalyst B [M(H)₂-L] Dihydride Complex A->B + H₂ C [Substrate-M(H)₂-L] Coordinated Complex B->C + Ketone D [Product-M-L] Product Complex C->D Hydride Insertion (Stereo-determining) D->A - Product

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

References

  • Examples of efficient chiral ligands in asymmetric hydrogenation of β-keto esters. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Wang, Y., et al. (2010). Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions. Organic Letters, 12(16), 3634-7. [Link]

  • Kelemen, Z., et al. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. Molecules, 29(16), 3728. [Link]

  • Deng, J., et al. (2021). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 143(31), 12295-12302. [Link]

  • Chiral IrI complexes for asymmetric hydrogenation of ketones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Wu, X., et al. (2004). Asymmetric Transfer Hydrogenation of Prochiral Ketones in Aqueous Media with New Water-Soluble Chiral Vicinal Diamine as Ligand. Organic Letters, 6(19), 3321-3323. [Link]

  • Chamberlain, B. M., et al. (2007). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Journal of the American Chemical Society, 129(25), 7744-7745. [Link]

  • Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. (2025). American Chemical Society. [Link]

  • Huang, S., et al. (2023). Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. Journal of the American Chemical Society, 145(1), 317-324. [Link]

  • Otamukhamedova, G., et al. (2025). Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. Chemical Review and Letters. [Link]

  • Wang, F., et al. (2020). A diastereoselective synthesis of cyclopentanones via photocatalytic reductive alkyltrifluoromethylation of ynones. Organic Chemistry Frontiers, 7(1), 107-112. [Link]

  • Synthesis of Chiral Cyclopentenones. (2021). Chemical Reviews, 121(15), 9363-9485. [Link]

  • Huang, S., et al. (2023). Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. Journal of the American Chemical Society. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]

  • Baumann, M., & Baxendale, I. R. (2021). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. Synthesis. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). Utrecht University. [Link]

  • Kumar, A., et al. (2020). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Research Journal of Pharmacy and Technology, 13(10), 5035-5039. [Link]

  • Salomone, A., et al. (2021). Computational Exploration of Stereoelectronic Relationships in Manganese‐Catalyzed Hydrogenation Reactions. ChemCatChem, 13(12), 2821-2828. [Link]

  • Gao, Y., & Dong, V. M. (2022). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. ACS Catalysis, 12(1), 410-420. [Link]

  • Wheeler, S. E. (2012). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Accounts of Chemical Research, 46(4), 939-949. [Link]

Sources

Optimization

Technical Support Center: Stability of 2-Pentylcyclopentan-1-ol in Acidic Media

Welcome to the technical support guide for 2-pentylcyclopentan-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the stability of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-pentylcyclopentan-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the stability of this secondary alcohol in acidic environments. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental stability concerns of 2-pentylcyclopentan-1-ol.

Q1: Why is 2-pentylcyclopentan-1-ol unstable in the presence of acid?

A: The instability stems from the reactivity of the secondary hydroxyl (-OH) group in an acidic medium. The reaction proceeds via a well-established E1 (Elimination, Unimolecular) mechanism:

  • Protonation: The acid catalyst protonates the hydroxyl group, converting it into a much better leaving group (water, -OH₂⁺).[1]

  • Carbocation Formation: The protonated alcohol dissociates, losing a water molecule to form a secondary carbocation on the cyclopentane ring.[2] This is typically the rate-determining step.

  • Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond. This results in the formation of one or more alkene isomers.

Q2: What are the primary degradation products I should expect to see?

A: The acid-catalyzed dehydration of 2-pentylcyclopentan-1-ol will primarily yield a mixture of isomeric alkenes. The distribution of these products is governed by Zaitsev's rule, which predicts that the most substituted (and therefore most thermodynamically stable) alkene will be the major product.

  • Major Product (Zaitsev Product): 1-pentylcyclopent-1-ene.

  • Minor Product (Hofmann Product): 2-pentylcyclopent-1-ene.

It is also possible, though often less favorable, for deprotonation to occur on the pentyl chain, leading to (E/Z)-cyclopentylidenepentane. The exact product ratio will depend on the reaction conditions.

Q3: Which factors have the greatest impact on the rate of degradation?

A: Several factors critically influence the stability:

  • Acid Strength: Stronger acids (e.g., sulfuric acid, hydrochloric acid) will catalyze the dehydration more rapidly than weaker acids (e.g., phosphoric acid, acetic acid).[3]

  • Temperature: The rate of elimination reactions is highly sensitive to temperature.[1] Elevated temperatures significantly accelerate the dehydration process.

  • Acid Concentration: Higher concentrations of the acid catalyst will increase the rate of reaction.

  • Solvent: Protic solvents can stabilize the carbocation intermediate, potentially facilitating the reaction.[1]

Q4: My protocol requires acidic conditions, but I need to prevent the alcohol from degrading. What are my options?

A: If the hydroxyl group must be preserved, you should employ a protecting group strategy. A protecting group temporarily masks the alcohol's reactivity.[4]

  • Silyl Ethers (e.g., TBDMS, TIPS): These are formed by reacting the alcohol with a silyl chloride (e.g., tert-butyldimethylsilyl chloride) in the presence of a non-nucleophilic base like imidazole. They are generally stable to a wide range of conditions but can be cleaved by fluoride ion sources (like TBAF) or strong acids.[5][6]

  • Benzyl Ethers (Bn): Formed using a benzyl halide under basic conditions, benzyl ethers offer robust protection and are stable to both acidic and basic environments.[4] They are typically removed by catalytic hydrogenation.[4]

The choice of protecting group depends on the specific reagents and conditions of your subsequent reaction steps.

Section 2: Troubleshooting Guide & Experimental Scenarios

This guide provides a structured approach to diagnosing and resolving common issues encountered during experimentation.

Scenario: Low Yield and Multiple Unexpected Products in an Acid-Catalyzed Reaction

  • Symptom: You are running a reaction on a different functional group within a molecule containing the 2-pentylcyclopentan-1-ol moiety. Your analytical data (GC-MS, LC-MS, NMR) shows a low yield of your desired product, accompanied by several unidentified peaks with masses corresponding to the loss of water (M-18).

  • Probable Cause: The acidic conditions of your reaction are causing unintended acid-catalyzed dehydration of the secondary alcohol, leading to a mixture of alkene byproducts. Strong acids like sulfuric acid can also cause charring and other side reactions.[3]

  • Diagnostic & Solution Workflow:

    Caption: Troubleshooting workflow for alcohol degradation.

Section 3: Key Experimental Protocols

Protocol 1: Controlled Study of 2-Pentylcyclopentan-1-ol Stability

This protocol allows for a systematic evaluation of the alcohol's stability under various acidic conditions.

  • Objective: To quantify the degradation of 2-pentylcyclopentan-1-ol as a function of acid type and temperature.

  • Materials:

    • 2-pentylcyclopentan-1-ol (≥95% purity)[7]

    • Methanol (HPLC grade)

    • 0.1 M HCl (aq), 0.1 M H₂SO₄ (aq), 0.1 M H₃PO₄ (aq)

    • Saturated sodium bicarbonate solution

    • Diethyl ether

    • Anhydrous sodium sulfate

    • GC vials, autosampler, GC-MS system

  • Procedure:

    • Prepare a 1 mg/mL stock solution of 2-pentylcyclopentan-1-ol in methanol.

    • Label three sets of vials for each acid (HCl, H₂SO₄, H₃PO₄) and a control set (water). Each set should have vials for T=0, T=1h, T=4h, and T=24h at both room temperature (25°C) and an elevated temperature (60°C).

    • To each reaction vial, add 1 mL of the stock solution and 1 mL of the respective acid solution (or water for control).

    • At each time point, quench the reaction by adding 2 mL of saturated sodium bicarbonate solution.

    • Extract the organic components with 2 mL of diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Transfer the extract to a GC vial for analysis.

  • Analysis: Analyze samples by GC-MS to identify and quantify the remaining 2-pentylcyclopentan-1-ol and any formed alkene products.[8] Plot the percentage of remaining alcohol versus time for each condition.

Protocol 2: Protection of 2-Pentylcyclopentan-1-ol as a TBDMS Ether

  • Objective: To protect the hydroxyl group to prevent degradation during subsequent acidic reactions.

  • Materials:

    • 2-pentylcyclopentan-1-ol

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous Dichloromethane (DCM)

    • Saturated ammonium chloride solution

    • Brine, Anhydrous Magnesium Sulfate

  • Procedure:

    • Dissolve 2-pentylcyclopentan-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0°C in an ice bath.

    • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding saturated ammonium chloride solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting oil by flash column chromatography if necessary. Confirm product formation via NMR.

Section 4: Mechanistic Insights

Understanding the reaction pathways is crucial for predicting outcomes and troubleshooting issues.

Mechanism 1: Acid-Catalyzed Dehydration of 2-Pentylcyclopentan-1-ol

The diagram below illustrates the E1 pathway leading to the formation of the major and minor alkene products.

Sources

Troubleshooting

Technical Support Center: Efficient Removal of Catalyst Impurities from 2-Pentylcyclopentan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing residual metal catalysts from 2-pentyl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing residual metal catalysts from 2-pentylcyclopentan-1-ol. The synthesis of this compound often involves catalytic hydrogenation, leaving behind trace amounts of metals like Palladium (Pd), Platinum (Pt), or Nickel (Ni) that must be removed to ensure the purity and safety of the final product.[1][2] This resource offers a series of troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification process.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the removal of catalyst residues from your 2-pentylcyclopentan-1-ol product.

Problem 1: After initial filtration of my hydrogenation reaction, the solution is still black/gray, and analysis shows significant catalyst residue.

Causality: Standard filtration through paper can fail to capture very fine catalyst particles, such as Palladium on carbon (Pd/C).[1] Additionally, some of the catalyst may have leached from its support, resulting in colloidal or dissolved metal species that will pass through a conventional filter.[3]

Solutions:

  • Filtration through Celite®: A simple and highly effective first step is to filter the reaction mixture through a pad of Celite®.[3][4] This diatomaceous earth acts as a fine filter aid, trapping the bulk of the insoluble catalyst particles.[5][6]

    • Expert Tip: Ensure the Celite pad is well-packed and remains wet with solvent throughout the filtration to prevent cracking, which would compromise its effectiveness.[7] For safety, especially with pyrophoric catalysts like Pd/C, it's crucial to keep the filter cake wet and under an inert atmosphere (like nitrogen) to prevent ignition.[7][8][9]

  • Activated Carbon Treatment: If dissolved or colloidal metal is suspected, treatment with activated carbon can be highly effective.[10][11] Activated carbon has a high surface area and can adsorb dissolved metal complexes.[10][11]

    • Protocol Insight: Stirring the crude product solution with activated carbon (typically 1-10 wt% relative to the product) for several hours at room temperature or slightly elevated temperatures can significantly reduce metal content.[12] The carbon is then removed by filtration, preferably through Celite®, to ensure all fines are captured.[13] Be aware that activated carbon can sometimes adsorb the desired product, potentially reducing the yield.[12]

Problem 2: My product is colorless after filtration, but ICP-MS analysis shows palladium levels are still above the acceptable limit (<10 ppm) for my API.

Causality: Even after removing particulate matter, soluble metal species can remain in your product solution. These are often invisible to the naked eye but are readily detected by sensitive analytical techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[14] Regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on such impurities in drug products.[14]

Solutions:

  • Metal Scavengers: For removing trace amounts of dissolved metals to reach very low ppm levels, metal scavengers are the industry standard.[14][15][16] These are typically silica or polymer-based materials functionalized with ligands that have a high affinity for specific metals.[2][14][17]

    • Thiol-based Scavengers: For palladium and platinum, silica-based scavengers with thiol functional groups (e.g., Si-Thiol) are very effective due to the high affinity of sulfur for these metals.[12][17]

    • Aminopolycarboxylic Acid-based Scavengers: For nickel, scavengers with chelating groups like iminodiacetic acid can be employed.[2]

  • Column Chromatography: Passing the crude product through a short plug of silica gel can be an effective method for removing residual catalyst, especially on a lab scale.[4][13] The polar silica gel can adsorb the metal complexes, allowing the less polar 2-pentylcyclopentan-1-ol to be eluted.

    • Optimization: The choice of solvent system is critical to ensure good separation between the product and the metal impurities.

Problem 3: The use of a metal scavenger has led to a decrease in the yield of my 2-pentylcyclopentan-1-ol.

Causality: Non-specific binding of the product to the scavenger can occur, leading to yield loss.[16] This is more likely if the scavenger is used in large excess or if there are strong interactions between the product and the scavenger's support material.

Solutions:

  • Optimize Scavenger Amount: Use the minimum effective amount of scavenger. It is often recommended to start with a screening of different scavengers and then optimize the equivalents used.[13][16]

  • Thorough Washing: After filtration, wash the scavenger thoroughly with a suitable solvent to recover any adsorbed product.[13][14]

  • Consider a Different Scavenger: Different scavengers have different properties. If one type shows significant product binding, another with a different support (e.g., polystyrene vs. silica) or functional group may perform better.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of catalyst impurities in the synthesis of 2-pentylcyclopentan-1-ol?

The most common synthetic route to 2-pentylcyclopentan-1-ol is the catalytic hydrogenation of a precursor like 2-pentylcyclopenten-1-one.[18] This process typically employs heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO2), or Raney Nickel.[1][19] The primary impurities are residual amounts of these metals in the final product.

Q2: How do I choose between activated carbon and a metal scavenger?

Activated carbon is a cost-effective choice for removing bulk and some dissolved catalyst residues, especially after the initial filtration.[11][12] Metal scavengers are more selective and are typically used as a secondary purification step to remove trace amounts of dissolved metal to meet stringent purity requirements (low ppm levels).[14][16][20]

Q3: What analytical techniques are best for quantifying residual catalyst levels?

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) are the preferred methods for accurately quantifying trace metal impurities in the parts-per-million (ppm) or even parts-per-billion (ppb) range.[14]

Q4: Can I regenerate and reuse my catalyst?

For heterogeneous catalysts like Pd/C, regeneration is sometimes possible, but can be complex. It may involve washing with solvents or mild acids, or for deactivation by coking, controlled oxidation followed by reduction.[21] However, for pharmaceutical applications, using fresh catalyst for each batch is often preferred to ensure consistent results and avoid cross-contamination.

Q5: Are there any safety precautions I should take when handling and filtering hydrogenation catalysts?

Yes, safety is paramount. Catalysts like Pd/C, especially after use in a hydrogenation reaction, can be pyrophoric and may ignite upon contact with air, particularly when dry.[1][7][22] Always handle these catalysts in a fume hood, keep them wet with solvent during filtration, and consider using an inert atmosphere (e.g., nitrogen blanket).[8][9][22] Dispose of the catalyst waste in a dedicated, clearly labeled container, ensuring it remains submerged in water.[9]

Experimental Protocols & Data

Protocol 1: Bulk Catalyst Removal via Celite® Filtration
  • Prepare the Filter Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly. Add a layer of Celite® (approximately 1-2 cm thick) and gently press down to create a compact pad.

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite® pad to wet it and ensure it is properly seated.

  • Filter the Reaction Mixture: Under an inert atmosphere if necessary, carefully pour the reaction mixture onto the Celite® pad.[8]

  • Wash: Wash the filter cake with fresh solvent to ensure all of the product is collected.[4]

  • Quench and Dispose: Carefully quench the filtered catalyst on the Celite® pad with water before disposal in a designated waste container.[8][9]

Protocol 2: Trace Metal Removal with a Silica-Based Thiol Scavenger
  • Dissolve the Crude Product: After initial filtration, dissolve the crude 2-pentylcyclopentan-1-ol in a suitable solvent (e.g., ethyl acetate, toluene).

  • Add the Scavenger: Add the silica-based thiol scavenger (typically 10-20 wt% relative to the product, but this should be optimized).[16]

  • Stir: Stir the mixture at room temperature for 1-4 hours. The progress can be monitored by taking small aliquots for ICP-MS analysis.[16]

  • Filter: Filter the mixture through a Büchner funnel to remove the scavenger.

  • Wash and Concentrate: Wash the collected scavenger with fresh solvent to recover any adsorbed product.[14] Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Data Summary: Comparison of Purification Methods
Purification MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Simple Filtration >1000200 - 500Fast, easyIneffective for fine particles and dissolved metal
Celite® Filtration >100050 - 200Removes fine particulates effectivelyMay not remove all dissolved metal species[23]
Activated Carbon 200 - 50020 - 100Cost-effective, removes many dissolved species[11][12]Can adsorb product, leading to yield loss[12]
Silica Gel Chromatography 50 - 200<10 - 50Effective for lab-scale purification[24]Can be time-consuming and require large solvent volumes
Metal Scavengers 50 - 200<10Highly selective and efficient for trace removal[16][17]Higher cost, potential for non-specific product binding

Note: The efficiency of each method is highly dependent on the specific reaction conditions, solvent, and the nature of the catalyst species present.[12]

Visual Workflow for Catalyst Removal

Catalyst_Removal_Workflow Start Crude 2-Pentylcyclopentan-1-ol (Post-Reaction Mixture) Celite_Filtration Step 1: Bulk Removal Filter through Celite® Pad Start->Celite_Filtration Analysis1 ICP-MS Analysis (Is Pd > 10 ppm?) Celite_Filtration->Analysis1 Scavenger_Treatment Step 2: Trace Removal Treat with Metal Scavenger (e.g., Si-Thiol) Analysis1->Scavenger_Treatment Yes End Purified Product (Pd < 10 ppm) Analysis1->End No Final_Filtration Final Filtration Scavenger_Treatment->Final_Filtration Final_Filtration->End

Caption: Workflow for removing catalyst impurities.

References

  • Technical Support Center: Catalyst Residue Removal from Macrocyclic Products. Benchchem.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Comparing efficiency of different palladium scavengers. Benchchem.
  • Technical Support Center: Metal Catalyst Removal from Cyclization Reactions. Benchchem.
  • Biotage metal scavengers. Biotage.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • How can i remove palladium Pd catalyst easily? ResearchGate.
  • Hydrogenation (atmospheric pressure) with Pd/C.
  • How to remove palladium catalyst from reaction mixture ? ResearchGate.
  • Standard Operating Procedures. The Sarpong Group.
  • Metal Scavenger Guide. Sopachem.
  • Silica-Based Metal Scavengers. Alfa Chemistry.
  • Apeiron's Metal Scavenging Solutions. Apeiron.
  • Filtration of Hydrogenation Catalysts. YouTube.
  • How can I filtrate Pd2(dba)3 and P(o-tol)3? (Celite filtration failed). ResearchGate.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC - NIH.
  • Method of removing palladium. Google Patents.
  • (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. ResearchGate.
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers.
  • Filtration through Celite. The Schlenk Line Survival Guide.
  • Comparison of some solid phase extraction methods for palladium determination. ResearchGate.
  • Hydrogenation reaction tips and tricks. Reddit.
  • Pd on carbon (activated carbon impregnated with Pd). Environmental Genome.
  • How to Remove Palladium in three easy steps. Biotage.
  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace.
  • Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. MDPI.
  • Process for removal of hydrogenation catalyst from polymer solutions. European Patent Office.
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  • Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. ResearchGate.
  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins. MDPI.
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Optimization

Technical Support Center: Strategies for Enhancing the Enantiomeric Excess of 2-Pentylcyclopentan-1-ol

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in increasing the enantiomeric excess (ee) of 2-pentylcyclopentan-1-ol, a valuable chiral building block. Our guidance is grounded in established scientific principles and practical laboratory experience to help you navigate the common challenges encountered during chiral resolution.

Introduction to Enantiomeric Excess

Enantiomeric excess is a critical measure of the purity of a chiral substance.[1] It quantifies the degree to which one enantiomer is present in excess of the other in a mixture.[1] For many applications, particularly in the pharmaceutical industry, isolating a single enantiomer is crucial, as different enantiomers of a molecule can exhibit distinct biological activities, with one being therapeutic and the other inactive or even harmful.[2][3] This guide will explore three primary methodologies for enhancing the enantiomeric excess of 2-pentylcyclopentan-1-ol: Enzymatic Kinetic Resolution (EKR), Diastereomeric Resolution, and Chiral High-Performance Liquid Chromatography (HPLC).

Section 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially react with one enantiomer in a racemic mixture.[4][5] For a secondary alcohol like 2-pentylcyclopentan-1-ol, a lipase can selectively acylate one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the newly formed ester.[6][7]

Frequently Asked Questions & Troubleshooting

Q1: My enzymatic resolution of 2-pentylcyclopentan-1-ol is resulting in low enantiomeric excess. What are the likely causes and how can I improve it?

A1: Low enantiomeric excess in EKR can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Incorrect Enzyme Selection: The choice of lipase is paramount. Not all lipases will exhibit high enantioselectivity for 2-pentylcyclopentan-1-ol. It is crucial to screen a variety of commercially available lipases.

    • Recommendation: Screen lipases from different microbial sources, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), Pseudomonas cepacia lipase (PSL), and Candida rugosa lipase (CRL).[6][7]

  • Suboptimal Reaction Conditions: Enzyme activity and selectivity are highly dependent on the reaction environment.

    • Temperature: While higher temperatures can accelerate the reaction, they may decrease enantioselectivity. Conversely, lower temperatures often enhance selectivity at the cost of a slower reaction rate.[3]

    • Solvent: The choice of solvent can significantly impact enzyme conformation and, consequently, its stereoselectivity. Non-polar organic solvents like hexane, heptane, or toluene are generally preferred for lipase-catalyzed acylations.[8][9]

  • Inappropriate Acyl Donor: The structure of the acyl donor can influence both the reaction rate and the enantioselectivity.

    • Recommendation: Vinyl acetate is a commonly used and effective acyl donor due to the irreversible nature of the reaction.[7][8] Other options to consider include isopropenyl acetate or longer-chain vinyl esters.

  • Reaction Time and Conversion: In kinetic resolution, the enantiomeric excess of the unreacted starting material is highest at approximately 50% conversion.[3] Over- or under-running the reaction will lead to a lower ee of the desired alcohol.

    • Recommendation: Monitor the reaction progress closely using chiral GC or HPLC to determine the optimal stopping point.

Q2: Can I achieve a yield greater than 50% for my desired enantiomer using kinetic resolution?

A2: Yes, by implementing a Dynamic Kinetic Resolution (DKR) process. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.[10] This is typically achieved by adding a racemization catalyst, such as a ruthenium complex, to the reaction mixture.[6][10] As the enzyme consumes the faster-reacting enantiomer, the remaining slower-reacting enantiomer is continuously converted back to the racemate, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.[10]

Experimental Protocol: Enzymatic Kinetic Resolution of 2-Pentylcyclopentan-1-ol
  • Preparation: In a dry flask, dissolve racemic 2-pentylcyclopentan-1-ol (1 equivalent) in an appropriate organic solvent (e.g., toluene) to a concentration of approximately 0.1 M.

  • Enzyme Addition: Add the selected lipase (e.g., Novozym 435) to the reaction mixture. The enzyme loading can be optimized, but a starting point of 10-20 mg per mmol of substrate is common.[8]

  • Acyl Donor Addition: Add the acyl donor (e.g., vinyl acetate, 1.5 equivalents) to the mixture.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40°C) and monitor the reaction's progress by periodically taking small aliquots.

  • Analysis: Analyze the aliquots using chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining 2-pentylcyclopentan-1-ol.

  • Work-up: Once the desired conversion (ideally around 50%) is reached, filter off the enzyme and remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by column chromatography.

Data Presentation: Comparison of Lipases for Kinetic Resolution
Lipase SourceCommon Name/ImmobilizationTypical Enantioselectivity (E-value) for Secondary Alcohols
Candida antarctica BNovozym 435High (>100)
Pseudomonas cepaciaAmano Lipase PSModerate to High (50-200)
Candida rugosaCRLVariable, often lower than CALB and PSL

Note: E-values are a measure of enantioselectivity and will vary depending on the specific substrate and reaction conditions.

Visualization: Workflow for Enzymatic Kinetic Resolution

EKR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up racemate Racemic 2-Pentylcyclopentan-1-ol mix1 Dissolve racemate->mix1 solvent Organic Solvent (e.g., Toluene) solvent->mix1 reaction_vessel Stir at Controlled Temperature mix1->reaction_vessel lipase Lipase (e.g., Novozym 435) lipase->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel monitoring Chiral GC/HPLC Analysis reaction_vessel->monitoring Take Aliquots decision Conversion ~50%? monitoring->decision Check ee and Conversion decision->reaction_vessel No filter Filter Enzyme decision->filter Yes separation Column Chromatography filter->separation Separate Alcohol and Ester product product separation->product Enantioenriched (S)-Alcohol

Caption: Workflow for Enzymatic Kinetic Resolution of 2-Pentylcyclopentan-1-ol.

Section 2: Diastereomeric Resolution

This classical method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a mixture of diastereomers.[4][11] Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography.[12] Following separation, the chiral auxiliary is cleaved to yield the enantiomerically pure alcohol.

Frequently Asked Questions & Troubleshooting

Q1: I am having difficulty separating the diastereomeric esters of 2-pentylcyclopentan-1-ol. What can I do?

A1: Challenges in separating diastereomers are common. Here are some troubleshooting steps:

  • Choice of Resolving Agent: The key to successful diastereomeric resolution is finding a resolving agent that forms diastereomers with significantly different properties.

    • Recommendation: For alcohols, chiral carboxylic acids are commonly used.[] Examples include (S)-mandelic acid, O-acetylmandelic acid, or camphorsulfonic acid.[11][14] It is often necessary to screen several resolving agents to find one that provides easily separable diastereomers.

  • Separation Technique:

    • Crystallization: This is often the most practical method for large-scale separations. The solubility of the diastereomers can be highly dependent on the solvent system. Experiment with a range of solvents and solvent mixtures to induce selective crystallization of one diastereomer.

    • Chromatography: If crystallization is unsuccessful, the diastereomers can be separated using standard silica gel chromatography.[14] Since they are not enantiomers, a chiral stationary phase is not required for this separation.

Q2: How do I remove the chiral resolving agent after separation?

A2: The removal of the chiral auxiliary depends on the linkage formed. For diastereomeric esters formed from a chiral acid and your alcohol, a simple hydrolysis reaction is typically employed. This can be achieved under either acidic or basic conditions (e.g., using aqueous HCl or NaOH), which will cleave the ester bond to regenerate your alcohol and the chiral acid.

Visualization: Diastereomeric Resolution Workflow

Diastereomeric_Resolution racemic_alcohol Racemic 2-Pentylcyclopentan-1-ol esterification Esterification racemic_alcohol->esterification chiral_acid Enantiopure Chiral Acid (e.g., (S)-Mandelic Acid) chiral_acid->esterification diastereomers Mixture of Diastereomers ((R)-alcohol-(S)-acid and (S)-alcohol-(S)-acid) esterification->diastereomers Forms Diastereomeric Esters separation Separation (Crystallization or Chromatography) diastereomers->separation Separate based on physical properties separated_diastereomer1 separated_diastereomer1 separation->separated_diastereomer1 Diastereomer 1 separated_diastereomer2 separated_diastereomer2 separation->separated_diastereomer2 Diastereomer 2 hydrolysis1 Cleavage of Chiral Auxiliary separated_diastereomer1->hydrolysis1 Hydrolysis hydrolysis2 Cleavage of Chiral Auxiliary separated_diastereomer2->hydrolysis2 Hydrolysis enantiomer1 enantiomer1 hydrolysis1->enantiomer1 Yields (R)-Alcohol enantiomer2 enantiomer2 hydrolysis2->enantiomer2 Yields (S)-Alcohol Chiral_HPLC_Development cluster_screening Screening Phase cluster_optimization Optimization Phase start Racemic 2-Pentylcyclopentan-1-ol Sample screen_csp Screen Multiple Chiral Stationary Phases (CSPs) start->screen_csp screen_mp Test Different Mobile Phase Systems (Normal, Reversed, Polar Organic) screen_csp->screen_mp analysis1 Evaluate Resolution (Rs) and Selectivity (α) screen_mp->analysis1 Initial Analysis decision Adequate Separation? analysis1->decision optimize_mp Fine-tune Mobile Phase Composition decision->optimize_mp No final_method Validated Chiral HPLC Method decision->final_method Yes optimize_temp Adjust Column Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow analysis2 Re-evaluate Resolution optimize_flow->analysis2 analysis2->decision

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Alkylcyclopentanols

Welcome to the technical support center for the synthesis of 2-alkylcyclopentanols. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-alkylcyclopentanols. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to help you navigate the common challenges encountered in these syntheses.

Frequently Asked Questions (FAQs)
Section 1: General & Strategic Questions

Question 1: What are the primary synthetic routes to 2-alkylcyclopentanols, and what are the initial strategic considerations?

There are two principal strategies for synthesizing 2-alkylcyclopentanols, each starting from a different type of cyclopentanone precursor. Your choice depends on the availability of starting materials and the desired substitution pattern.

  • Alkylation of Cyclopentanone followed by Reduction: This is a straightforward two-step process. First, cyclopentanone is deprotonated to form an enolate, which is then alkylated with an alkyl halide. The resulting 2-alkylcyclopentanone is then reduced to the target alcohol. The main pitfall here is controlling polyalkylation and O-alkylation vs. C-alkylation.[1]

  • Nucleophilic Addition to Cyclopentenone: This route involves the addition of an alkyl nucleophile to a cyclopentenone precursor. This approach is powerful but requires careful control of regioselectivity, specifically choosing between direct (1,2) addition to the carbonyl or conjugate (1,4) addition to the enone system.[2][3][4]

The logical workflow for these synthetic strategies can be visualized as follows:

G cluster_0 Synthetic Strategies for 2-Alkylcyclopentanols cluster_1 Route A: From Cyclopentanone cluster_2 Route B: From Cyclopentenone start Starting Material Selection A1 Cyclopentanone start->A1 B1 2-Cyclopenten-1-one start->B1 A2 Enolate Formation (e.g., LDA, NaH) A1->A2 A3 Alkylation (R-X) A2->A3 A4 2-Alkylcyclopentanone A3->A4 A5 Reduction (e.g., NaBH4, LiAlH4) A4->A5 A_End 2-Alkylcyclopentanol A5->A_End B2 Nucleophilic Addition (e.g., Grignard, Gilman) B1->B2 B3 Intermediate (Enolate or Alcohol) B2->B3 B4 Workup / Reduction B3->B4 B_End 2-Alkylcyclopentanol B4->B_End

Caption: High-level synthetic pathways to 2-alkylcyclopentanols.

Section 2: Troubleshooting Reaction Conditions

Question 2: My Grignard reaction with 2-cyclopenten-1-one gave me a vinyl alcohol (1-alkylcyclopent-2-en-1-ol) instead of the desired 2-alkylcyclopentanol. What happened?

This is a classic and frequent pitfall related to the regioselectivity of nucleophilic addition to α,β-unsaturated ketones.[2][4] You have observed a 1,2-addition instead of the desired 1,4-conjugate addition .

  • Causality: The 2-cyclopentenone system has two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the double bond (C3).[3] Strong, highly reactive nucleophiles, often referred to as "hard" nucleophiles (like Grignard reagents and organolithiums), react under kinetic control.[4][5] They preferentially attack the more electron-deficient carbonyl carbon in a rapid, irreversible 1,2-addition, leading to the vinyl alcohol product after workup.[6]

  • Solution: To favor the desired 1,4-addition, you must use a "softer" nucleophile. The standard choice is a lithium diorganocuprate, also known as a Gilman reagent (R₂CuLi).[2][3] These reagents are less basic and selectively attack the β-carbon of the enone system. This forms an intermediate enolate, which is then protonated during workup to yield the 2-alkylcyclopentanone. This ketone can then be easily reduced to the target 2-alkylcyclopentanol in a subsequent step.

The competing reaction pathways are illustrated below:

G cluster_paths Competing Addition Pathways cluster_products Resulting Products start 2-Cyclopenten-1-one path1 1,2-Addition (Direct) Favored by 'Hard' Nucleophiles (e.g., R-MgBr, R-Li) start->path1 Fast, Irreversible path2 1,4-Addition (Conjugate) Favored by 'Soft' Nucleophiles (e.g., R₂CuLi - Gilman Reagent) start->path2 Thermodynamically Favored prod1 Vinyl Alcohol (Undesired Product) path1->prod1 prod2 2-Alkylcyclopentanone (Precursor to Target) path2->prod2 final 2-Alkylcyclopentanol prod2->final Reduction (e.g., NaBH₄)

Caption: 1,2- (Direct) vs. 1,4- (Conjugate) Addition Pathways.

Question 3: I am trying to alkylate cyclopentanone directly, but my yields are low and I see multiple products. How can I improve this?

Low yields in the direct alkylation of cyclopentanone often stem from two primary issues: incomplete enolate formation and competing side reactions (O-alkylation and polyalkylation).

  • Causality & Solution - Enolate Formation: Using a weak or sterically hindered base (e.g., sodium ethoxide) can lead to an equilibrium between the ketone, the base, and the enolate. This means unreacted ketone is always present, which can react with the newly formed enolate in an aldol condensation side reaction.

    • Troubleshooting: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). LDA rapidly and irreversibly converts nearly all of the cyclopentanone to its lithium enolate, minimizing self-condensation.

  • Causality & Solution - O- vs. C-Alkylation: The enolate is an ambident nucleophile, meaning it can react at the carbon or the oxygen. The choice is influenced by the solvent and the counter-ion.[1]

    • Troubleshooting: To favor C-alkylation, use a less polar solvent like THF. Polar aprotic solvents (e.g., DMSO, HMPA) can solvate the cation, leading to a "naked" and more reactive oxygen anion, which increases the amount of O-alkylation.[1]

  • Causality & Solution - Polyalkylation: Once the desired 2-alkylcyclopentanone is formed, its remaining α-proton is also acidic and can be deprotonated, leading to undesired di- and poly-alkylation.

    • Troubleshooting: Use a slight excess (e.g., 1.1 equivalents) of the ketone relative to the base and alkylating agent. This ensures that the base is consumed before it can deprotonate the product. Add the alkylating agent slowly at low temperature to maintain control.

Section 3: Stereoselectivity Control

Question 4: My final product is a mixture of cis and trans 2-alkylcyclopentanols. How can I control the diastereoselectivity of the reduction step?

Controlling the diastereoselectivity during the reduction of a 2-alkylcyclopentanone is a classic challenge in stereoselective synthesis.[7][8] The outcome depends on the steric hindrance of both the reducing agent and the substrate.

  • Causality: The hydride from the reducing agent can attack the carbonyl from two faces: syn (on the same side as the alkyl group) or anti (on the opposite side).

    • Attack from the less hindered face is generally favored.

  • Solution - Choosing the Right Reducing Agent:

    • For the trans Isomer (Hydride attacks from the less hindered, anti face): Use a bulky reducing agent. The large size of the reagent will cause it to preferentially approach the carbonyl from the side opposite the alkyl group.

      • Recommended Reagent: L-Selectride® (Lithium tri-sec-butylborohydride). Its significant steric bulk provides excellent selectivity for the trans product.

    • For the cis Isomer (Hydride attacks from the more hindered, syn face): This is more challenging. While smaller reagents like Sodium Borohydride (NaBH₄) may show a slight preference for the cis product in some cases due to electronic effects or chelation control (if other functional groups are present), achieving high selectivity often requires a substrate-controlled approach or more advanced reagents. The relative amounts of cis and trans products can also be influenced by the solvent and temperature.[9][10]

Reducing AgentPrimary Attack TrajectoryExpected Major IsomerRationale
Sodium Borohydride (NaBH₄) Less sterically demandingOften a mixture, slight cis preference possibleSmall size allows approach from either face; outcome is highly substrate-dependent.
L-Selectride® Anti to the alkyl grouptrans High steric bulk forces attack from the less hindered face.
Lithium Aluminum Hydride (LiAlH₄) Less sterically demandingOften a mixture, similar to NaBH₄Highly reactive but not sterically directing.
Section 4: Work-up and Purification Challenges

Question 5: I am struggling to separate the diastereomers of my 2-alkylcyclopentanol. What are the best purification strategies?

Separating diastereomers can be challenging because they often have very similar physical properties.[11][12][13]

  • Causality: Diastereomers are not mirror images and thus have different physical properties (boiling point, melting point, polarity). However, for simple structures like 2-alkylcyclopentanols, these differences can be minimal, making separation difficult.

  • Solutions:

    • Flash Column Chromatography: This is the most common method. Success depends on optimizing the solvent system.

      • Troubleshooting Tip: Start with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. Use a shallow gradient and collect many small fractions. Thin-Layer Chromatography (TLC) with multiple elutions can help resolve spots and guide your choice of solvent system.

    • Preparative HPLC: If flash chromatography fails, High-Performance Liquid Chromatography (HPLC) with a chiral or even a standard silica or C18 column can provide the necessary resolution. This is often more resource-intensive but can be highly effective.

    • Derivatization: If the alcohols themselves are inseparable, consider converting them into a mixture of diastereomeric esters using a chiral acid (e.g., Mosher's acid chloride). The resulting esters will have more distinct physical properties and may be easier to separate by chromatography. The separated esters can then be hydrolyzed back to the pure alcohol diastereomers.

Experimental Protocols
Protocol 1: Synthesis of 2-Propylcyclopentanone via 1,4-Conjugate Addition

This protocol details the synthesis of the ketone precursor to 2-propylcyclopentanol using a Gilman reagent to ensure 1,4-addition.

Step 1: Preparation of Lithium Dipropylcuprate (Gilman Reagent)

  • 1. To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Copper(I) Iodide (CuI, 3.81 g, 20 mmol).

  • 2. Add anhydrous diethyl ether (100 mL) via cannula. Cool the resulting slurry to 0 °C in an ice bath.

  • 3. While stirring, slowly add propyl lithium (1.6 M in ether, 25 mL, 40 mmol) dropwise over 20 minutes. The solution may change color (often to a dark or black solution).

  • 4. Stir the resulting Gilman reagent at 0 °C for an additional 30 minutes before use.

Step 2: Conjugate Addition

  • 1. In a separate flame-dried 500 mL flask under an inert atmosphere, dissolve 2-cyclopenten-1-one (1.64 g, 20 mmol) in anhydrous diethyl ether (50 mL).

  • 2. Cool this solution to -78 °C using a dry ice/acetone bath.

  • 3. Using a cannula, slowly transfer the prepared Gilman reagent from Step 1 into the cyclopentenone solution over 30 minutes.

  • 4. Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2 hours.

Step 3: Work-up and Purification

  • 1. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl, 100 mL).

  • 2. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • 3. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • 4. Filter and concentrate the solvent under reduced pressure.

  • 5. Purify the crude product by flash column chromatography (silica gel, 9:1 Hexanes:Ethyl Acetate) to yield 2-propylcyclopentanone.

Protocol 2: Diastereoselective Reduction to trans-2-Propylcyclopentanol

This protocol details the reduction of the ketone to favor the trans diastereomer.

  • 1. Dissolve 2-propylcyclopentanone (1.26 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) in a flame-dried 100 mL flask under an inert atmosphere.

  • 2. Cool the solution to -78 °C.

  • 3. Slowly add L-Selectride® (1.0 M in THF, 11 mL, 11 mmol) dropwise via syringe.

  • 4. Stir the reaction at -78 °C for 3 hours.

  • 5. Quench the reaction by slowly adding water (5 mL), followed by 3 M sodium hydroxide (5 mL), and finally 30% hydrogen peroxide (5 mL) dropwise (CAUTION: Exothermic).

  • 6. Allow the mixture to warm to room temperature and stir for 1 hour.

  • 7. Extract the product with diethyl ether (3 x 30 mL).

  • 8. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • 9. Purify by flash column chromatography to isolate trans-2-propylcyclopentanol.

References
  • Barluenga, J., Aznar, F., Liz, R., & Riveiros, C. (2003). Solvent-controlled diastereoselective synthesis of cyclopentane derivatives by a [3 + 2] cyclization reaction of alpha,beta-disubstituted (alkenyl)(methoxy)carbene complexes with methyl ketone lithium enolates. Journal of the American Chemical Society, 125(9), 2610-2616. [Link]

  • Baxendale, I. R., et al. (2021). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. University of Lincoln. [Link]

  • Chemistry LibreTexts. (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]

  • Wikipedia. (2023). Robinson annulation. [Link]

  • Journal of the American Chemical Society. (2003). Solvent-Controlled Diastereoselective Synthesis of Cyclopentane Derivatives by a [3 + 2] Cyclization Reaction of α,β-Disubstituted (Alkenyl)(methoxy)carbene Complexes with Methyl Ketone Lithium Enolates. [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. [Link]

  • Wikipedia. (2023). Nucleophilic conjugate addition. [Link]

  • Pearson. (n.d.). Robinson Annulation Explained. [Link]

  • J&K Scientific LLC. (n.d.). Robinson Annulation. [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. [Link]

  • ResearchGate. (2021). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. [Link]

  • J-STAGE. (1975). Synthesis of 2-alkyl-3-methyl-2-cyclopentenones from carboxylic acids or methylketones. [Link]

  • Chemistry LibreTexts. (2023). Conjugate Addition Reactions. [Link]

  • Baran Lab, Scripps Research. (2005). Cyclopentane Synthesis. [Link]

  • Google Patents. (1997).
  • National Institutes of Health. (2020). Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters. [Link]

  • YouTube. (2021). 1,2 vs 1,4 Addition, Alpha-Beta Unsaturated Carbonyls & Cuprates. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. [Link]

  • ScienceDirect. (2021). One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. [Link]

  • YouTube. (2023). Synthesis of Dimethyl Cyclopentane. [Link]

  • ETH Zurich. (2015). Key Concepts in Stereoselective Synthesis. [Link]

  • Research Inventions Journals. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. [Link]

  • Google Patents. (1974).
  • Drug Development and Delivery. (2023). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]

  • European Pharmaceutical Review. (2022). Challenges in downstream purification of advanced therapies. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • National Institutes of Health. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]

  • Sci-Hub. (2018). Stereoselective synthesis of α-methyl and α-alkyl ketones from esters and alkenes via cyclopropanol intermediates. [Link]

  • ResearchGate. (2021). Stereoselective Synthesis of Cyclopropanols. [Link]

  • MDPI. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]

  • Scorpius BioManufacturing. (2024). Solving Complex mAb Purification Challenges. [Link]

  • National Institutes of Health. (2011). Challenges and opportunities in the purification of recombinant tagged proteins. [Link]

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Reference Data & Comparative Studies

Validation

The Structural Challenge: Stereochemistry and Diastereotopicity

An In-Depth Guide to the 1H NMR Spectral Interpretation of 2-Pentylcyclopentan-1-ol: A Comparative Approach For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucida...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the 1H NMR Spectral Interpretation of 2-Pentylcyclopentan-1-ol: A Comparative Approach

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of molecules is paramount. While modern analytical techniques provide a wealth of data, the ¹H Nuclear Magnetic Resonance (NMR) spectrum remains the cornerstone for determining the structure of organic compounds. However, for molecules with stereocenters and conformational flexibility, such as 2-pentylcyclopentan-1-ol, the 1D ¹H NMR spectrum can present significant interpretation challenges due to signal overlap and complex coupling patterns.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-pentylcyclopentan-1-ol, delving into the structural features that govern its spectral appearance. We will explore the causality behind expected chemical shifts and multiplicities, compare the diagnostic power of ¹H NMR with complementary techniques, and provide actionable protocols for acquiring high-quality data.

2-Pentylcyclopentan-1-ol possesses two chiral centers at positions C1 and C2. This gives rise to the possibility of diastereomers (cis and trans isomers). Crucially, the presence of these stereocenters renders the local environment of many protons non-equivalent. Specifically, the methylene (CH₂) protons on the cyclopentane ring and the pentyl chain become diastereotopic.[1][2][3] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts and couple to each other, leading to more complex spectra than would be predicted from a symmetrical structure.[4][5]

Deconstructing the Predicted ¹H NMR Spectrum

A thorough interpretation requires breaking down the molecule into its distinct proton environments. The following analysis is based on established principles of chemical shifts and coupling constants for alcohols and cyclic alkanes.[6][7][8][9]

Proton Assignment Expected Chemical Shift (δ, ppm) Predicted Multiplicity Integration Key Rationale & Commentary
-OH 0.5 - 5.0Broad Singlet (s)1HThe chemical shift is highly variable, depending on concentration, solvent, and temperature.[7][10] The signal's identity is unequivocally confirmed by its disappearance upon a D₂O shake.[7][11]
H1 (CH-OH) 3.3 - 4.5Multiplet (m)1HThis proton is attached to the carbon bearing the electronegative oxygen atom, causing a significant downfield shift.[7][9] It will be coupled to H2 and the two diastereotopic protons at C5, resulting in a complex multiplet.
H2 (CH-Pentyl) 1.5 - 2.0Multiplet (m)1HThis proton's chemical shift is influenced by both the adjacent hydroxyl group and the alkyl chain. It will show complex coupling to H1, the C3 protons, and the α-CH₂ protons of the pentyl group.
Ring CH₂ (C3, C4, C5) 1.2 - 1.9Overlapping Multiplets (m)6HThese protons represent the most complex region of the spectrum. Due to the chirality at C1 and C2, the geminal protons on each of C3, C4, and C5 are diastereotopic.[1][12] Each proton will have a unique chemical shift and exhibit both geminal coupling (to its CH₂ partner) and vicinal coupling (to adjacent protons), leading to extensive signal overlap.[8][13]
α-CH₂ (Pentyl) 1.2 - 1.6Multiplet (m)2HThe protons on the methylene group attached to the ring are also diastereotopic. They will couple with H2 on the ring and the β-CH₂ of the pentyl chain, appearing as a complex multiplet.
β,γ,δ-CH₂ (Pentyl) 1.2 - 1.4Broad Multiplet (m)6HThese methylene groups are further from the chiral centers, and their signals will likely overlap significantly, forming a broad, poorly resolved multiplet characteristic of an alkyl chain.
Terminal CH₃ (Pentyl) ~0.9Triplet (t)3HThis terminal methyl group is the most straightforward signal. It is coupled only to the adjacent δ-CH₂ group (2 protons), resulting in a clean triplet according to the n+1 rule.[11]

A Comparative Analysis: When ¹H NMR Is Not Enough

While ¹H NMR provides the initial framework, a definitive structural confirmation of 2-pentylcyclopentan-1-ol necessitates a multi-technique approach. The choice of which technique to use is guided by the specific information required.

Technique Information Gained Advantages Limitations
¹H NMR Proton environment, connectivity (via coupling), relative stereochemistry.High resolution, quantitative, non-destructive.Signal overlap in complex regions, difficulty in assigning diastereotopic protons without further experiments.
¹³C NMR / DEPT Number and type (CH₃, CH₂, CH, C) of carbon atoms.Wide spectral dispersion reduces overlap, complementary to ¹H NMR.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
2D COSY Shows coupling between protons (¹H-¹H correlation).Unambiguously identifies which protons are spin-coupled, crucial for tracing connectivity through the carbon skeleton.[14]Does not provide information about protons not coupled to each other.
2D HSQC Shows direct one-bond correlation between protons and the carbons they are attached to (¹H-¹³C correlation).Powerfully resolves overlap by spreading signals into a second dimension, directly linking proton signals to their corresponding carbon signals.[15][16]Only shows direct C-H bonds.
2D HMBC Shows longer-range (typically 2-3 bond) correlation between protons and carbons.Establishes connectivity across quaternary carbons and heteroatoms.More complex to interpret than HSQC; correlations can sometimes be ambiguous.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula (with high-res MS).Does not provide detailed connectivity or stereochemical information. Alcohols often show a weak or absent molecular ion, but a strong M-18 peak from dehydration.[7]

Strategic Workflow for Structural Elucidation

The most efficient and trustworthy path to elucidating the structure of 2-pentylcyclopentan-1-ol involves a logical progression of experiments. This workflow ensures that each step builds upon the last, providing a self-validating system for the final structure assignment.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation cluster_final Final Verification H1_NMR 1. Acquire ¹H NMR Spectrum D2O_Shake 2. D₂O Exchange (Confirms -OH) H1_NMR->D2O_Shake Identify Labile Proton C13_NMR 3. Acquire ¹³C & DEPT Spectra (Carbon Count & Type) D2O_Shake->C13_NMR Initial Assignments COSY 4. Acquire COSY Spectrum (Trace H-H Connectivity) C13_NMR->COSY Resolve Overlap HSQC 5. Acquire HSQC Spectrum (Link Protons to Carbons) COSY->HSQC Assign C-H Pairs MS 6. Acquire Mass Spectrum (Confirm Molecular Weight) HSQC->MS Finalize Skeleton Structure 7. Confirmed Structure MS->Structure

Caption: Logical workflow for the complete structural elucidation of 2-pentylcyclopentan-1-ol.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.

  • Sample Preparation: Weigh approximately 5-10 mg of 2-pentylcyclopentan-1-ol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.0 ppm.[11][17]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Acquisition: Place the NMR tube in the spectrometer. Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve optimal homogeneity and resolution.

  • Run Experiment: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Protocol 2: D₂O Shake for Hydroxyl Proton Identification

This is a simple and definitive test to identify the -OH proton signal.[7]

  • Acquire Initial Spectrum: Following Protocol 1, acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube and shake gently for ~30 seconds to facilitate the exchange of the -OH proton with deuterium.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the -OH proton will have disappeared or significantly diminished in the second spectrum, confirming its identity.[11]

Conclusion

The ¹H NMR spectrum of 2-pentylcyclopentan-1-ol is a prime example of how molecular complexity, driven by stereochemistry, manifests in spectral data. While a 1D ¹H NMR spectrum provides essential initial clues, the significant signal overlap arising from numerous diastereotopic protons necessitates a more advanced, multi-technique approach for a confident and complete structural assignment. By systematically combining 1D NMR with 2D techniques like COSY and HSQC, and verifying the molecular weight with mass spectrometry, researchers can build a self-validating case for the correct structure. This rigorous, evidence-based workflow is fundamental to ensuring the scientific integrity required in research and development.

References

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  • OpenOChem Learn. (n.d.). Alcohols. [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of ethanol analysis interpretation. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclopenten-1-one, 2-pentyl-. PubChem Compound Database. [Link]

  • Anet, F. A. L. (1961). COUPLING CONSTANTS IN RIGID FIVE-MEMBERED RINGS: N.M.R. SPECTRA OF THE CAMPHANE-2,3-DIOLS. Canadian Journal of Chemistry, 39(4), 789-801. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pentylcyclopentan-1-one. PubChem Compound Database. [Link]

  • Chemistry LibreTexts. (2024). 2.8: ¹H NMR Spectroscopy and Proton Equivalence. [Link]

  • University of California, Irvine. (n.d.). From 1H NMR, we get... [Link]

  • Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of cyclopentane analysis interpretation. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

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  • Reddit. (2022). Why does cyclopentanol have 6 H NMR signals? r/chemhelp. [Link]

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  • ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Gisselbrecht, J. P., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PLoS ONE, 9(12), e115783. [Link]

  • Wörner, T. P., et al. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Nature Communications, 13(1), 6061. [Link]

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Pentylcyclopentan-1-ol Isomers

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of stereoisomers is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of stereoisomers is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a powerful tool for this purpose. This guide provides an in-depth comparison of the ¹³C NMR chemical shifts for the diastereomers of 2-pentylcyclopentan-1-ol (cis and trans isomers), offering insights into the structural nuances that differentiate them. In the absence of direct, publicly available experimental spectra for these specific isomers, this guide leverages established principles of NMR spectroscopy, substituent effects, and data from analogous compounds to provide a robust predictive analysis.

The Foundational Role of Stereochemistry in ¹³C NMR

The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment. In cyclic systems like cyclopentanols, the spatial arrangement of substituents significantly alters this environment, leading to distinct chemical shifts for each stereoisomer. The primary factors influencing these shifts are steric interactions and conformational effects.

A key principle in the analysis of cyclic compounds is the gamma-gauche (γ-gauche) effect . This effect describes the shielding (an upfield shift to a lower ppm value) of a carbon nucleus when it experiences a gauche interaction with a substituent in the γ-position. This steric compression leads to a polarization of the C-H bond, increasing the electron density around the carbon and causing it to resonate at a higher field.

In 1,2-disubstituted cyclopentanes, the cis and trans configurations dictate the degree of steric hindrance. Generally, the substituents in a cis isomer are in closer proximity, leading to greater steric compression compared to the corresponding trans isomer. This results in a characteristic upfield shift for the carbons bearing the substituents (C1 and C2) in the cis isomer relative to the trans.[1] Studies on substituted cyclopentanols have consistently shown that a cis configuration of vicinal substituents leads to substantially increased shielding compared to the trans analog.[1]

Predicted ¹³C NMR Chemical Shifts for 2-Pentylcyclopentan-1-ol Isomers

The following table summarizes the predicted ¹³C NMR chemical shifts for the cis and trans isomers of 2-pentylcyclopentan-1-ol. These predictions are derived from the known spectrum of cyclopentanol, applying substituent chemical shift (SCS) effects for the n-pentyl group and incorporating the well-documented diastereomeric effects observed in 1,2-disubstituted cyclopentanes.

Carbon AtomPredicted Chemical Shift (δ, ppm) - cis IsomerPredicted Chemical Shift (δ, ppm) - trans IsomerKey Differentiating Feature
C1 (C-OH) ~74-78~78-82Shielded in cis
C2 (C-Pentyl) ~45-49~49-53Shielded in cis
C3 ~33-36~35-38Minor differences
C4 ~21-24~22-25Minor differences
C5 ~30-33~32-35Minor differences
C1' (Pentyl) ~32-35~34-37Minor differences
C2' (Pentyl) ~28-31~29-32Minor differences
C3' (Pentyl) ~22-25~23-26Minor differences
C4' (Pentyl) ~14~14No significant difference
C5' (Pentyl) ~14~14No significant difference

Disclaimer: These are predicted values based on established principles and data from analogous compounds. Actual experimental values may vary.

Interpreting the Spectral Differences

The most significant and diagnostically useful differences in the ¹³C NMR spectra of the cis and trans isomers of 2-pentylcyclopentan-1-ol are expected for the carbons of the cyclopentane ring directly attached to the substituents, C1 and C2.

  • C1 (Carbinol Carbon): In the cis isomer, the hydroxyl group and the pentyl group are on the same face of the ring, leading to a gauche interaction. This steric compression results in a noticeable upfield shift (shielding) for C1 compared to the trans isomer, where the substituents are on opposite faces and experience less steric hindrance.

  • C2 (Pentyl-Substituted Carbon): Similarly, C2 in the cis isomer is expected to be shielded relative to C2 in the trans isomer due to the same steric interactions with the vicinal hydroxyl group. The trans configuration allows for a more relaxed, pseudo-equatorial arrangement of both substituents, leading to deshielding.[1]

The remaining carbons on the cyclopentane ring and the pentyl chain are expected to show less pronounced differences between the two isomers, as they are further removed from the stereocenter of interest.

Logical Framework for Isomer Assignment

The differentiation between the cis and trans isomers can be visualized through a logical workflow.

G cluster_0 ¹³C NMR Analysis Start Acquire ¹³C NMR Spectrum of 2-Pentylcyclopentan-1-ol Compare Compare Chemical Shifts of C1 and C2 Start->Compare Cis_Check Are C1 and C2 Shielded (Lower ppm)? Compare->Cis_Check Trans_Check Are C1 and C2 Deshielded (Higher ppm)? Compare->Trans_Check Cis_ID Assign as cis-Isomer Cis_Check->Cis_ID Yes Trans_ID Assign as trans-Isomer Trans_Check->Trans_ID Yes isomers cluster_cis cis-Isomer cluster_trans trans-Isomer cis_struct Pentyl and OH on the same face (Steric Hindrance) => Shielding (Upfield Shift) C1C2_cis C1 & C2 Shifts (Lower ppm) cis_struct->C1C2_cis leads to trans_struct Pentyl and OH on opposite faces (Less Hindrance) => Deshielding (Downfield Shift) C1C2_trans C1 & C2 Shifts (Higher ppm) trans_struct->C1C2_trans leads to

Caption: Relationship between stereochemistry and ¹³C NMR shifts.

Conclusion

While direct experimental data for 2-pentylcyclopentan-1-ol isomers is not readily available in public databases, a reliable prediction of their ¹³C NMR spectra can be made based on well-established principles of stereochemical effects on chemical shifts. The most diagnostic signals for differentiating the cis and trans isomers are those of the substituted carbons, C1 and C2. The cis isomer is expected to show shielded (upfield) signals for these carbons relative to the trans isomer due to greater steric compression. This guide provides a framework for researchers to predict, interpret, and assign the correct stereochemistry to these and similar 1,2-disubstituted cyclopentanol systems. For unequivocal structure confirmation, it is always recommended to perform DFT calculations of chemical shifts or synthesize both isomers and compare their experimental spectra. [2][3]

References
  • Schneider, H.-J., Nguyen-Ba, N., & Thomas, F. (1982). Force field and 13C-NMR investigations of substituted cyclopentanes. Tetrahedron. Available at: [Link]

  • Ritchie, R. G. S., Cyr, N., Korsch, B., Koch, H. J., & Perlin, A. S. (1975). Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. Canadian Journal of Chemistry, 53(10), 1424–1433. Available at: [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(12), 2886–2892. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Pentylcyclopentan-1-ol

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of discovery. Mass spectrometry, particularly gas chromatography-mass spectrome...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of discovery. Mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), stands as a pivotal technique for this purpose. The fragmentation patterns generated provide a molecular fingerprint, offering deep insights into the compound's structure. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry fragmentation pattern of 2-pentylcyclopentan-1-ol, a substituted cyclic alcohol. To provide a richer context, we will compare its fragmentation behavior with the experimentally determined fragmentation of a structurally analogous compound, 2-propylcyclohexan-1-ol.

The Fundamental Principles of Electron Ionization Fragmentation in Cyclic Alcohols

When a molecule like 2-pentylcyclopentan-1-ol is introduced into an EI mass spectrometer, it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).[1] The molecular ion is often unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. The resulting mass spectrum is a plot of the relative abundance of these fragments versus their mass-to-charge ratio (m/z).

For alcohols, the molecular ion peak is often weak or even absent because the initial charge is localized on the oxygen atom, which readily initiates fragmentation.[2][3] The fragmentation of cyclic alcohols is primarily governed by a few key pathways:

  • α-Cleavage: This is a characteristic fragmentation of alcohols and involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[2][4] This process is driven by the formation of a resonance-stabilized oxonium ion.

  • Dehydration: The elimination of a water molecule (a loss of 18 amu) is a very common fragmentation pathway for alcohols.[4][5]

  • Ring Cleavage: The cyclic structure can undergo complex fragmentation, often leading to the formation of characteristic low-mass ions. For cyclopentanol and its derivatives, a fragment at m/z 57 is frequently observed.

  • Side-Chain Cleavage: For alkyl-substituted cyclic alcohols, cleavage can occur at various points along the alkyl chain.

Predicted Mass Spectrometry Fragmentation of 2-Pentylcyclopentan-1-ol

The structure of 2-pentylcyclopentan-1-ol, with a molecular weight of 156.27 g/mol , suggests several predictable fragmentation pathways under electron ionization.

Molecular Ion (M•+): m/z 156 (likely to be of very low abundance or absent)

The primary fragmentation pathways are expected to be:

  • Loss of the Pentyl Side Chain (α-Cleavage): Cleavage of the bond between the cyclopentyl ring and the pentyl group is a highly probable α-cleavage event. This would result in the loss of a pentyl radical (•C₅H₁₁) and the formation of a protonated cyclopentanone-like ion.

    • Fragment: [M - C₅H₁₁]⁺

    • m/z: 156 - 71 = 85

  • Dehydration (Loss of Water): The elimination of a water molecule is a classic fragmentation for alcohols.

    • Fragment: [M - H₂O]•+

    • m/z: 156 - 18 = 138

  • Ring Cleavage: Complex fragmentation of the cyclopentane ring is also anticipated. A characteristic fragment for cyclic alcohols is observed at m/z 57.

  • Cleavage within the Pentyl Chain: The pentyl side chain can also undergo fragmentation. A notable fragment would be the loss of a butyl radical (•C₄H₉) after rearrangement, leading to a resonance-stabilized fragment.

    • Fragment: [M - C₄H₉]⁺

    • m/z: 156 - 57 = 99

The following diagram illustrates the predicted primary fragmentation pathways of 2-pentylcyclopentan-1-ol.

fragmentation M 2-Pentylcyclopentan-1-ol+• m/z 156 F85 [M - C₅H₁₁]⁺ m/z 85 M->F85 - •C₅H₁₁ (α-cleavage) F138 [M - H₂O]⁺• m/z 138 M->F138 - H₂O F57 C₄H₉⁺ m/z 57 M->F57 Ring & Side-chain Cleavage F99 [M - C₄H₉]⁺ m/z 99 F138->F99 - •C₄H₉

Predicted fragmentation of 2-pentylcyclopentan-1-ol.
Summary of Predicted Key Fragments for 2-Pentylcyclopentan-1-ol
m/zProposed Fragment StructureFragmentation Pathway
156[C₁₀H₂₀O]•+Molecular Ion
138[C₁₀H₁₈]•+Dehydration (Loss of H₂O)
99[C₆H₁₁O]⁺Loss of a butyl radical from the molecular ion
85[C₅H₉O]⁺α-Cleavage (Loss of the pentyl side chain)
57[C₄H₉]⁺Complex ring and side-chain cleavage

Comparative Analysis: 2-Propylcyclohexan-1-ol

To provide a practical comparison, we will examine the experimentally determined mass spectrum of 2-propylcyclohexan-1-ol, an isomer of 2-pentylcyclopentan-1-ol with a different ring size and a shorter alkyl chain. The mass spectral data for 2-propylcyclohexan-1-ol is available in the PubChem database.

Molecular Weight: 142.24 g/mol

Key Fragments Observed:

  • m/z 82 (Base Peak): This prominent peak likely arises from the loss of the propyl side chain followed by the loss of a hydrogen atom, or a complex ring cleavage.

  • m/z 57: A significant peak, characteristic of cycloalkane fragmentation.

  • m/z 95: This could correspond to the loss of a propyl group from the molecular ion. [M - C₃H₇]⁺ (142 - 43 = 99). The observed m/z of 95 suggests a subsequent rearrangement and loss of four hydrogen atoms.

  • m/z 124: This corresponds to the loss of a water molecule (dehydration). [M - H₂O]•+ (142 - 18 = 124).

Comparison of Fragmentation Patterns
Feature2-Pentylcyclopentan-1-ol (Predicted)2-Propylcyclohexan-1-ol (Experimental)
Molecular Ion (M•+) m/z 156 (very weak or absent)m/z 142 (not reported as a major peak)
Dehydration ([M-18]•+) m/z 138m/z 124
α-Cleavage (Loss of Alkyl) m/z 85 (Loss of •C₅H₁₁)A fragment at m/z 99 would be expected, but m/z 95 is observed, indicating further rearrangement.
Base Peak Predicted to be m/z 85 or m/z 57m/z 82
Characteristic Fragments m/z 57m/z 57, m/z 82

The comparison highlights how subtle changes in the molecular structure can significantly influence the fragmentation pattern. The larger cyclohexyl ring in 2-propylcyclohexan-1-ol appears to favor a different primary fragmentation pathway, leading to a base peak at m/z 82, compared to the predicted fragmentation of 2-pentylcyclopentan-1-ol where α-cleavage to form an ion at m/z 85 is expected to be a major pathway.

Experimental Protocol: GC-MS Analysis of Cyclic Alcohols

The following is a generalized protocol for the analysis of 2-pentylcyclopentan-1-ol and similar compounds using a standard gas chromatograph coupled to a mass spectrometer.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analyte (e.g., 2-pentylcyclopentan-1-ol) in a high-purity volatile solvent such as hexane or ethyl acetate.

  • Perform serial dilutions to obtain a working solution of approximately 10-100 µg/mL.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating a wide range of volatile and semi-volatile organic compounds.

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

Data Acquisition and Analysis
  • Acquire the data in full scan mode.

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum for the analyte peak.

  • Analyze the fragmentation pattern and compare it to reference libraries (e.g., NIST) and the predicted fragmentation pathways.

The following diagram illustrates the general workflow for the GC-MS analysis.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Stock Solution P2 Dilute to Working Concentration P1->P2 A1 Inject Sample P2->A1 A2 GC Separation A1->A2 A3 EI Ionization & Fragmentation A2->A3 A4 Mass Analysis A3->A4 D1 Extract Mass Spectrum A4->D1 D2 Identify Fragments D1->D2 D3 Compare to Libraries & Predictions D2->D3

Workflow for GC-MS analysis of cyclic alcohols.

Conclusion

The interpretation of mass spectra is a powerful tool for the structural elucidation of organic compounds. By understanding the fundamental principles of fragmentation, researchers can predict and interpret the mass spectra of novel molecules. The predicted fragmentation pattern of 2-pentylcyclopentan-1-ol, dominated by α-cleavage and dehydration, provides a clear example of these principles. Furthermore, the comparison with the experimental data for 2-propylcyclohexan-1-ol underscores the sensitivity of fragmentation to subtle structural modifications, offering a valuable lesson in the nuanced interpretation of mass spectral data. This guide serves as a practical resource for scientists engaged in the structural characterization of cyclic alcohols and other organic molecules.

References

  • PubChem. 2-Propylcyclohexan-1-ol. National Center for Biotechnology Information. [Link]

  • Morressier. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. [Link]

  • Whitman College. GCMS Section 6.10. [Link]

  • Unknown. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • PubChem. 2-Pentylcyclopentan-1-ol. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link][2]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link][4]

  • Chemguide. fragmentation patterns in mass spectra. [Link][1]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link][5]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][3]

Sources

Comparative

A Comparative Guide to Confirming Absolute Configuration: X-ray Crystallography vs. Spectroscopic Methods for 2-Pentylcyclopentan-1-ol

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of chemical and pharmaceutical research. The spatial arrangeme...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of chemical and pharmaceutical research. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, such as enzymes and receptors, making this a critical parameter for safety and efficacy.[1] This guide provides an in-depth comparison of the gold-standard method, single-crystal X-ray crystallography, with powerful spectroscopic alternatives for confirming the absolute configuration of a representative chiral alcohol, 2-pentylcyclopentan-1-ol.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing direct evidence of the spatial arrangement of its atoms.[2][3][4] This technique's power lies in its ability to generate an electron density map of the molecule, from which the absolute configuration can be unequivocally assigned.[2]

Fundamental Principles: Anomalous Dispersion

While a standard diffraction experiment reveals the relative configuration of stereocenters, the determination of the absolute configuration hinges on a phenomenon known as anomalous dispersion (or anomalous scattering).[5][6] When the X-ray radiation used is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays.[5][7] This effect breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and their inverses (-h,-k,-l), known as Bijvoet pairs, should be identical.[7] The measurable difference in intensity between these pairs allows for the assignment of the correct enantiomer.[7][8]

To quantify the correctness of the assigned absolute configuration, crystallographers rely on the Flack parameter.[8][9][10]

  • A Flack parameter close to 0 indicates that the determined absolute configuration is correct.[8]

  • A value near 1 suggests that the inverted structure is the correct one.

  • A value around 0.5 may indicate a racemic crystal or twinning.[8]

Modern advancements allow for the reliable determination of absolute configuration even with lighter atoms like oxygen, although the presence of heavier atoms (e.g., sulfur, chlorine, bromine) strengthens the anomalous signal.[5][6]

Experimental Workflow: A Strategic Approach for 2-Pentylcyclopentan-1-ol

The primary challenge in the crystallographic analysis of a molecule like 2-pentylcyclopentan-1-ol is obtaining a high-quality single crystal.[4] Aliphatic alcohols, particularly those with flexible side chains, can be difficult to crystallize.[11] A common and effective strategy is derivatization to introduce a rigid, chromophoric group that promotes crystallization and contains a heavier atom to enhance the anomalous signal.[12] A p-bromobenzoate ester is an excellent choice for this purpose.

Protocol 1: Derivatization and Crystallization of 2-Pentylcyclopentan-1-ol

  • Esterification: React the 2-pentylcyclopentan-1-ol with p-bromobenzoyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane.

  • Purification: Purify the resulting p-bromobenzoate ester using column chromatography to achieve high purity (>95%), which is crucial for successful crystallization.[13]

  • Crystal Growth:

    • Solvent Selection: Screen a variety of solvents to find one in which the ester is moderately soluble.[14] An ideal solvent will dissolve the compound when hot but not when cold.[15]

    • Techniques: Employ slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals.[13][16] Vapor diffusion is often highly effective for small quantities of material.[16] Dissolve the ester in a small amount of a good solvent (e.g., ethyl acetate) and place this vial inside a larger, sealed container with a more volatile, poor solvent (e.g., hexane). The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility and promote crystal growth.

  • Crystal Mounting and Data Collection: Mount a suitable single crystal (typically 0.1-0.5 mm in size) on the diffractometer.[11] Collect diffraction data, ensuring sufficient redundancy to accurately measure the intensities of Bijvoet pairs.

workflow_xray cluster_prep Sample Preparation cluster_analysis X-ray Analysis A 2-Pentylcyclopentan-1-ol B Derivatization (p-bromobenzoyl chloride) A->B C Purification (Chromatography) B->C D Crystal Growth (e.g., Vapor Diffusion) C->D E Data Collection (Diffractometer) D->E F Structure Solution & Refinement E->F G Absolute Configuration (Flack Parameter) F->G

Figure 1. Workflow for X-ray Crystallography Analysis.

Spectroscopic and Chiroptical Alternatives

While X-ray crystallography is definitive, it is not always feasible. Several powerful spectroscopic techniques offer alternative routes to determining absolute configuration, particularly when a sample is an oil or resists crystallization.[1][11]

NMR Spectroscopy: The Mosher's Method

The Mosher's method is a widely used NMR technique for determining the absolute configuration of secondary alcohols and amines.[17][18][19][] It involves the formation of diastereomeric esters using the chiral derivatizing agents (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[18][19]

The underlying principle is that the phenyl group of the MTPA molecule creates a distinct anisotropic magnetic field. Protons on one side of the MTPA plane in the diastereomeric esters will experience shielding (upfield shift in the NMR spectrum), while those on the other side will experience deshielding (downfield shift). By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, a difference in chemical shifts (Δδ = δS - δR) can be calculated for the protons near the stereocenter. The sign of these Δδ values reveals the absolute configuration.[17]

Protocol 2: Mosher's Ester Analysis

  • Esterification: Divide the alcohol sample into two portions. React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride to form the two diastereomeric esters.[17]

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester products.[17] 2D NMR experiments like COSY may be necessary to unambiguously assign all proton signals.

  • Data Analysis:

    • Identify the protons on either side of the stereocenter in the alcohol.

    • Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

    • A consistent pattern of positive Δδ values on one side of the molecule and negative values on the other allows for the assignment of the absolute configuration based on the established Mosher's model.

workflow_mosher A Chiral Alcohol B (R)-MTPA Ester Formation A->B C (S)-MTPA Ester Formation A->C D ¹H NMR of (R)-Ester B->D E ¹H NMR of (S)-Ester C->E F Assign Signals & Calculate Δδ (δS - δR) D->F E->F G Apply Mosher's Model F->G H Assign Absolute Configuration G->H

Figure 2. Workflow for Mosher's Method Analysis.
Vibrational and Electronic Circular Dichroism (VCD/ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.[][21] VCD measures this in the infrared region (vibrational transitions), while ECD focuses on the UV-visible region (electronic transitions).[21]

Unlike crystallography, these methods are performed on samples in solution and do not require crystallization.[1][22] The determination of absolute configuration is achieved by comparing the experimentally measured spectrum to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT).[1][21][23] If the experimental spectrum matches the calculated spectrum for the (R)-enantiomer, then the absolute configuration is assigned as R. If it is the mirror image, the configuration is S.[21]

Protocol 3: VCD/ECD Analysis

  • Computational Modeling:

    • Perform a conformational search for the molecule (e.g., 2-pentylcyclopentan-1-ol) to identify all low-energy conformers.

    • For each conformer, perform a geometry optimization and frequency calculation using DFT.

    • Calculate the theoretical VCD or ECD spectrum, and obtain a final Boltzmann-averaged spectrum based on the relative energies of the conformers.[24]

  • Experimental Measurement: Dissolve the sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the experimental VCD or ECD spectrum.[1]

  • Spectral Comparison: Compare the experimental spectrum to the calculated spectra for both the (R) and (S) enantiomers. A good correlation in the signs and relative intensities of the major bands allows for an unambiguous assignment of the absolute configuration.[1][21]

workflow_vcd cluster_comp Computational cluster_exp Experimental A Conformational Search B DFT Optimization & Frequencies A->B C Calculate Spectra for (R) & (S) B->C D Boltzmann Averaging C->D G Compare Spectra & Assign Configuration D->G E Dissolve Sample F Measure VCD/ECD Spectrum E->F F->G

Sources

Validation

A Comparative Technical Guide to 2-Pentylcyclopentan-1-ol and 2-Phenylcyclopentan-1-ol for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and drug discovery, the nuanced differences between aliphatic and aromatic substitutions on a core scaffold can dramatically alter a molecule's properties and biological activity. T...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug discovery, the nuanced differences between aliphatic and aromatic substitutions on a core scaffold can dramatically alter a molecule's properties and biological activity. This guide focuses on two such analogs: 2-pentylcyclopentan-1-ol, a fragrance ingredient with potential as a synthetic building block, and 2-phenylcyclopentan-1-ol, a compound with implications in medicinal chemistry. Through a detailed comparative analysis, we aim to provide a comprehensive resource for researchers and drug development professionals.

Physicochemical Properties: A Tale of Two Substituents

The fundamental difference between a pentyl and a phenyl group at the 2-position of the cyclopentanol ring gives rise to distinct physicochemical characteristics. The long, flexible alkyl chain of 2-pentylcyclopentan-1-ol imparts a more non-polar, lipophilic character compared to the rigid, planar phenyl group of 2-phenylcyclopentan-1-ol, which introduces aromaticity and the potential for π-π stacking interactions.

Property2-Pentylcyclopentan-1-ol2-Phenylcyclopentan-1-olSource(s)
Molecular Formula C₁₀H₂₀OC₁₁H₁₄O[1][2]
Molecular Weight 156.27 g/mol 162.23 g/mol [1][2]
Appearance LiquidNot specified[1]
Boiling Point 212.8 °CNot specified[3]
Topological Polar Surface Area (TPSA) 20.23 Ų20.23 Ų[4]
Computed logP (XLogP3) 3.22.2[1][2]

The higher computed logP of 2-pentylcyclopentan-1-ol suggests greater lipophilicity, a critical parameter influencing a molecule's solubility, membrane permeability, and pharmacokinetic profile.[5] This difference is a key consideration in applications such as fragrance formulation, where partitioning into oily phases is desirable, and in drug design, where controlled lipophilicity is crucial for bioavailability.[6][7]

Synthesis Methodologies: Strategic Pathways to Target Molecules

The synthesis of these two alcohols can be efficiently achieved through the reduction of their corresponding ketones, 2-pentylcyclopentanone and 2-phenylcyclopentanone. Additionally, 2-phenylcyclopentan-1-ol can be accessed via a Grignard reaction, offering an alternative route with distinct stereochemical implications.

Synthesis via Ketone Reduction

A general and reliable method for the synthesis of both alcohols is the reduction of the parent ketone using a mild reducing agent such as sodium borohydride (NaBH₄). This method is widely applicable and known for its high yields and operational simplicity.

Experimental Protocol: General Procedure for the Reduction of 2-Substituted Cyclopentanones

G reagents 2-Substituted Cyclopentanone (1.0 equiv) Methanol reaction Stir at 0 °C reagents->reaction 1. add_nabh4 Add NaBH₄ (1.5 equiv) portion-wise reaction->add_nabh4 2. warm_rt Warm to RT Stir for 2-4 h add_nabh4->warm_rt 3. quench Quench with H₂O warm_rt->quench 4. extract Extract with Ethyl Acetate quench->extract 5. dry_purify Dry (Na₂SO₄) Purify by Chromatography extract->dry_purify 6.

Figure 1: Workflow for the synthesis of 2-substituted cyclopentanols via ketone reduction.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a protic solvent that is compatible with NaBH₄ and effectively dissolves the ketone substrate.

  • Addition at 0 °C: The portion-wise addition of NaBH₄ at low temperature helps to control the exothermic reaction and prevent potential side reactions.

  • Aqueous Workup: Quenching with water destroys any unreacted NaBH₄. Extraction with an organic solvent like ethyl acetate isolates the desired alcohol from the aqueous layer.

  • Chromatographic Purification: Silica gel chromatography is a standard and effective method for purifying the final product to a high degree.

Grignard Synthesis of 2-Phenylcyclopentan-1-ol

An alternative and powerful method for the synthesis of 2-phenylcyclopentan-1-ol involves the nucleophilic addition of a phenyl Grignard reagent to cyclopentene oxide.[8] This reaction proceeds via an anti-addition mechanism, leading to the formation of the trans isomer as the major product.

Experimental Protocol: Synthesis of trans-2-Phenylcyclopentan-1-ol

G grignard_prep Prepare Phenylmagnesium Bromide in dry THF add_oxide Add Cyclopentene Oxide (1.0 equiv) at 0 °C grignard_prep->add_oxide 1. reflux Reflux for 2 h add_oxide->reflux 2. quench Quench with sat. NH₄Cl (aq) reflux->quench 3. extract Extract with Diethyl Ether quench->extract 4. dry_purify Dry (MgSO₄) Purify by Distillation or Chromatography extract->dry_purify 5.

Figure 2: Workflow for the Grignard synthesis of 2-phenylcyclopentan-1-ol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents, necessitating the use of dry glassware and anhydrous solvents.[9]

  • Cyclopentene Oxide as Substrate: The strained epoxide ring is susceptible to nucleophilic attack, making it an excellent electrophile for the Grignard reagent.

  • Anti-addition: The stereochemistry of the epoxide opening by the Grignard reagent dictates the formation of the trans product.

  • Ammonium Chloride Quench: A saturated aqueous solution of ammonium chloride is a mild acid source used to protonate the intermediate alkoxide and to quench the reaction.

Spectroscopic Characterization: Fingerprinting the Molecules

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of organic molecules. The distinct electronic environments of the pentyl and phenyl substituents result in characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Features:

Feature2-Pentylcyclopentan-1-ol2-Phenylcyclopentan-1-ol
Alkyl Protons A complex series of multiplets between ~0.8-1.8 ppm, integrating to 11 protons for the pentyl chain. A characteristic triplet around 0.9 ppm for the terminal methyl group.-
Aromatic Protons -A multiplet in the range of ~7.1-7.4 ppm, integrating to 5 protons.
Cyclopentyl Protons A series of overlapping multiplets between ~1.2-2.0 ppm.A series of overlapping multiplets between ~1.5-2.5 ppm.
Carbinol Proton (-CHOH) A multiplet around ~3.5-4.0 ppm.A multiplet around ~4.0-4.5 ppm, shifted downfield due to the influence of the phenyl group.

Predicted ¹³C NMR Spectral Features:

Feature2-Pentylcyclopentan-1-ol2-Phenylcyclopentan-1-ol
Alkyl Carbons Signals in the aliphatic region (~14-40 ppm).-
Aromatic Carbons -Signals in the aromatic region (~125-145 ppm).
Cyclopentyl Carbons Signals in the aliphatic region (~20-50 ppm).Signals in the aliphatic region (~25-55 ppm).
Carbinol Carbon (-CHOH) A signal around ~70-75 ppm.A signal around ~75-80 ppm.
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the molecular weight and fragmentation patterns of the compounds, which are useful for identification and structural confirmation.[8]

Expected GC-MS Fragmentation Patterns:

  • 2-Pentylcyclopentan-1-ol: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 156. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. The fragmentation of the pentyl chain will also produce a series of characteristic ions separated by 14 mass units (CH₂).[12]

  • 2-Phenylcyclopentan-1-ol: The mass spectrum will likely show a molecular ion peak at m/z 162.[2][13][14] Fragmentation is expected to involve the loss of water (M-18) and cleavage of the cyclopentyl ring. The presence of the phenyl group will lead to the formation of characteristic aromatic fragment ions, such as the tropylium ion at m/z 91.[13]

Comparative Analysis of Potential Applications

The structural dichotomy between these two molecules translates into distinct application profiles.

2-Pentylcyclopentan-1-ol: A Profile in Fragrance Chemistry

2-Pentylcyclopentan-1-ol is a well-established fragrance ingredient, often noted for its floral and fruity scent profile.[3][6] Its lipophilic nature contributes to its substantivity and performance in various consumer products. The alkyl chain length and the cyclopentanol core are key determinants of its olfactory properties.

2-Phenylcyclopentan-1-ol: A Scaffold for Bioactive Molecules

The phenylcyclopentanol scaffold is of significant interest in medicinal chemistry. The introduction of the phenyl group provides a site for further functionalization and can facilitate interactions with biological targets through hydrophobic and aromatic interactions. While direct pharmacological data for 2-phenylcyclopentan-1-ol is limited, related structures have been investigated for a range of biological activities, including anti-inflammatory and analgesic effects.[15] The ability to synthesize specific stereoisomers of 2-phenylcyclopentan-1-ol further enhances its potential in the development of stereospecific drugs.

Conclusion

The comparative analysis of 2-pentylcyclopentan-1-ol and 2-phenylcyclopentan-1-ol highlights the profound impact of substituting an alkyl chain with an aryl group. 2-Pentylcyclopentan-1-ol, with its aliphatic side chain, exhibits properties that make it well-suited for applications in the fragrance industry. In contrast, the introduction of a phenyl ring in 2-phenylcyclopentan-1-ol opens avenues for its use as a versatile building block in the synthesis of potentially bioactive compounds. This guide provides a foundational understanding of these two molecules, offering researchers and drug development professionals the necessary insights to inform their selection and application in their respective fields. Further experimental investigation into the direct comparison of their biological activities and performance in material science applications is warranted to fully elucidate their potential.

References

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Comparative

A Senior Application Scientist's Guide to the Stereospecific Bioactivity of 2-Pentylcyclopentan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Racemate in Fragrance and Pharmacology 2-Pentylcyclopentan-1-ol is recognized primarily as a fragrance ingredient, valued...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Racemate in Fragrance and Pharmacology

2-Pentylcyclopentan-1-ol is recognized primarily as a fragrance ingredient, valued for its pleasant floral, jasmine-like aroma.[1][2] However, like many synthetic compounds, it is often produced and used as a racemic mixture, a combination of its different stereoisomers. The principles of pharmacology and toxicology have consistently demonstrated that the three-dimensional structure of a molecule is paramount to its biological function.[3][4] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different activities in biological systems, which are inherently chiral.[5][6] One stereoisomer may be responsible for the desired therapeutic or sensory effect, while another could be inactive or even contribute to off-target effects or toxicity.[4]

Physicochemical Properties and Stereoisomers

2-Pentylcyclopentan-1-ol is a chiral molecule possessing two stereocenters, which gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

  • Molecular Formula: C₁₀H₂₀O[1]

  • Molecular Weight: 156.27 g/mol [7]

The separation and isolation of these individual stereoisomers are critical prerequisites for any comparative bioactivity study. This is typically achieved using chiral chromatography techniques, such as gas chromatography with a cyclodextrin-based chiral stationary phase.[8][9]

Hypothesized Differential Bioactivities and Experimental Validation

The chirality of 2-pentylcyclopentan-1-ol suggests that its stereoisomers will interact differently with chiral biological targets like receptors and enzymes. Below, we propose key areas for bioactivity comparison and the experimental designs to test these hypotheses.

Olfactory Profile and Receptor Activation

The sense of smell is exquisitely sensitive to the stereochemistry of odorant molecules.[10][11] It is therefore highly probable that the stereoisomers of 2-pentylcyclopentan-1-ol will have distinct olfactory profiles.

Hypothesis: The individual stereoisomers of 2-pentylcyclopentan-1-ol will exhibit different affinities and efficacies for specific olfactory receptors, resulting in varied scent perceptions.

Experimental Approach: An in vitro odorant receptor activation assay using a heterologous expression system (e.g., Hana3A cells) can be employed. These cells are co-transfected with a specific human olfactory receptor and a reporter gene, such as a cAMP-sensitive biosensor.[12][13] The activation of the receptor by an odorant leads to a measurable signal, such as a change in luminescence.

Hypothetical Data Summary:

StereoisomerOlfactory Receptor OR5A1 (EC₅₀, µM)Olfactory Receptor OR2J3 (EC₅₀, µM)Perceived Odor Profile
(1R,2R)50>1000Weak, slightly woody
(1S,2S)48>1000Weak, slightly woody
(1R,2S)5250Strong, floral, jasmine
(1S,2R)150800Moderate, fruity, green
Anti-inflammatory Activity

Given that related cyclopentanone derivatives have demonstrated anti-inflammatory properties, it is plausible that 2-pentylcyclopentan-1-ol may also possess such activity, with potential stereospecificity.

Hypothesis: The stereoisomers of 2-pentylcyclopentan-1-ol will show varying degrees of in vitro anti-inflammatory activity.

Experimental Approach: Two common and reliable in vitro assays for preliminary anti-inflammatory screening are the protein denaturation inhibition assay and the human red blood cell (HRBC) membrane stabilization assay.[14][15][16]

Hypothetical Data Summary:

Stereoisomer (at 100 µg/mL)Inhibition of Protein Denaturation (%)HRBC Membrane Stabilization (%)
(1R,2R)15.220.5
(1S,2S)14.821.0
(1R,2S)65.772.3
(1S,2R)25.130.8
Diclofenac Sodium (Standard)85.489.1
Antimicrobial Activity

The potential for antimicrobial activity should also be investigated, as this is a known property of some cyclic compounds.

Hypothesis: The stereoisomers will exhibit differential antimicrobial activity against a panel of pathogenic bacteria and fungi.

Experimental Approach: The minimum inhibitory concentration (MIC) of each stereoisomer can be determined using the broth microdilution method.[17][18][19] This assay quantitatively measures the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Hypothetical Data Summary:

StereoisomerMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
(1R,2R)>512>512256
(1S,2S)>512>512256
(1R,2S)12825664
(1S,2R)512>512128
Cytotoxicity

It is crucial to assess the potential toxicity of each stereoisomer, as differences in cytotoxicity are a common manifestation of stereoisomerism.

Hypothesis: The stereoisomers of 2-pentylcyclopentan-1-ol will display different levels of cytotoxicity against human cell lines.

Experimental Approach: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[20][21]

Hypothetical Data Summary:

StereoisomerIC₅₀ (µM) on HEK293 cellsIC₅₀ (µM) on HepG2 cells
(1R,2R)>200150
(1S,2S)>200145
(1R,2S)18095
(1S,2R)>200>200

Visualizing the Experimental Workflow and Biological Pathways

G cluster_0 Preparation & Isolation cluster_1 Bioactivity Screening cluster_2 Data Analysis & Comparison racemic Racemic 2-Pentylcyclopentan-1-ol separation Chiral Chromatography racemic->separation isomers Isolated Stereoisomers ((1R,2R), (1S,2S), (1R,2S), (1S,2R)) separation->isomers olfactory Olfactory Receptor Activation Assay isomers->olfactory Test Individually anti_inflammatory Anti-inflammatory Assays isomers->anti_inflammatory antimicrobial Antimicrobial (MIC) Assays isomers->antimicrobial cytotoxicity Cytotoxicity (MTT) Assays isomers->cytotoxicity analysis Comparative Analysis of EC₅₀, IC₅₀, MIC values olfactory->analysis anti_inflammatory->analysis antimicrobial->analysis cytotoxicity->analysis

Caption: Workflow for Comparative Bioactivity Assessment.

G Odorant Odorant (e.g., Stereoisomer) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G Protein (Gα_olf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylates Signal Neuronal Signal Ion_Channel->Signal Opens

Caption: Simplified Olfactory Signaling Pathway.

Detailed Experimental Protocols

Odorant Receptor Activation Assay (cAMP Biosensor)

Principle: This assay measures the activation of a G-protein coupled olfactory receptor by monitoring the downstream production of cyclic AMP (cAMP) in real-time using a luminescent biosensor.[13]

  • Cell Culture and Transfection:

    • Plate Hana3A cells in a 96-well plate.

    • Transfect cells with plasmids encoding the human olfactory receptor of interest, RTP1S (a co-factor for receptor trafficking), and a Glosensor-22F cAMP biosensor.[22]

  • Assay Preparation:

    • After 24 hours, replace the culture medium with a stimulation medium (e.g., HBSS with HEPES and glucose).[12]

    • Add the cAMP assay substrate and incubate at room temperature in the dark for 2 hours.[13]

  • Stimulation and Measurement:

    • Prepare serial dilutions of the individual 2-pentylcyclopentan-1-ol stereoisomers in the stimulation medium.

    • Measure the basal luminescence using a plate reader.

    • Add the odorant dilutions to the wells and immediately begin continuous luminescence measurement for 20-30 minutes.[13]

  • Data Analysis:

    • Calculate the change in luminescence over baseline for each concentration.

    • Plot the dose-response curves and determine the EC₅₀ value for each stereoisomer.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced protein denaturation.[16]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test stereoisomer at various concentrations (e.g., 10-200 µg/mL).

  • Incubation:

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating at 57°C for 30 minutes.[16]

  • Measurement:

    • After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3).

    • Measure the turbidity (absorbance) at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Use Diclofenac sodium as a positive control.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = (Abs_control - Abs_sample) / Abs_control * 100

Antimicrobial Susceptibility Testing: Broth Microdilution

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a substance by exposing a standardized inoculum of bacteria to serial dilutions of the substance in a liquid medium.[18]

  • Preparation:

    • Perform serial two-fold dilutions of each stereoisomer in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the stereoisomer that completely inhibits visible growth of the microorganism.[23]

Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[20][21]

  • Cell Seeding:

    • Seed a human cell line (e.g., HEK293) in a 96-well plate and allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of each stereoisomer and incubate for 24-48 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to untreated control cells.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each stereoisomer.

Conclusion and Future Directions

This guide establishes a comprehensive, albeit hypothetical, framework for the comparative bioactivity analysis of 2-pentylcyclopentan-1-ol stereoisomers. The fundamental principles of stereochemistry strongly suggest that these isomers will exhibit distinct biological profiles.[3] The provided experimental protocols offer robust and validated methods for testing these hypotheses across olfactory, anti-inflammatory, antimicrobial, and cytotoxic activities.

The results of such a study would be highly valuable. For the fragrance industry, it could lead to the development of more potent and specific scents by using a single, highly active isomer. In the realm of drug discovery, identifying a stereoisomer with significant anti-inflammatory or antimicrobial activity and low cytotoxicity could pave the way for a new therapeutic lead.

Future research should extend beyond these initial in vitro screens. Promising stereoisomers should be evaluated in more complex cellular models and eventually in vivo to understand their pharmacokinetic and pharmacodynamic profiles. A thorough investigation into the stereospecificity of 2-pentylcyclopentan-1-ol will undoubtedly provide deeper insights into its biological potential, transforming our understanding of this molecule from a simple fragrance ingredient to a potentially valuable bioactive compound.

References

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Validation

A Comparative Guide to the Validation of an HPLC Analytical Method for 2-Pentylcyclopentan-1-ol

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-pentylcyclopentan-1-ol. It is intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-pentylcyclopentan-1-ol. It is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and robust analytical method in accordance with international regulatory standards. By delving into the causality behind experimental choices, this document serves as a practical, in-depth technical resource.

Introduction: The Imperative of Method Validation

In the pharmaceutical industry, analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[1][2] It is a critical component of regulatory compliance and quality assurance, ensuring that the data generated is accurate, reliable, and reproducible.[2] This guide will walk through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently updated Q2(R2), which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]

Why HPLC for 2-Pentylcyclopentan-1-ol?

High-Performance Liquid Chromatography is a powerful and versatile technique well-suited for the analysis of non-volatile or thermally labile compounds like 2-pentylcyclopentan-1-ol. Its high resolution, sensitivity, and adaptability make it a preferred method for quantifying active pharmaceutical ingredients (APIs) and their impurities.[7] Given the structure of 2-pentylcyclopentan-1-ol (a C10 alcohol), a reversed-phase HPLC method is a logical starting point.[8][9] This approach separates molecules based on their hydrophobicity.

The Analytical Target Profile (ATP): Defining the Method's Purpose

Before embarking on validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics required for an analytical procedure to be fit for its intended purpose.[10][11]

For the quantitative analysis of 2-pentylcyclopentan-1-ol in a drug substance, the ATP might be defined as:

  • Analyte: 2-Pentylcyclopentan-1-ol

  • Matrix: Drug Substance

  • Technique: HPLC

  • Purpose: To accurately and precisely quantify the amount of 2-pentylcyclopentan-1-ol.

  • Required Performance: The method must be specific, linear over the range of 80-120% of the nominal concentration, accurate with a recovery of 98.0-102.0%, and precise with a relative standard deviation (RSD) of not more than 2.0%.

Proposed HPLC Method for 2-Pentylcyclopentan-1-ol

Physicochemical Properties of 2-Pentylcyclopentan-1-ol:

  • Molecular Formula: C10H20O[8]

  • Molecular Weight: 156.27 g/mol [8][12]

  • Structure: A cyclopentanol ring with a pentyl substituent. This structure suggests moderate polarity.

  • UV Absorbance: Alcohols do not possess a strong chromophore for UV detection at higher wavelengths. Therefore, detection at a low UV wavelength (e.g., 200-210 nm) or the use of a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) should be considered. For this guide, we will proceed with low-wavelength UV detection, which is common in many QC laboratories.

Table 1: Proposed Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 stationary phase provides excellent hydrophobic retention for a molecule of this polarity.
Mobile Phase Acetonitrile:Water (60:40 v/v)A common mobile phase for moderately polar compounds, offering good separation and peak shape. The ratio can be adjusted to optimize retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Detection UV at 205 nmLow UV wavelength is necessary due to the lack of a strong chromophore in the analyte.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Validation Parameters: A Step-by-Step Experimental Guide

The following sections detail the experimental protocols for each validation parameter, in line with ICH Q2(R1) guidelines.[4][13]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][10]

Experimental Protocol:

  • Blank Analysis: Inject the mobile phase and a placebo (a mixture of all excipients without the analyte) to ensure no interfering peaks at the retention time of 2-pentylcyclopentan-1-ol.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the analyte peak is resolved from any degradant peaks.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of its degradants and matrix components.

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and forced degradation samples. The peak purity angle should be less than the peak purity threshold.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2][10]

Experimental Protocol:

  • Prepare a stock solution of the 2-pentylcyclopentan-1-ol reference standard.

  • Prepare a series of at least five concentrations ranging from 80% to 120% of the nominal assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
80810500
90905600
1001001200
1101105800
1201203400
0.9998
Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable degree of linearity, accuracy, and precision.[2][7]

Experimental Protocol: The range is confirmed by the successful demonstration of linearity, accuracy, and precision over the specified concentration interval.

Acceptance Criteria: The range should be 80% to 120% of the nominal concentration for the assay of a drug substance.

Accuracy

Accuracy is the closeness of the test results to the true value.[2][10] It is often expressed as the percent recovery.

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo with a known amount of the analyte.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 3: Example Accuracy Data

Concentration LevelMean Recovery (%)%RSD
80%99.50.8
100%100.20.5
120%101.10.6
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.

  • Alternatively, analyze nine determinations across the specified range (three concentrations, three replicates each).[13]

  • Calculate the relative standard deviation (%RSD) of the results.

Acceptance Criteria: The %RSD should be ≤ 2.0%.

Experimental Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from the two studies.

Acceptance Criteria: The %RSD for the combined data from both studies should be ≤ 2.0%.

Table 4: Example Precision Data

ParameterDay 1 / Analyst 1Day 2 / Analyst 2
Mean Assay (%) 100.3100.8
%RSD 0.70.9
Overall Mean (%) \multicolumn{2}{c}{100.55}
Overall %RSD \multicolumn{2}{c}{1.1}
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable accuracy and precision.[10]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration at which the S/N ratio is approximately 3:1 is the LOD.

  • The concentration at which the S/N ratio is approximately 10:1 is the LOQ.

Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5 °C)

    • Different column batches

  • Analyze the system suitability samples under each varied condition.

Acceptance Criteria: The system suitability parameters (e.g., theoretical plates, tailing factor, and %RSD of replicate injections) should remain within the established limits for all varied conditions.

System Suitability

Before and during the validation and routine analysis, system suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

Table 5: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Replicate Injections (n=5) ≤ 1.0%

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation ATP Define Analytical Target Profile (ATP) Method_Dev Develop HPLC Method ATP->Method_Dev Optimization Optimize Chromatographic Conditions Method_Dev->Optimization Protocol Write Validation Protocol Optimization->Protocol Specificity Specificity (Forced Degradation, Peak Purity) Protocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (Recovery) Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Write Validation Report Robustness->Report

Caption: A flowchart of the HPLC method validation process.

Conclusion: A Foundation for Quality

This guide has outlined a comprehensive and scientifically sound approach to the validation of an HPLC method for the quantification of 2-pentylcyclopentan-1-ol. By adhering to the principles of the ICH and employing a systematic, evidence-based approach, researchers and drug developers can establish a reliable analytical method that ensures the quality, safety, and efficacy of their products. The validation process is not merely a regulatory hurdle but a fundamental aspect of good science that underpins the entire drug development lifecycle.[10]

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Vertex AI Search.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.). ICH.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). gmp-compliance.org.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • HPLC Analysis of Alcohols in Foods and Beverages. (n.d.). ResearchGate.
  • 2-Pentylcyclopentan-1-ol. (n.d.). PubChem.
  • Determination of Ethanol in Alcoholic Beverages by High-Performance Liquid Chromatography-Flame Ionization Detection Using Pure Water as Mobile Phase. (2002, November 8). PubMed.
  • Fast HPLC Analysis for Fermentation Ethanol Processes. (n.d.). Waters Corporation.
  • 2-pentyl cyclopentan-1-ol delphol HC (Firmenich). (n.d.). The Good Scents Company.
  • Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency.
  • Ethanol HPLC: Making Standards More Specialized. (2022, October 15). Ethanol Producer Magazine.
  • HPLC Analysis of Fuel Ethanol Fermentation. (n.d.). Sigma-Aldrich.
  • EMA publishes Document on the Validation of analytical Methods. (2014, August 6). gmp-compliance.org.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Separation of 2-Pentyl-2-cyclopenten-1-one on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 2-Pentylcyclopentan-1-ol. (n.d.). ECHEMI.
  • 2-Pentylcyclopentan-1-ol. (n.d.). ChemScene.
  • 2-Pentylcyclopentan-1-one. (n.d.). PubChem.
  • Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. (n.d.). PubMed Central.
  • Isolation and quantitative HPLC-PDA analysis of lupeol in phytopharmaceutical intermediate products from Vernonanthura ferruginea (Less.) H. Rob. (2025, August 9). ResearchGate.

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Comparative

comparing different synthetic routes for 2-pentylcyclopentan-1-ol efficiency

For researchers and professionals in drug development and fragrance chemistry, the efficient synthesis of chiral molecules like 2-pentylcyclopentan-1-ol is of paramount importance. This versatile C10 alcohol, a key inter...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fragrance chemistry, the efficient synthesis of chiral molecules like 2-pentylcyclopentan-1-ol is of paramount importance. This versatile C10 alcohol, a key intermediate and fragrance component, can be synthesized through various pathways. The choice of a particular route is often a trade-off between yield, stereoselectivity, cost, and procedural complexity. This guide provides an in-depth, objective comparison of three common synthetic routes to 2-pentylcyclopentan-1-ol, supported by experimental data to inform your synthetic strategy.

Introduction to 2-Pentylcyclopentan-1-ol

2-Pentylcyclopentan-1-ol is a valuable organic compound characterized by a cyclopentane ring substituted with a pentyl group and a hydroxyl group. Its chirality and functional groups make it a useful building block in the synthesis of more complex molecules. In the fragrance industry, it is appreciated for its floral and fruity notes. The efficient construction of this molecule is therefore a relevant challenge in organic synthesis.

Comparative Analysis of Synthetic Routes

This guide will dissect three primary synthetic strategies for the preparation of 2-pentylcyclopentan-1-ol:

  • Route 1: Grignard Reaction of Cyclopentanone

  • Route 2: Alkylation of Cyclopentanone followed by Reduction

  • Route 3: Aldol Condensation of Cyclopentanone with Pentanal followed by Hydrogenation

A summary of the key performance indicators for each route is presented below, followed by a detailed discussion and experimental protocols.

ParameterRoute 1: Grignard ReactionRoute 2: Alkylation & ReductionRoute 3: Aldol Condensation & Hydrogenation
Starting Materials Cyclopentanone, 1-Bromopentane, MagnesiumCyclopentanone, 1-BromopentaneCyclopentanone, Pentanal
Key Reagents Magnesium, Dry Ether/THFLDA or other strong base, NaBH4Base or Acid catalyst, H2/Pd/C
Number of Steps 1 (plus workup)22
Reported Overall Yield Moderate to HighModerate to HighModerate
Diastereoselectivity Generally low without chiral auxiliariesDependent on reducing agentDependent on hydrogenation catalyst and conditions
Key Advantages Direct, one-pot C-C bond formation.Good control over alkylation step.Avoids organometallic reagents.
Key Disadvantages Highly sensitive to moisture; potential for side reactions.Requires strong base and anhydrous conditions; two distinct steps.Potential for self-condensation and other side products; requires hydrogenation setup.

Route 1: Grignard Reaction of Cyclopentanone

The Grignard reaction is a classic and powerful tool for the formation of carbon-carbon bonds. In this one-pot synthesis, pentylmagnesium bromide, formed in situ from 1-bromopentane and magnesium, acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. Subsequent acidic workup yields the target tertiary alcohol.

Mechanistic Rationale

The causality behind this experimental choice lies in the inherent polarity of the carbon-magnesium bond in the Grignard reagent, which renders the pentyl group highly nucleophilic. The carbonyl carbon of cyclopentanone is electrophilic, making it an ideal target for nucleophilic attack. The reaction proceeds via a six-membered ring transition state. The primary drawback is the high basicity of the Grignard reagent, which necessitates strictly anhydrous conditions to prevent quenching.

Caption: Grignard synthesis of 2-pentylcyclopentan-1-ol.

Experimental Protocol

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-Bromopentane

  • Anhydrous diethyl ether or THF

  • Cyclopentanone

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (dilute)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine.

  • Add a small amount of anhydrous diethyl ether.

  • Slowly add a solution of 1-bromopentane in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. Maintain a steady reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of cyclopentanone in anhydrous diethyl ether.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with dilute HCl and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

Route 2: Alkylation of Cyclopentanone followed by Reduction

This two-step approach offers a more controlled method for introducing the pentyl group. First, cyclopentanone is deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate is then alkylated with a pentyl halide. The resulting 2-pentylcyclopentanone is subsequently reduced to the desired alcohol.

Mechanistic Rationale

The use of a strong, sterically hindered base like LDA ensures rapid and essentially irreversible deprotonation at the alpha-carbon of cyclopentanone, minimizing self-condensation side reactions. The resulting enolate is a potent nucleophile that readily undergoes an S(_N)2 reaction with an alkyl halide. The subsequent reduction of the ketone can be achieved with various reducing agents, with the choice of reagent influencing the diastereoselectivity of the final product. Sodium borohydride (NaBH(_4)) is a mild and convenient choice, though less stereoselective than bulkier reagents like L-Selectride®.[1]

Caption: Synthesis via alkylation and subsequent reduction.

Experimental Protocol

Step 1: Synthesis of 2-Pentylcyclopentanone

Materials:

  • Diisopropylamine

  • n-Butyllithium in hexanes

  • Anhydrous THF

  • Cyclopentanone

  • 1-Bromopentane

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium and stir for 30 minutes to generate LDA.

  • Add a solution of cyclopentanone in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add a solution of 1-bromopentane in anhydrous THF and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purify the crude 2-pentylcyclopentanone by distillation under reduced pressure.

Step 2: Reduction of 2-Pentylcyclopentanone

Materials:

  • 2-Pentylcyclopentanone

  • Methanol

  • Sodium borohydride (NaBH(_4))

Procedure:

  • Dissolve 2-pentylcyclopentanone in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography or distillation. The diastereomeric ratio can be determined by GC or NMR analysis.

Route 3: Aldol Condensation and Hydrogenation

This route avoids the use of organometallic reagents and strong bases. It begins with the base- or acid-catalyzed aldol condensation of cyclopentanone with pentanal to form 2-pentylidenecyclopentanone. This α,β-unsaturated ketone is then subjected to catalytic hydrogenation to reduce both the carbon-carbon double bond and the carbonyl group to afford 2-pentylcyclopentan-1-ol.

Mechanistic Rationale

The aldol condensation proceeds via the formation of an enolate from cyclopentanone, which then attacks the carbonyl of pentanal. Subsequent dehydration yields the conjugated enone. The efficiency of this step is highly dependent on the catalyst and reaction conditions to favor the cross-condensation over self-condensation of the starting materials.[2] The subsequent hydrogenation typically employs a noble metal catalyst such as palladium on carbon (Pd/C). The reduction of the double bond is generally fast, followed by the reduction of the ketone. The stereochemical outcome of the alcohol is influenced by the catalyst and the substrate's approach to the catalyst surface.

Caption: Synthesis via aldol condensation and hydrogenation.

Experimental Protocol

Step 1: Synthesis of 2-Pentylidenecyclopentanone

Materials:

  • Cyclopentanone

  • Pentanal

  • Potassium hydroxide or a suitable acid catalyst

  • Ethanol or another suitable solvent

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in ethanol.

  • Add cyclopentanone to the basic solution.

  • Slowly add pentanal to the mixture at room temperature.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture, neutralize with dilute acid, and remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude 2-pentylidenecyclopentanone by distillation. A yield of around 66% can be expected.[2]

Step 2: Catalytic Hydrogenation

Materials:

  • 2-Pentylidenecyclopentanone

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or ethyl acetate

  • Hydrogen gas supply

Procedure:

  • In a hydrogenation vessel, dissolve 2-pentylidenecyclopentanone in ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.

  • Monitor the reaction progress by the uptake of hydrogen or by TLC/GC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with ethanol and combine the filtrates.

  • Remove the solvent under reduced pressure to obtain the crude 2-pentylcyclopentan-1-ol.

  • Purify by distillation or column chromatography.

Conclusion and Outlook

The choice of the optimal synthetic route to 2-pentylcyclopentan-1-ol is contingent on the specific requirements of the researcher, including scale, available equipment, and desired stereochemical purity.

  • The Grignard reaction offers the most direct, one-pot approach, but its sensitivity to reaction conditions can be a drawback.

  • The alkylation and reduction sequence provides greater control and potentially higher yields, but at the cost of an additional step and the use of hazardous reagents like LDA. The stereoselectivity of the reduction step can be tuned by the choice of reducing agent.

  • The aldol condensation and hydrogenation route avoids harsh organometallic reagents and strong bases, making it an attractive option from a safety and environmental perspective. However, optimizing the condensation step to maximize the yield of the desired cross-condensation product can be challenging.

Further research into diastereoselective reductions of 2-pentylcyclopentanone, perhaps employing enzyme-catalyzed or chiral catalyst-mediated processes, could offer pathways to enantiomerically enriched 2-pentylcyclopentan-1-ol, further enhancing its value as a chiral building block.

References

  • S. K. Taylor, "Stereoselective Reactions of Grignard Reagents", Comprehensive Organic Synthesis II, 2014.
  • M. J. McGrath and M. O'Brien, "Stereoselective reduction of ketones", Organic & Biomolecular Chemistry, 2013.
  • M. B. Smith, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed., Wiley, 2019.
  • L. F. Tietze and G.
  • T. W. Greene and P. G. M. Wuts, Protective Groups in Organic Synthesis, 4th ed., Wiley, 2006.
  • H. O. House, Modern Synthetic Reactions, 2nd ed., W. A. Benjamin, 1972.
  • J. Clayden, N. Greeves, and S. Warren, Organic Chemistry, 2nd ed., Oxford University Press, 2012.
  • M. Murzin, et al., "Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides", Kinetics and Catalysis, 2015.[2]

  • R. H. Crabtree, The Organometallic Chemistry of the Transition Metals, 7th ed., Wiley, 2019.
  • P. N. Rylander, Catalytic Hydrogenation in Organic Syntheses, Academic Press, 1979.

Sources

Validation

A Comparative Guide to Computational Modeling of 2-Pentylcyclopentan-1-ol Receptor Binding

For researchers, scientists, and drug development professionals, understanding the intricate dance between a ligand and its receptor at a molecular level is paramount. This guide provides an in-depth, objective compariso...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a ligand and its receptor at a molecular level is paramount. This guide provides an in-depth, objective comparison of computational methodologies for modeling the binding of the fragrance molecule 2-pentylcyclopentan-1-ol to its putative receptor targets. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating framework for your in-silico investigations.

Introduction: The Enigmatic World of Odorant-Receptor Interactions

2-Pentylcyclopentan-1-ol, a synthetic fragrance ingredient with a floral scent, interacts with olfactory receptors (ORs) to elicit a specific odor perception.[1][2] ORs belong to the vast superfamily of G protein-coupled receptors (GPCRs), which are notoriously challenging to study experimentally due to their membrane-bound nature.[3][4][5][6] Computational modeling, therefore, emerges as a powerful tool to predict and analyze these interactions, offering insights that can accelerate fragrance development and even shed light on the broader physiological roles of ORs.[3][7]

This guide will navigate the complex landscape of computational tools, from rapid screening methods like molecular docking to more rigorous and computationally expensive techniques like molecular dynamics simulations and free energy calculations. We will compare their performance, discuss their underlying principles, and provide detailed protocols to empower your research.

A Comparative Analysis of Computational Approaches

The computational investigation of ligand-receptor binding is not a one-size-fits-all endeavor. The choice of methodology depends on the specific research question, available computational resources, and the desired level of accuracy. Here, we compare the three pillars of in-silico binding analysis: molecular docking, molecular dynamics simulations, and free energy calculations.

Methodology Primary Objective Strengths Limitations Recommended Software
Molecular Docking Predict the preferred binding pose and estimate binding affinity.Fast, suitable for high-throughput virtual screening.[8][9]Scoring functions are often inaccurate for affinity ranking; receptor is typically rigid.[10]AutoDock Vina, Glide, GOLD, DOCK 6[8][9][10][11]
Molecular Dynamics (MD) Simulation Study the dynamic behavior and stability of the ligand-receptor complex.Accounts for receptor flexibility and solvent effects; provides detailed interaction analysis.[12][13]Computationally expensive; requires significant expertise to set up and analyze.GROMACS, AMBER, NAMD[14][15][16][17][18]
Free Energy Calculations Accurately compute the binding free energy (affinity).Most accurate method for predicting binding affinity.[19][20][21][22][23]Very computationally intensive; technically challenging to implement correctly.GROMACS, AMBER (with modules like TI or FEP)

Experimental Protocols: A Step-by-Step Guide

To provide practical, actionable guidance, we present detailed protocols for a robust computational workflow, starting with receptor modeling and proceeding through docking and molecular dynamics simulations.

Homology Modeling of the Olfactory Receptor

As the crystal structure of the specific olfactory receptor for 2-pentylcyclopentan-1-ol is likely unavailable, the first step is to build a three-dimensional model using homology modeling. This process uses the known structure of a related protein as a template.

Workflow for Homology Modeling:

HomologyModeling cluster_prep Preparation cluster_model Modeling cluster_validate Validation Target Sequence Target Sequence Template Search Template Search Target Sequence->Template Search Input Template Selection Template Selection Template Search->Template Selection BLAST Sequence Alignment Sequence Alignment Template Selection->Sequence Alignment Select Best Template Model Building Model Building Sequence Alignment->Model Building Align Sequences Model Refinement Model Refinement Model Building->Model Refinement Generate 3D Model Model Validation Model Validation Model Refinement->Model Validation Loop Refinement, Energy Minimization Final Model Final Model Model Validation->Final Model Ramachandran Plot, DOPE Score

Caption: Workflow for homology modeling of an olfactory receptor.

Detailed Protocol:

  • Obtain Target Sequence: Retrieve the amino acid sequence of the target human olfactory receptor from a database like UniProt.

  • Template Search: Use a tool like BLAST to search the Protein Data Bank (PDB) for homologous proteins with known 3D structures. GPCR structures are often used as templates for ORs.[3][4][5][6]

  • Template Selection: Choose the template with the highest sequence identity and resolution.

  • Sequence Alignment: Align the target and template sequences using a program like ClustalW or T-Coffee.

  • Model Building: Use a homology modeling software like MODELLER or SWISS-MODEL to generate the 3D model of the receptor.

  • Model Validation: Assess the quality of the model using tools like PROCHECK (for Ramachandran plots) and verify the stereochemical quality.

Molecular Docking of 2-Pentylcyclopentan-1-ol

Once a reliable receptor model is obtained, molecular docking can be used to predict the binding pose of 2-pentylcyclopentan-1-ol. Here, we will use the widely-used and open-source software, AutoDock Vina.[24][25]

Workflow for Molecular Docking:

MolecularDocking cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor PDB Receptor PDB Prepare Receptor Prepare Receptor Receptor PDB->Prepare Receptor Input Ligand Mol2 Ligand Mol2 Prepare Ligand Prepare Ligand Ligand Mol2->Prepare Ligand Input Define Binding Site Define Binding Site Prepare Receptor->Define Binding Site Add Hydrogens, Assign Charges Prepare Ligand->Define Binding Site Define Rotatable Bonds Run AutoDock Vina Run AutoDock Vina Define Binding Site->Run AutoDock Vina Grid Box Definition Analyze Poses Analyze Poses Run AutoDock Vina->Analyze Poses Generate Poses & Scores Visualize Interactions Visualize Interactions Analyze Poses->Visualize Interactions Rank by Affinity MDSimulation cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Complex PDB Complex PDB Topology Generation Topology Generation Complex PDB->Topology Generation Input Solvation Solvation Topology Generation->Solvation Force Field (e.g., CHARMM36) Ionization Ionization Solvation->Ionization Add Water Box Energy Minimization Energy Minimization Ionization->Energy Minimization Add Ions to Neutralize Equilibration (NVT, NPT) Equilibration (NVT, NPT) Energy Minimization->Equilibration (NVT, NPT) Remove Steric Clashes Production MD Production MD Equilibration (NVT, NPT)->Production MD Stabilize Temperature & Pressure Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis Generate Trajectory Binding Stability, RMSD, RMSF, Hydrogen Bonds Binding Stability, RMSD, RMSF, Hydrogen Bonds Trajectory Analysis->Binding Stability, RMSD, RMSF, Hydrogen Bonds

Caption: General workflow for a molecular dynamics simulation.

Detailed Protocol:

  • System Preparation:

    • Combine the coordinates of the receptor and the best-docked pose of 2-pentylcyclopentan-1-ol into a single PDB file.

    • Generate the topology for the protein using the pdb2gmx tool in GROMACS, selecting an appropriate force field (e.g., CHARMM36). [26] * Generate the topology for the ligand. This is a critical step and may require a tool like the CGenFF server for CHARMM force fields. [27][28][26] * Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a simulation box and solvate the complex with water molecules.

    • Add ions to neutralize the system.

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Run a two-step equilibration process: first in the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the system.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to observe the behavior of the complex.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize key interactions.

Data Interpretation and Validation

The output of these computational experiments is a wealth of data that requires careful interpretation.

  • Docking Scores: While useful for ranking poses of the same ligand, docking scores are not a reliable predictor of absolute binding affinity.

  • MD Trajectories: Stable RMSD values for the protein and ligand suggest a stable binding mode. High RMSF values in certain regions of the protein may indicate conformational changes upon ligand binding.

  • Interaction Analysis: The persistence of specific hydrogen bonds or hydrophobic interactions throughout an MD simulation provides strong evidence for their importance in binding.

Crucially, computational predictions should, whenever possible, be validated by experimental data. This could include site-directed mutagenesis of key interacting residues identified in the simulations, followed by functional assays to measure changes in receptor activation. [4][6]

Conclusion: A Powerful Synergy of In-Silico Techniques

The computational modeling of 2-pentylcyclopentan-1-ol receptor binding is a multi-faceted process that benefits from a synergistic application of different techniques. By combining the speed of molecular docking with the rigor of molecular dynamics simulations, researchers can gain a comprehensive understanding of the molecular recognition events that underpin olfaction. This guide provides a framework for conducting such studies with scientific integrity, empowering researchers to make informed decisions and accelerate their discovery process.

References

  • Modeling of mammalian olfactory receptors and docking of odorants - PMC - NIH. (n.d.).
  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. (2025, August 6).
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Detailed Comparison: GROMACS Vs. AMBER for Molecular Dynamics Simulations. (n.d.).
  • Launay, G., et al. (2012). Automatic modeling of mammalian olfactory receptors and docking of odorants. Protein Engineering, Design and Selection, 25(8), 377-386. [Link]

  • GROMACS Tutorials. (n.d.). Retrieved January 16, 2026, from [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12).
  • Launay, G., et al. (2012). Automatic modeling of mammalian olfactory receptors and docking of odorants. Protein Engineering, Design and Selection, 25(8), 377-386. [Link]

  • GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. (2025, May 18).
  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.).
  • Michel, J. (2010). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current Medicinal Chemistry, 17(22), 2354-2370.
  • Åqvist, J., et al. (2017). Free Energy Calculations for Protein–Ligand Binding Prediction. In Methods in Molecular Biology (pp. 1-21). Humana Press, New York, NY.
  • A Comparative Analysis of the Molecular Interaction Techniques for In Silico Drug Design. (n.d.).
  • Launay, G., et al. (2012). Automatic modeling of mammalian olfactory receptors and docking of odorants. Protein Engineering, Design and Selection, 25(8), 377-386. [Link]

  • AMBER vs GROMACS. (2024, September 2).
  • Åqvist, J., et al. (2017). Free Energy Calculations for Protein–Ligand Binding Prediction. In Methods in Molecular Biology (pp. 1-21). Humana Press, New York, NY. [Link]

  • Woo, H. J., & Roux, B. (2005). Calculation of absolute protein–ligand binding free energy from computer simulations. Proceedings of the National Academy of Sciences, 102(19), 6825-6830. [Link]

  • Launay, G., et al. (2012). Modeling of mammalian olfactory receptors and docking of odorants. Protein Engineering, Design and Selection, 25(8), 377-386. [Link]

  • Small Molecule Docking - KBbox: Methods. (n.d.). Retrieved January 16, 2026, from [Link]

  • Small molecule docking - Bonvin Lab. (n.d.). Retrieved January 16, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7). Retrieved January 16, 2026, from [Link]

  • Amber or Gromacs?. (2018, April 16). Retrieved January 16, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
  • How to Dock Your Own Drug. (2020, August 11). Retrieved January 16, 2026, from [Link]

  • AMBER vs GROMACS - YouTube. (2020, December 30). Retrieved January 16, 2026, from [Link]

  • How do AMBER and Gromacs molecular simulation results differ?. (2014, December 17). Retrieved January 16, 2026, from [Link]

  • Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model. (n.d.).
  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (n.d.). Retrieved January 16, 2026, from [Link]

  • Efficient Simulation of ligand-receptor Binding Processes Using the Conformation Dynamics Approach. (n.d.). Retrieved January 16, 2026, from [Link]

  • MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories. (2023, July 19). Retrieved January 16, 2026, from [Link]

  • Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • Competitive binding predicts nonlinear responses of olfactory receptors to complex mixtures. (2019, April 18). Retrieved January 16, 2026, from [Link]

  • Molecular dynamics simulation for ligand-receptor studies. Carbohydrates interactions in aqueous solutions. (n.d.). Retrieved January 16, 2026, from [Link]

  • Simulation of Ligand Binding to Membrane Proteins. (n.d.). Retrieved January 16, 2026, from [Link]

  • The state of the art of odorant receptor deorphanization: A report from the orphanage. (n.d.).
  • Preferential Binding of an Odor Within Olfactory Receptors: A Precursor to Receptor Activation - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • A competitive-binding model predicts olfactory receptor response to binary/ternary mixtures. (n.d.). Retrieved January 16, 2026, from [Link]

  • 4-PENTEN-1-OL,2-METHYL-4-(2,2,3-TRIMETHYL-3-CYCLOPENTEN-1-YL) - Benchchem. (n.d.).
  • Methods for Studying the Olfactory Receptor -Odorant Binding Mechanism. (n.d.). Retrieved January 16, 2026, from [Link]

  • 2-Pentylcyclopentan-1-ol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 2-pentyl cyclopentan-1-ol delphol HC (Firmenich). (n.d.). The Good Scents Company. Retrieved January 16, 2026, from [Link]

  • RIFM fragrance ingredient safety assessment, 2-pentylcyclopentan-1-ol, CAS Registry Number 84560-00-9. (2022, June 2).
  • RIFM fragrance ingredient safety assessment, 2-pentylcyclopentan-1-ol, CAS Registry Number 84560-00-9 - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Computational modelling of olfactory receptors - PubMed. (2025, May 27). Retrieved January 16, 2026, from [Link]

  • Development and Validation of a Computational Model for Androgen Receptor Activity. (2017, April 17).

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Comparative

A Comparative Spectroscopic Guide to 2-Pentylcyclopentan-1-ol and 2-Pentylcyclopentan-1-one

In the landscape of organic chemistry, the precise identification of molecular structures is paramount. Subtle differences, such as the distinction between an alcohol and a ketone, can dramatically alter a compound's che...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic chemistry, the precise identification of molecular structures is paramount. Subtle differences, such as the distinction between an alcohol and a ketone, can dramatically alter a compound's chemical reactivity, biological activity, and physical properties. This guide provides an in-depth spectroscopic comparison of 2-pentylcyclopentan-1-ol and 2-pentylcyclopentan-1-one, two closely related C10 molecules. By examining their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will elucidate the key spectral features that enable their unambiguous differentiation. This analysis is crucial for researchers in chemical synthesis, drug development, and quality control, where confident structural assignment is a foundational requirement.

The Structural Distinction: A Tale of Two Functional Groups

The core difference between 2-pentylcyclopentan-1-ol and 2-pentylcyclopentan-1-one lies in the functional group at the C1 position of the cyclopentane ring. The presence of a hydroxyl (-OH) group in the alcohol versus a carbonyl (C=O) group in the ketone dictates their unique spectroscopic signatures.

Structural_Comparison cluster_0 2-Pentylcyclopentan-1-ol cluster_1 2-Pentylcyclopentan-1-one Alcohol C10H20O 2-Pentylcyclopentan-1-ol Alcohol_Struct Ketone_Struct Alcohol_Struct->Ketone_Struct Oxidation Reduction Ketone C10H18O 2-Pentylcyclopentan-1-one

Caption: Chemical structures of 2-pentylcyclopentan-1-ol and 2-pentylcyclopentan-1-one.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is a powerful tool for identifying functional groups. The vibrational frequencies of chemical bonds are sensitive to the masses of the atoms and the strength of the bonds. The most telling difference between an alcohol and a ketone in an IR spectrum is the presence of a broad O-H stretch for the alcohol and a sharp, intense C=O stretch for the ketone.

Spectroscopic Feature2-Pentylcyclopentan-1-ol (Predicted)2-Pentylcyclopentan-1-one (Experimental)
O-H Stretch ~3350 cm⁻¹ (broad, strong)Absent
C=O Stretch Absent~1740 cm⁻¹ (sharp, strong)
C-H Stretch (sp³) ~2850-2960 cm⁻¹~2870-2960 cm⁻¹
C-O Stretch ~1050-1150 cm⁻¹Absent

Analysis:

The IR spectrum of 2-pentylcyclopentan-1-ol is predicted to be dominated by a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[1] In contrast, the experimental IR spectrum of 2-pentylcyclopentan-1-one displays a very strong, sharp absorption peak around 1740 cm⁻¹, which is indicative of a carbonyl (C=O) stretch in a five-membered ring.[2] This single, distinct feature is often sufficient to differentiate between the two compounds. Additionally, the alcohol will exhibit a C-O stretching vibration between 1260-1050 cm⁻¹, a region that is typically less clear in the ketone.[1]

IR_Comparison Alcohol 2-Pentylcyclopentan-1-ol O-H Stretch (~3350 cm⁻¹) C-O Stretch (~1100 cm⁻¹) Ketone 2-Pentylcyclopentan-1-one C=O Stretch (~1740 cm⁻¹) No O-H Stretch Key_Features IR Spectroscopy Key Differentiating Peaks Key_Features->Alcohol Key_Features->Ketone

Caption: Key differentiating IR peaks for the alcohol and ketone.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Sample Preparation: For liquid samples like 2-pentylcyclopentan-1-ol and 2-pentylcyclopentan-1-one, a single drop is sufficient. Ensure the sample is free of solid impurities.

  • Instrument Setup:

    • Perform a background scan with a clean ATR crystal. This is crucial to subtract the atmospheric CO₂ and water vapor signals.

    • Place a small drop of the sample onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • Perform an automatic baseline correction and ATR correction if the software allows.

    • Label the significant peaks corresponding to the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy

The chemical shifts of protons are highly dependent on their local electronic environment. The presence of an electronegative oxygen atom significantly influences the chemical shifts of nearby protons.

Proton Environment2-Pentylcyclopentan-1-ol (Predicted)2-Pentylcyclopentan-1-one (Experimental)
H on C bearing -OH (CH-OH) ~3.6-4.2 ppm (multiplet)Absent
Protons α to C=O Absent~2.0-2.4 ppm (multiplets)
-OH Proton Variable, ~1-5 ppm (broad singlet)Absent
Alkyl Chain Protons (-CH₂-, -CH₃) ~0.9-1.8 ppm~0.9-1.7 ppm

Analysis:

In the predicted ¹H NMR spectrum of 2-pentylcyclopentan-1-ol, the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is expected to appear as a downfield multiplet in the range of 3.6-4.2 ppm. The exact chemical shift and multiplicity will depend on the stereochemistry. The hydroxyl proton itself will likely appear as a broad singlet with a chemical shift that can vary depending on concentration and solvent.

For 2-pentylcyclopentan-1-one, the most downfield signals (excluding aromatic solvents) will be the protons on the carbons alpha to the carbonyl group, typically found in the 2.0-2.4 ppm region.[3] The absence of a signal in the 3.5-4.5 ppm range and the presence of signals in the 2.0-2.4 ppm region are strong indicators of the ketone structure.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule.

Carbon Environment2-Pentylcyclopentan-1-ol (Predicted)2-Pentylcyclopentan-1-one (Experimental)
C=O Carbon Absent~220 ppm
C-OH Carbon ~70-80 ppmAbsent
Carbons α to C=O Absent~38, ~48 ppm
Alkyl Chain Carbons ~14, 22, 26, 29, 32 ppm~14, 22, 27, 30, 34 ppm
Cyclopentane Ring Carbons ~21, 24, 35, 40 ppm~21, 28 ppm

Analysis:

The most significant difference in the ¹³C NMR spectra is the chemical shift of the carbon at position 1. In 2-pentylcyclopentan-1-one, the carbonyl carbon gives a highly characteristic signal far downfield, around 220 ppm.[4] This peak is absent in the alcohol. Instead, the predicted spectrum for 2-pentylcyclopentan-1-ol shows a signal for the carbon attached to the hydroxyl group (C-OH) in the range of 70-80 ppm. This stark difference in chemical shift for C1 provides an unequivocal method for distinguishing between the two compounds.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5]

    • Ensure the solution is clear and homogeneous.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum using a standard pulse sequence.

    • Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to a known standard (e.g., TMS at 0 ppm).

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While both 2-pentylcyclopentan-1-ol (C₁₀H₂₀O, MW = 156.27 g/mol ) and 2-pentylcyclopentan-1-one (C₁₀H₁₈O, MW = 154.25 g/mol ) have similar masses, their fragmentation patterns upon ionization are distinct.[2][6]

Ion2-Pentylcyclopentan-1-ol (Predicted/Observed)2-Pentylcyclopentan-1-one (Observed)Fragmentation Pathway
[M]⁺ m/z 156m/z 154Molecular Ion
[M-H₂O]⁺ m/z 138AbsentDehydration of the alcohol
[M-C₅H₁₁]⁺ m/z 85m/z 83Loss of the pentyl radical
Base Peak m/z 84m/z 84McLafferty rearrangement (ketone) or other fragmentation

Analysis:

The molecular ion peak will differ by 2 mass units, which is a clear differentiator. For 2-pentylcyclopentan-1-ol, a prominent peak corresponding to the loss of water ([M-18]⁺) is expected, which is a characteristic fragmentation of alcohols.[6] This peak will be absent in the spectrum of the ketone.

2-Pentylcyclopentan-1-one is expected to undergo a McLafferty rearrangement, a common fragmentation pathway for ketones with a sufficiently long alkyl chain. This rearrangement typically results in a prominent peak at m/z 84.[2] While the alcohol may also produce fragments at m/z 84 through other pathways, the overall fragmentation pattern will be significantly different.

MS_Fragmentation cluster_alcohol 2-Pentylcyclopentan-1-ol Fragmentation cluster_ketone 2-Pentylcyclopentan-1-one Fragmentation M_alc [M]⁺ m/z 156 M-H2O [M-H₂O]⁺ m/z 138 M_alc->M-H2O - H₂O M_ket [M]⁺ m/z 154 McLafferty McLafferty Ion m/z 84 M_ket->McLafferty McLafferty Rearrangement

Caption: Key fragmentation pathways for the alcohol and ketone in mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • For volatile liquids, a direct injection or a GC-MS interface can be used.

    • The sample is introduced into a high-vacuum chamber.

  • Ionization:

    • The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3]

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • An electron multiplier or other detector records the abundance of ions at each m/z value.

  • Data Interpretation:

    • The resulting mass spectrum is plotted as relative abundance versus m/z.

    • Identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic differentiation of 2-pentylcyclopentan-1-ol and 2-pentylcyclopentan-1-one is straightforward when employing a multi-technique approach. IR spectroscopy provides a rapid and definitive confirmation of the presence or absence of the hydroxyl and carbonyl functional groups. ¹³C NMR offers an unambiguous distinction through the chemical shift of the C1 carbon. ¹H NMR and Mass Spectrometry further corroborate the structural assignment through characteristic chemical shifts and fragmentation patterns. By understanding the principles behind these spectroscopic techniques and their application to specific molecular features, researchers can confidently elucidate the structures of their compounds.

References

  • ChemEdison. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pentylcyclopentan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 2-pentylcyclopentanone. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Pentylcyclopentanone. Wiley-VCH GmbH. Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclopenten-1-one, 2-pentyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Pentylcyclopentanone 13C NMR Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pentyl-2-cyclopenten-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pentylcyclopentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-pentyl cyclopentan-1-ol delphol HC (Firmenich). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Pentylcyclopentan-1-ol

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Pentylcyclopentan-1-ol (CAS No. 84560-00-9).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Pentylcyclopentan-1-ol (CAS No. 84560-00-9). As a trusted partner in your research, we aim to deliver essential safety and logistical information that extends beyond the product itself, ensuring the safety of laboratory personnel and adherence to environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical.

Hazard Identification and Essential Safety Profile

Before any handling or disposal procedures are initiated, a thorough understanding of the chemical's hazard profile is paramount. 2-Pentylcyclopentan-1-ol is an organic alcohol used primarily as a fragrance ingredient.[1][2] While it is not classified as acutely toxic, it presents significant irritant hazards that dictate all handling and disposal protocols.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Pentylcyclopentan-1-ol is classified as follows:

  • H315: Causes skin irritation .[1][3]

  • H319: Causes serious eye irritation .[1][3]

These classifications are the primary drivers for the stringent personal protective equipment (PPE) and waste handling procedures outlined below. While some related compounds are flammable, 2-Pentylcyclopentan-1-ol has a relatively high flash point of 95°C (203°F), classifying it as a combustible liquid rather than a flammable one.[2] Nevertheless, it should be kept away from open flames and ignition sources.[4]

Property Information Reference
Chemical Name 2-Pentylcyclopentan-1-ol[1]
CAS Number 84560-00-9[1]
GHS Pictogram [1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1][3]
Environmental Profile Not considered Persistent, Bioaccumulative, and Toxic (PBT).[5]

Governing Regulatory Frameworks

The disposal of any laboratory chemical in the United States is governed by federal and state regulations. Understanding this framework is crucial for maintaining compliance.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a written Chemical Hygiene Plan (CHP) .[6][7] This plan must outline procedures for safe handling, use of PPE, and management of chemical waste to protect laboratory workers.[8] All procedures described herein should be incorporated into your institution's CHP.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA) , regulates the management of hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[9] As the generator of the waste, your laboratory is legally responsible for correctly identifying, managing, and documenting its disposal.[10]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling is the first step in a safe disposal pathway. The irritant nature of 2-Pentylcyclopentan-1-ol necessitates strict adherence to the following engineering and personal protective controls.

Engineering Controls
  • Ventilation: Always handle 2-Pentylcyclopentan-1-ol in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[11][12]

Personal Protective Equipment (PPE)

The causality for PPE selection is directly linked to the chemical's GHS hazard classification.

  • Eye and Face Protection: To prevent serious eye irritation, ANSI-Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[12][13]

  • Skin Protection: To prevent skin irritation, wear a buttoned lab coat and compatible chemical-resistant gloves (e.g., nitrile).[12] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.

  • General Hygiene: Avoid all direct contact with the chemical. Do not eat, drink, or smoke in the laboratory.[11] Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of a shift.[14]

Spill Response Protocol

In the event of an accidental release, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as described in Section 3, including respiratory protection if vapors are significant.

  • Contain & Absorb: Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[11][15] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable, and properly labeled container for chemical waste.[11][13]

  • Decontaminate: Clean the spill area with soap and water.

  • Prevent Environmental Release: Crucially, prevent the spill from entering drains, sewers, or waterways.[11][16]

Step-by-Step Disposal Protocol

The ultimate disposal of 2-Pentylcyclopentan-1-ol must be conducted as a regulated hazardous waste stream. Disposing of this chemical down the drain or in the general trash is a direct violation of environmental regulations and laboratory safety protocols.[11][16]

Step 1: Waste Characterization Under RCRA, a waste is hazardous if it is specifically "listed" by the EPA or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity). 2-Pentylcyclopentan-1-ol is not an EPA-listed waste. However, due to its irritant properties, it must be managed as a hazardous waste. Your institution's Environmental Health & Safety (EHS) department will provide the final characterization.

Step 2: Segregation of Waste Store waste 2-Pentylcyclopentan-1-ol in a designated container, segregated from other incompatible waste streams. For example, it should not be mixed with strong oxidizing agents.

Step 3: Containerization and Labeling

  • Container: Use a chemically compatible, non-reactive container with a secure, tight-fitting lid. Polyethylene or polypropylene containers are suitable.[11] The container must be in good condition and free of leaks.

  • Labeling: The container must be labeled clearly and immediately upon the first addition of waste.[17] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Pentylcyclopentan-1-ol"

    • A clear indication of the hazards (e.g., "Irritant")[17]

Step 4: Accumulation Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. Adhere to your institution's and the EPA's volume and time limits for waste accumulation.[18]

Step 5: Arranging for Disposal

  • Contact EHS: Once the container is full or the accumulation time limit is approaching, contact your institution's EHS office.

  • Manifest and Transport: The EHS department will arrange for the waste to be picked up by a licensed hazardous waste transporter. The waste will be tracked using a hazardous waste manifest from your facility to the final Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" cycle.[18]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Pentylcyclopentan-1-ol waste.

DisposalWorkflow cluster_0 A Waste Generation (2-Pentylcyclopentan-1-ol) B Characterize Waste (Assumed Hazardous Irritant) A->B C Select Compatible Container (e.g., Polyethylene) B->C Yes D Affix 'Hazardous Waste' Label - List Chemical Name - Indicate Hazards C->D E Store in Satellite Accumulation Area (SAA) D->E F Is Container Full or Time Limit Reached? E->F G Contact EHS for Pickup Request F->G Yes J Continue Accumulating in SAA F->J No H EHS Manages Manifest & Transport to TSDF G->H I Final Disposal (Licensed Facility) H->I J->F caption Disposal Workflow for 2-Pentylcyclopentan-1-ol

Sources

Handling

Mastering the Safe Handling of 2-Pentylcyclopentan-1-ol: A Guide for Laboratory Professionals

For the modern researcher, a profound understanding of the reagents in use extends beyond their synthetic utility; it necessitates a deep-seated respect for their potential hazards and a mastery of their safe handling. T...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, a profound understanding of the reagents in use extends beyond their synthetic utility; it necessitates a deep-seated respect for their potential hazards and a mastery of their safe handling. This guide provides essential, field-proven safety and logistical information for the handling of 2-Pentylcyclopentan-1-ol (CAS No. 84560-00-9), a compound utilized in various research and development applications, notably as a fragrance ingredient.[1][2] Our objective is to empower you, the researcher, with the knowledge to work confidently and safely, ensuring both personal well-being and the integrity of your experimental outcomes.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any procedural discussion, it is paramount to understand the inherent hazards of 2-Pentylcyclopentan-1-ol. This foundational knowledge informs every subsequent step in our safety protocol.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Pentylcyclopentan-1-ol is classified with the following hazards:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][3]

This classification, aggregated from notifications to the European Chemicals Agency (ECHA), is the critical driver for our personal protective equipment (PPE) selection and handling procedures.[1][2] The potential for skin and serious eye irritation dictates that direct contact must be rigorously avoided. While toxicological data suggests the substance has a low acute oral toxicity (LD50 > 2000 mg/kg in rats) and is not a skin sensitizer, the primary hazards remain dermal and ocular irritation.[4]

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritationECHA[1], Chemical Label[3]
Serious Eye IrritationH319Causes serious eye irritationECHA[1], Chemical Label[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of routine; it is a direct response to the identified risks. For 2-Pentylcyclopentan-1-ol, the focus is on creating an impermeable barrier to prevent skin and eye contact. The GHS precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[5]

Essential PPE Ensemble:
  • Eye and Face Protection:

    • Minimum Requirement: Safety glasses with side shields meeting ANSI Z87.1 or equivalent standards.

    • Best Practice/Splash Risk: Chemical splash goggles are strongly recommended, especially when handling larger quantities (>50 mL) or when there is a significant risk of splashing. A face shield, worn in conjunction with goggles, provides an additional layer of protection for the entire face.

  • Skin and Body Protection:

    • Laboratory Coat: A standard, buttoned lab coat is mandatory to protect against incidental skin contact and to keep personal clothing from contamination.

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, it is crucial to consult the glove manufacturer's compatibility data. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.

    • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed below the lab coat.

  • Respiratory Protection:

    • Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is not typically required. However, if you are working in a poorly ventilated area or anticipate generating aerosols or mists, a NIOSH-approved organic vapor respirator may be necessary.[6]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling ensures safety at every phase of the chemical's lifecycle in the laboratory.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area. Keep it away from heat, open flames, and strong oxidizing agents.[6] Ensure the container is tightly closed when not in use.

Step 2: The Handling Workflow

The following workflow is designed to minimize exposure and ensure a controlled environment.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Fume Hood Recommended) don_ppe 2. Don PPE (Goggles, Lab Coat, Gloves) gather_mats 3. Assemble Materials (Chemical, Glassware, Spill Kit) dispense 4. Dispense Chemical (Carefully, Avoid Splashing) gather_mats->dispense Proceed to Handling perform_exp 5. Conduct Experiment decontaminate 6. Decontaminate Glassware & Surfaces perform_exp->decontaminate Experiment Complete dispose_waste 7. Dispose of Waste (Follow Institutional Guidelines) doff_ppe 8. Doff PPE (Gloves First, then Goggles/Coat) wash_hands 9. Wash Hands Thoroughly

Caption: Workflow for Safe Handling of 2-Pentylcyclopentan-1-ol.

Step 3: Spill Management
  • Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[5] Wearing your full PPE, collect the absorbed material into a suitable, labeled container for disposal.

  • Major Spills: In the event of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office. Prevent the spill from entering drains.[7]

Emergency Procedures: A Plan for the Unexpected

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs or persists, seek medical advice.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[7]

Disposal Plan: Responsible Stewardship

Chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste containing 2-Pentylcyclopentan-1-ol, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.

  • Disposal Protocol: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's EHS department for specific guidelines on hazardous waste disposal. Do not pour this chemical down the drain.[7]

By integrating these principles and procedures into your daily laboratory practice, you can handle 2-Pentylcyclopentan-1-ol with the highest degree of safety, ensuring a secure environment for yourself, your colleagues, and the groundbreaking research you conduct.

References

  • Chemical Label for 2-pentylcyclopentan-1-ol.
  • 2-Pentylcyclopentan-1-ol | C10H20O | CID 3019960. PubChem, National Institutes of Health. Available at: [Link]

  • DELPHOL HC™ Safety Data Sheet. Vigon International.
  • AIR WICK® Essential Mist - Peony & Jasmine (Discontinued) Information. RBNAinfo.
  • RIFM fragrance ingredient safety assessment, 2-pentylcyclopentan-1-ol, CAS Registry Number 84560-00-9. Food and Chemical Toxicology. Available at: [Link]

  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). A.C.S. International GmbH. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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